molecular formula C24H45N3O3 B1195388 Gallamine CAS No. 153-76-4

Gallamine

Cat. No.: B1195388
CAS No.: 153-76-4
M. Wt: 423.6 g/mol
InChI Key: ICLWTJIMXVISSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallamine is a tertiary amine non-depolarising muscle relaxant whose structure comprises a core benzene molecule substituted at each of C-1, C-2 and C-3 by an N,N-diethyl-2-(ethylamino)ethoxy group. It has a role as a muscle relaxant, a cholinergic antagonist and a drug allergen.
A synthetic nondepolarizing blocking drug. The actions of this compound triethiodide are similar to those of TUBOCURARINE, but this agent blocks the cardiac vagus and may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output. It should be used cautiously in patients at risk from increased heart rate but may be preferred for patients with bradycardia. (From AMA Drug Evaluations Annual, 1992, p198)

Properties

CAS No.

153-76-4

Molecular Formula

C24H45N3O3

Molecular Weight

423.6 g/mol

IUPAC Name

2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3

InChI Key

ICLWTJIMXVISSR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC

Canonical SMILES

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC

Other CAS No.

153-76-4

Related CAS

65-29-2 (Parent)

Synonyms

Flaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine

Origin of Product

United States

Foundational & Exploratory

Gallamine Triethiodide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallamine triethiodide is a synthetic, non-depolarizing neuromuscular blocking agent that has been utilized in clinical and research settings for decades.[1] While its primary application has been to induce skeletal muscle relaxation during surgical procedures, its complex pharmacology, particularly its interactions with both nicotinic and muscarinic acetylcholine receptors, makes it a subject of continued scientific interest.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the actions of this compound triethiodide, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action at the Neuromuscular Junction

This compound triethiodide functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the motor endplate.[1][3][4] By binding to these receptors, this compound triethiodide prevents acetylcholine (ACh) from binding and, consequently, inhibits the depolarization of the muscle fiber membrane.[1][3] This blockade of neuromuscular transmission results in skeletal muscle relaxation.[4] Unlike depolarizing agents, this compound does not activate the nAChR and therefore does not cause initial muscle fasciculations.[1]

Pre-synaptic Effects

In addition to its postsynaptic actions, this compound triethiodide can also act on presynaptic nicotinic acetylcholine receptors, which leads to an inhibition of acetylcholine release.[3][4] Studies using rat phrenic nerve-diaphragm preparations have shown that this compound can initially excite and then depress the release of neurotransmitters from nerve terminals, an effect that is more pronounced at higher stimulation frequencies.[5]

Allosteric Modulation of Muscarinic Acetylcholine Receptors

A significant aspect of this compound triethiodide's pharmacological profile is its action on muscarinic acetylcholine receptors (mAChRs). It acts as a negative allosteric modulator, binding to a site distinct from the orthosteric acetylcholine binding site.[6][7] This allosteric interaction modifies the binding and function of the primary ligand.[6]

Subtype Selectivity

This compound exhibits a notable selectivity for the M2 subtype of muscarinic receptors, which are predominantly found in the heart.[8][9][10] This selectivity is responsible for its characteristic vagolytic effect, leading to tachycardia and occasionally hypertension.[1][2] Its affinity for M2 receptors is significantly higher than for M1 and M3 subtypes.[8][9][10] This differential sensitivity does not appear to be related to the G-protein coupling specificity of the receptor subtypes.[8]

The interaction at the M2 receptor is complex; at low concentrations, this compound appears to act as a competitive antagonist, while at higher concentrations, it exhibits non-competitive, allosteric antagonism.[10][11] This is evidenced by its ability to slow the dissociation of other antagonists from the receptor.[11][12][13]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the binding affinities, pharmacokinetic parameters, and pharmacodynamic effects of this compound triethiodide.

Table 1: Muscarinic Receptor Binding Affinity of this compound
Receptor SubtypePreparationRadioligandParameterValueReference
M2Mouse A9L cells[3H]N-methylscopolaminepKA7.57 ± 0.04[8]
M3Mouse A9L cells[3H]N-methylscopolaminepKA5.56 ± 0.13[8]
M1Rat brain[3H]pirenzepineKi24 nM[10]
M2Rat brain[3H]quinuclidinylbenzilateKi2.4 nM[10]
-Rat myocardium[3H]N-methylscopolamineKd1.1 µM[14]
Table 2: Pharmacokinetic Parameters of this compound in Humans
ParameterValuePatient PopulationReference
Half-life (t1/2β)134.58 minSurgical patients[15]
Plasma Clearance (Clp)1.20 ml/min/kgSurgical patients[15]
Volume of Distribution (Vdβ)225.28 ml/kgSurgical patients[15]
Steady-state Volume of DistributionIncreasedPatients with total biliary obstruction[16]
Table 3: Pharmacodynamic Parameters of this compound in Humans
ParameterValueConditionReference
ECp50 (50% paralysis)3.43 - 10.28 µg/mlSurgical patients[15]
ECp95 (95% paralysis)5.66 - 23.37 µg/mlSurgical patients[15]
Time to maximum blockade< 5 minSurgical patients[17]
Recovery rate (20-80% paralysis)0.35 - 1.33%/minSurgical patients[15]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the Neuromuscular Junction

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action_Potential Action Potential Voltage_Gated_Ca_Channels Voltage-Gated Ca²⁺ Channels Action_Potential->Voltage_Gated_Ca_Channels Opens Ca_Influx Ca²⁺ Influx Voltage_Gated_Ca_Channels->Ca_Influx ACh_Vesicles ACh Vesicles Ca_Influx->ACh_Vesicles Triggers Fusion ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh ACh Presynaptic_nAChR Presynaptic nAChR Presynaptic_nAChR->ACh_Release Modulates Postsynaptic_nAChR Postsynaptic nAChR ACh->Postsynaptic_nAChR Binds This compound This compound This compound->Presynaptic_nAChR Inhibits This compound->Postsynaptic_nAChR Competitively Blocks Na_Influx Na⁺ Influx Postsynaptic_nAChR->Na_Influx Opens Channel Depolarization Depolarization Na_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Competitive antagonism of this compound at the neuromuscular junction.

Allosteric Modulation of M2 Muscarinic Receptors by this compound

cluster_receptor M2 Muscarinic Receptor Orthosteric_Site Orthosteric Site G_Protein G Protein (Gi/o) Orthosteric_Site->G_Protein Activates Allosteric_Site Allosteric Site Allosteric_Site->Orthosteric_Site Negative Modulation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ACh Acetylcholine ACh->Orthosteric_Site Binds This compound This compound This compound->Allosteric_Site Binds cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP

Caption: Allosteric modulation of M2 mAChR signaling by this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized representation based on methodologies described in cited literature.[8][10][14]

Start Start Membrane_Prep Membrane Preparation (e.g., rat myocardium, brain tissue) Start->Membrane_Prep Incubation Incubation: - Membranes - Radioligand ([³H]NMS) - this compound (various conc.) Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (scintillation counting) Separation->Quantification Data_Analysis Data Analysis (e.g., Scatchard plot, IC₅₀, Kᵢ determination) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Tissue of interest (e.g., rat heart ventricles, cerebral cortex) is homogenized in a buffered solution and centrifuged to pellet the membranes.[8][14] The pellet is then resuspended in a suitable buffer.[8][14]

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors) and varying concentrations of this compound triethiodide.[8][14] The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[8]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[8] The filters are then washed with cold buffer to remove non-specifically bound radioactivity.[8]

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[8][14]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., atropine).[14] Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using appropriate pharmacological models to determine parameters such as the inhibitory constant (Ki) or the dissociation constant (Kd).[8][10][14]

In Vitro Electrophysiology on Nerve-Muscle Preparations

This protocol is a generalized representation based on methodologies described in cited literature.[5]

Start Start Preparation Dissection of Nerve-Muscle Preparation (e.g., rat phrenic nerve-diaphragm) Start->Preparation Mounting Mounting in an Organ Bath with Physiological Solution Preparation->Mounting Stimulation Nerve Stimulation (supramaximal stimuli) Mounting->Stimulation Recording Recording of Muscle Contraction or Membrane Potentials Stimulation->Recording Drug_Application Application of This compound (cumulative doses) Recording->Drug_Application Data_Analysis Data Analysis (dose-response curves) Recording->Data_Analysis Drug_Application->Recording Observe Effect End End Data_Analysis->End

Caption: Workflow for in vitro electrophysiology on a nerve-muscle preparation.

Detailed Methodology:

  • Preparation: A nerve-muscle preparation, such as the rat phrenic nerve-diaphragm, is dissected and isolated.[5]

  • Mounting: The preparation is mounted in an organ bath containing a physiological salt solution, bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂), and maintained at a constant temperature.[5]

  • Stimulation: The nerve is stimulated with supramaximal electrical pulses at a set frequency.[5]

  • Recording: The resulting muscle contractions are measured using a force transducer. Alternatively, intracellular microelectrodes can be used to record end-plate potentials and miniature end-plate potentials.[5]

  • Drug Application: After obtaining a stable baseline response, this compound triethiodide is added to the organ bath in a cumulative manner, and the effect on muscle contraction or membrane potentials is recorded.[5]

  • Data Analysis: The data are used to construct dose-response curves to determine the potency and efficacy of this compound in blocking neuromuscular transmission.[18]

Conclusion

This compound triethiodide is a multifaceted pharmacological agent with a well-defined primary mechanism of action as a competitive antagonist at neuromuscular nicotinic acetylcholine receptors. Its clinical effects are significantly influenced by its allosteric modulatory properties at muscarinic acetylcholine receptors, particularly its antagonist activity at the M2 subtype, which leads to cardiovascular side effects. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the detailed pharmacology of neuromuscular blocking agents and allosteric modulators. Although largely superseded by newer agents with more favorable side-effect profiles, this compound triethiodide remains a valuable tool for understanding the complex pharmacology of the cholinergic system.[1]

References

Gallamine's Interaction with Cholinergic Receptor Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallamine, a synthetic non-depolarizing neuromuscular blocking agent, has long been characterized by its competitive antagonism at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. However, a deeper body of research reveals a more complex interaction with the broader family of cholinergic receptors, including significant and subtype-selective effects on muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth examination of this compound's interaction with various cholinergic receptor subtypes, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways. A comprehensive understanding of these interactions is crucial for the development of more selective therapeutic agents and for elucidating the nuanced roles of cholinergic signaling in physiology and disease.

Introduction to Cholinergic Receptors

Cholinergic receptors are a superfamily of transmembrane receptors that respond to the endogenous neurotransmitter acetylcholine (ACh).[1] They are integral to a vast array of physiological processes in both the central and peripheral nervous systems.[1] These receptors are broadly classified into two main families: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[1]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon binding ACh, undergo a conformational change to allow the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane.[2] They are further subdivided into muscle-type (found at the neuromuscular junction) and neuronal-type (located throughout the central and peripheral nervous systems).[2]

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a slower and more prolonged response to ACh.[3] There are five subtypes, designated M1 through M5, which couple to different G-proteins to initiate intracellular signaling cascades.[3] M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase.[3]

This compound's Interaction with Muscarinic Receptors

This compound exhibits a notable selectivity for muscarinic receptors, with a particularly high affinity for the M2 subtype.[4][5] Its interaction is complex, demonstrating both competitive antagonism and allosteric modulation depending on the concentration and receptor subtype.[4][6]

Quantitative Binding Data

The binding affinity of this compound for various muscarinic receptor subtypes has been determined through radioligand binding assays. The following tables summarize the key quantitative data.

Receptor SubtypeLigandKi (nM)Tissue/Cell LineReference
M1 This compound24Rat Brain Cortex[4]
M2 This compound2.4Rat Brain Cerebellum[4]
M1 This compound33,000N1E-115 Neuroblastoma Cells[6]
"Non-cardiac M2" This compound144,000N1E-115 Neuroblastoma Cells[6]
Receptor SubtypeLigandpKACell LineReference
M2 This compound7.57 ± 0.04Mouse A9L Cells[7]
M3 This compound5.56 ± 0.13Mouse A9L Cells[7]
Allosteric Modulation

At higher concentrations, this compound acts as an allosteric modulator, binding to a site on the receptor that is distinct from the acetylcholine binding site.[8] This allosteric interaction can alter the binding affinity and dissociation kinetics of other ligands.[9] For instance, this compound has been shown to slow the dissociation of the radioligand [3H]N-methylscopolamine ([3H]NMS) from all five muscarinic receptor subtypes, with a potency order of M2 > M4 > M1 > M3 > M5.[9]

Signaling Pathways

The differential interaction of this compound with muscarinic receptor subtypes has significant implications for downstream signaling.

M1_M3_M5_Signaling cluster_receptor M1/M3/M5 Receptor Activation cluster_downstream Downstream Signaling cluster_this compound This compound Interaction ACh Acetylcholine M1R M1/M3/M5 Receptor ACh->M1R Binds Gq Gq/11 M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC CellResponse Cellular Response Ca->CellResponse PKC->CellResponse This compound This compound This compound->M1R Antagonizes/Modulates

Caption: M1, M3, and M5 muscarinic receptor signaling pathway and this compound's interaction.

M2_M4_Signaling cluster_receptor M2/M4 Receptor Activation cluster_downstream Downstream Signaling cluster_this compound This compound Interaction ACh Acetylcholine M2R M2/M4 Receptor ACh->M2R Binds Gi Gi/o M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA CellResponse Cellular Response PKA->CellResponse This compound This compound This compound->M2R High Affinity Antagonist

Caption: M2 and M4 muscarinic receptor signaling pathway and this compound's high-affinity antagonism.

This compound's Interaction with Nicotinic Receptors

While clinically utilized for its effects at the neuromuscular junction, this compound's interaction with nicotinic receptors is more nuanced than simple competitive antagonism.

Muscle-Type Nicotinic Receptors (nAChRs)

At the neuromuscular junction, this compound acts as a competitive antagonist, blocking the binding of acetylcholine and preventing muscle contraction.[10] However, studies have also shown that this compound can act as a low-efficacy agonist at muscle-type nAChRs, activating the receptor channel through a binding site distinct from the acetylcholine binding site.[11][12]

Neuronal-Type Nicotinic Receptors (nAChRs)

Evidence suggests that this compound can act as an allosteric potentiating ligand (APL) at certain neuronal nAChR subtypes.[13] As an APL, this compound can enhance the receptor's response to acetylcholine, increasing the probability of channel opening and slowing desensitization.[13] This modulatory role could have implications for its effects in the central nervous system.

Signaling Pathway

nAChR_Signaling cluster_receptor Nicotinic Receptor Activation cluster_downstream Downstream Signaling cluster_this compound This compound Interaction ACh Acetylcholine nAChR Nicotinic Receptor ACh->nAChR Binds IonChannel Ion Channel Opening nAChR->IonChannel NaCa Na⁺/Ca²⁺ Influx IonChannel->NaCa Depolarization Membrane Depolarization NaCa->Depolarization CellResponse Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->CellResponse This compound This compound This compound->nAChR Competitive Antagonist (Muscle) Allosteric Modulator (Neuronal)

Caption: Nicotinic acetylcholine receptor signaling and the dual actions of this compound.

Experimental Protocols

The characterization of this compound's interaction with cholinergic receptors relies on a variety of sophisticated experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of ligands to receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Membranes Membrane Preparation Tissue->Membranes Incubation Incubation of Membranes, Radioligand, and this compound Membranes->Incubation Radioligand Radioligand ([³H]NMS) Preparation Radioligand->Incubation Competitor Unlabeled this compound Preparation Competitor->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting CompetitionCurve Generation of Competition Curve Counting->CompetitionCurve Ki Calculation of Ki Value CompetitionCurve->Ki

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.

Detailed Methodology:

  • Membrane Preparation: Tissues or cells expressing the cholinergic receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

  • Competitive Binding Assay: A constant concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to ligand application.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell Cell Culture/Tissue Slice Preparation Seal Formation of High-Resistance Seal (Giga-seal) Cell->Seal Pipette Fabrication and Filling of Glass Micropipette Pipette->Seal WholeCell Rupture of Cell Membrane to Achieve Whole-Cell Configuration Seal->WholeCell Recording Recording of Ionic Currents in Response to Agonist and this compound Application WholeCell->Recording CurrentAnalysis Analysis of Current Amplitude, Activation, and Desensitization Recording->CurrentAnalysis DoseResponse Construction of Dose-Response Curves CurrentAnalysis->DoseResponse

Caption: Workflow for whole-cell patch-clamp recording to study this compound's functional effects.

Detailed Methodology:

  • Cell Preparation: Cells expressing the cholinergic receptor of interest (e.g., Xenopus oocytes or HEK293 cells transfected with a specific receptor subtype) are prepared for recording.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.

  • Recording: The cell is voltage-clamped at a specific holding potential, and the ionic currents flowing through the receptor channels are recorded in response to the application of acetylcholine alone and in the presence of varying concentrations of this compound.

  • Data Analysis: The recorded currents are analyzed to determine the effects of this compound on the amplitude, kinetics of activation, and desensitization of the receptor response.

Conclusion

This compound's interaction with cholinergic receptors is far more intricate than its classical role as a neuromuscular blocker. Its pronounced and subtype-selective effects on muscarinic receptors, including both competitive antagonism and allosteric modulation, highlight its potential as a pharmacological tool for dissecting the roles of different muscarinic receptor subtypes. Furthermore, its complex interactions with nicotinic receptors, encompassing both weak agonism at muscle-type and allosteric potentiation at neuronal-type receptors, underscore the need for a nuanced understanding of its pharmacological profile. The data and methodologies presented in this guide provide a framework for further research into the development of more selective cholinergic ligands and for a deeper understanding of the complex signaling networks governed by acetylcholine.

References

The Advent of Synthetic Neuromuscular Blockade: A Technical History of Gallamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Gallamine triethiodide, commercially known as Flaxedil, holds a significant place in the history of pharmacology as the first synthetic non-depolarizing neuromuscular blocking agent to be introduced into clinical practice.[1][2] Developed in 1947 by Daniel Bovet at the Pasteur Institute in Paris, this compound marked a pivotal shift from reliance on naturally derived curare alkaloids for achieving surgical muscle relaxation.[1][3] This technical guide provides a comprehensive overview of the history, mechanism of action, chemical synthesis, and the experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Development

Prior to the advent of this compound, the primary neuromuscular blocking agent used in anesthesia was d-tubocurarine, a purified alkaloid from the curare plant.[2] While effective, the supply of d-tubocurarine was dependent on natural sources. Bovet's research aimed to create a synthetic alternative with a reliable and reproducible profile.[1] His work culminated in the synthesis of this compound, a trisquaternary ether of pyrogallol, which demonstrated consistent and reversible neuromuscular blocking properties.[1] this compound's introduction in 1949 offered anesthesiologists a valuable new tool for achieving profound muscle relaxation during surgical procedures.[4] However, its use has since been largely superseded by newer agents with more favorable side-effect profiles.[3]

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[3][5][6] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding to these receptors.[3][5][6] By binding to the nAChRs without activating them, this compound prevents the depolarization of the muscle fiber membrane that is necessary for muscle contraction.[3] This non-depolarizing blockade results in flaccid paralysis of skeletal muscle.[3]

The effects of this compound can be reversed by increasing the concentration of acetylcholine at the neuromuscular junction, which can be achieved through the administration of anticholinesterase agents like neostigmine.[1]

Cardiovascular Effects

A notable characteristic of this compound is its vagolytic action on the cardiac vagus nerve, which can lead to tachycardia and occasionally hypertension.[6][7] This is a result of this compound blocking muscarinic receptors in the heart.[8] Additionally, very high doses of this compound have been associated with histamine release.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Parameters in Humans
Parameter Value
Half-life (t1/2 β)134.58 min[5]
Plasma Clearance (Clp)1.20 ml/min/kg[5]
Volume of Distribution (Vd β)225.28 ml/kg[5]
Primary Route of EliminationRenal[1]
Pharmacodynamic Parameters in Humans
Parameter Value
ED501.3 mg/kg[9]
ED952.38 mg/kg[10]
Onset of Action (at ED95)136 ± 14 seconds[10]
ECp50 (Effective Plasma Concentration)3.43 - 10.28 µg/ml[5]
ECp95 (Effective Plasma Concentration)5.66 - 23.37 µg/ml[5]
Comparative Potency of Neuromuscular Blocking Agents (in vivo, mice)
Agent Relative Potency (Molar Basis)
Pancuronium~4 times more potent than d-tubocurarine[1]
d-tubocurarine~20 times more potent than this compound[1]
This compoundBaseline[1]

Experimental Protocols

The development and evaluation of this compound relied on key experimental models to characterize its neuromuscular blocking activity.

Rabbit Head-Drop Bioassay

This in vivo assay was a common method for determining the potency of curare-like substances.

Principle: The assay measures the dose of a neuromuscular blocking agent required to cause relaxation of the neck muscles in a rabbit, resulting in the inability to hold its head up (the "head-drop").[5][11]

Detailed Methodology:

  • Animal Selection: Healthy rabbits weighing approximately 2 kg are selected and acclimatized to the experimental conditions.[5]

  • Experimental Setup: The rabbit is placed in a holder that allows its head to move freely.[5]

  • Drug Administration: A solution of the test compound (e.g., this compound) or a standard is infused at a constant rate into the marginal ear vein.[5]

  • Endpoint Determination: The infusion is continued until the rabbit's neck muscles relax to the point where it can no longer lift its head when stimulated (e.g., by a light shone in the eyes). This is the "head-drop" endpoint.[5]

  • Data Analysis: The total dose required to produce the head-drop is recorded. A cross-over design is often employed, where the same animals receive both the test and standard compounds on different days to minimize biological variability. The potency of the test compound is then calculated relative to the standard.[5]

Rat Phrenic Nerve-Diaphragm Preparation

This in vitro method allows for the direct measurement of neuromuscular blockade in an isolated tissue preparation.

Principle: The phrenic nerve of a rat is stimulated electrically, causing the attached diaphragm muscle to contract. The effect of a neuromuscular blocking agent on the force of these contractions is measured.[3]

Detailed Methodology:

  • Tissue Dissection: A rat is euthanized, and the phrenic nerve and a section of the diaphragm muscle are carefully dissected out.[2]

  • Organ Bath Setup: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[10]

  • Stimulation and Recording: The phrenic nerve is placed on electrodes and stimulated with supramaximal electrical pulses. The resulting muscle contractions are recorded using a force-displacement transducer connected to a data acquisition system.[3]

  • Drug Application: After a stabilization period with consistent baseline contractions, the neuromuscular blocking agent is added to the organ bath at various concentrations.[3]

  • Data Analysis: The reduction in the amplitude of the muscle twitch is measured at each drug concentration to construct a dose-response curve and determine parameters such as the IC50 (the concentration that causes 50% inhibition of contraction).[3]

Visualizations

Signaling Pathway of Neuromuscular Blockade by this compound

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) AP Action Potential VGCC Voltage-Gated Ca²⁺ Channels AP->VGCC Opens Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicles Synaptic Vesicles (containing ACh) Ca_influx->Vesicles Triggers fusion ACh_release ACh Release Vesicles->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Blocks Na_influx Na⁺ Influx nAChR->Na_influx Opens channel No_Contraction No Muscle Contraction nAChR->No_Contraction Binding by this compound prevents opening EPP Endplate Potential (EPP) Na_influx->EPP Generates Muscle_Contraction Muscle Contraction EPP->Muscle_Contraction Initiates

Caption: Competitive antagonism of this compound at the neuromuscular junction.

Chemical Synthesis Workflow of this compound Triethiodide

G cluster_synthesis This compound Triethiodide Synthesis Pyrogallol Pyrogallol Intermediate 1,2,3-tris(2-diethylaminoethoxy)benzene Pyrogallol->Intermediate DEAEC 2-diethylaminoethyl chloride DEAEC->Intermediate SodiumAmide Sodium Amide (Base) SodiumAmide->Intermediate Esterification This compound This compound Triethiodide Intermediate->this compound EthylIodide Ethyl Iodide EthylIodide->this compound Alkylation

Caption: Synthesis of this compound Triethiodide from pyrogallol.

Conceptual Experimental Workflow for In Vitro Assay

G cluster_workflow In Vitro Neuromuscular Blockade Assay Dissection 1. Dissect Rat Phrenic Nerve-Diaphragm Mounting 2. Mount in Organ Bath Dissection->Mounting Stimulation 3. Stimulate Phrenic Nerve Mounting->Stimulation Baseline 4. Record Baseline Contractions Stimulation->Baseline DrugAddition 5. Add this compound (Increasing Concentrations) Baseline->DrugAddition Response 6. Record Inhibition of Contractions DrugAddition->Response Analysis 7. Analyze Data (Dose-Response Curve) Response->Analysis

Caption: Workflow for assessing neuromuscular blockade in vitro.

Conclusion

This compound triethiodide represents a landmark in the development of anesthetic pharmacology. Its synthesis and introduction into clinical practice provided a reliable and effective means of achieving muscle relaxation for surgery, paving the way for the development of modern neuromuscular blocking agents. While its clinical use has declined due to the availability of drugs with fewer cardiovascular side effects, the study of this compound's history and pharmacology continues to provide valuable insights for researchers in the field of drug development and neuromuscular physiology. The experimental protocols and quantitative data presented in this guide offer a technical foundation for understanding the evaluation and characteristics of this pioneering synthetic muscle relaxant.

References

Gallamine's Impact on Cardiac Vagal Tone and Heart Rate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gallamine, a neuromuscular blocking agent, exhibits a well-documented side effect of tachycardia. This is primarily attributed to its parasympatholytic action on the cardiac vagus nerve.[1][2] This technical guide provides an in-depth analysis of the mechanisms underlying this compound's effects, presenting quantitative data from various studies, detailed experimental protocols for assessing its impact, and visual representations of the involved signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.

Mechanism of Action: Antagonism at Cardiac Muscarinic Receptors

The primary mechanism by which this compound induces tachycardia is through its action as an antagonist at cardiac muscarinic receptors, specifically the M2 subtype, which are central to the parasympathetic control of heart rate.[3][4]

2.1 Competitive and Allosteric Antagonism:

This compound's interaction with the M2 receptor is complex, exhibiting both competitive and allosteric properties.[5] At lower concentrations, it appears to act as a competitive antagonist, directly competing with acetylcholine (ACh) for the binding site on the M2 receptor.[4][6] However, at higher concentrations, and as supported by kinetic studies, this compound also binds to an allosteric site on the M2 receptor.[5][7] This allosteric binding modifies the receptor's conformation, reducing the affinity of acetylcholine for its binding site and thereby diminishing the vagal response.[4] This dual-action mechanism contributes to its potent vagolytic effect.

2.2 Signaling Pathway:

The cardiac vagus nerve exerts its chronotropic (heart rate) effects by releasing acetylcholine, which binds to M2 muscarinic receptors on the sinoatrial (SA) node. This binding activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5] Lower cAMP levels reduce the "funny" current (If) in pacemaker cells, slowing the rate of diastolic depolarization and thus decreasing the heart rate. This compound disrupts this pathway by blocking the initial binding of acetylcholine to the M2 receptor.

Below is a diagram illustrating the cardiac vagal signaling pathway and the point of intervention by this compound.

cluster_pre Presynaptic Vagal Neuron cluster_post Pacemaker Cell (SA Node) Vagus Nerve Vagus Nerve ACh Release ACh Release Vagus Nerve->ACh Release M2 Receptor M2 Receptor ACh Release->M2 Receptor ACh G-protein (Gi) G-protein (Gi) M2 Receptor->G-protein (Gi) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Funny Current (If) Funny Current (If) cAMP->Funny Current (If) Modulates Heart Rate Heart Rate Funny Current (If)->Heart Rate Decreases This compound This compound This compound->M2 Receptor Antagonizes (Competitive & Allosteric)

Cardiac Vagal Signaling and this compound's Point of Action

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound's interaction with cardiac muscarinic receptors and its effect on heart rate.

Table 1: Binding Affinity and Potency of this compound at Muscarinic Receptors

ParameterSpecies/TissueReceptor SubtypeValueReference
KiRat BrainM22.4 nM[6]
KiRat BrainM124 nM[6]
Dissociation ConstantRat MyocardiumM20.52 - 0.83 µM[5]
Dissociation ConstantRat MyocardiumM21.1 µM[5]
pKAMouse A9L CellsM27.57[8]
pKAMouse A9L CellsM35.56[8]

Table 2: In Vivo and In Vitro Effects of this compound on Vagal Tone and Heart Rate

Experimental ModelEffect MeasuredThis compound Dose/ConcentrationResultReference
Anesthetized DogsInhibition of negative chronotropic response-Dose-dependent inhibition[9]
Anesthetized DogsInhibition of negative dromotropic response-Dose-dependent inhibition[9]
Decerebrate RatsInhibition of vagally induced bradycardia20 mg/kg (IV)Significant inhibition[10]
Isolated Guinea Pig AtriaVagal Blockade (ED50)-Potent vagolytic action[11]
Anesthetized HorsesHeart RateCumulative DosingDose-dependent increase[2][12]
Human PatientsHeart Rate (pre-suxamethonium)0.3 mg/kg (IV)Increase in heart rate[13]

Experimental Protocols

4.1 In Vitro: Isolated Guinea Pig Atrium Preparation with Vagal Stimulation

This protocol is a synthesized methodology based on practices described in the literature for assessing the vagolytic activity of compounds.[11][14]

Objective: To determine the potency of this compound in antagonizing the negative chronotropic effects of vagal nerve stimulation in an isolated heart preparation.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • This compound triethiodide solutions of varying concentrations.

  • Spontaneously beating atrial preparation setup with an organ bath, temperature control (37°C), force transducer, and data acquisition system.

  • Bipolar platinum stimulating electrode.

  • Electrical stimulator.

Procedure:

  • Preparation of Atria: Euthanize a guinea pig and rapidly excise the heart. Place the heart in cold Krebs-Henseleit solution. Dissect the atria, including the sinoatrial node and the right vagus nerve trunk.

  • Mounting: Suspend the atrial preparation in an organ bath containing Krebs-Henseleit solution at 37°C. Attach one end to a fixed support and the other to a force transducer to record the rate of contraction.

  • Equilibration: Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the bath solution.

  • Vagal Stimulation: Position the bipolar electrode on the right vagus nerve trunk. Apply electrical stimulation (e.g., 5 Hz, 1 ms pulse duration, supramaximal voltage) for short periods (e.g., 15 seconds) to induce bradycardia. Establish a stable, reproducible negative chronotropic response.

  • Drug Application: Introduce this compound into the organ bath at a starting concentration. Allow it to equilibrate for a set period (e.g., 20 minutes).

  • Post-Drug Vagal Stimulation: Repeat the vagal stimulation protocol in the presence of this compound and record the chronotropic response.

  • Dose-Response Curve: Wash out the drug and allow the preparation to recover. Repeat steps 5 and 6 with increasing concentrations of this compound to construct a dose-response curve for the inhibition of the vagal response.

  • Data Analysis: Calculate the percentage inhibition of the vagally-induced bradycardia at each this compound concentration. Determine the ED50 (the concentration of this compound that produces 50% of the maximal inhibition).

4.2 In Vivo: Anesthetized Animal Model

This outlines a general approach for in vivo assessment.

Objective: To evaluate the effect of intravenously administered this compound on heart rate and vagal tone in an anesthetized animal (e.g., dog, rat).

Procedure:

  • Anesthesia and Instrumentation: Anesthetize the animal (e.g., with pentobarbital) and maintain a stable level of anesthesia. Cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration. Record a continuous electrocardiogram (ECG) to monitor heart rate.

  • Vagus Nerve Isolation: Surgically isolate the cervical vagus nerve.

  • Baseline Measurements: Record stable baseline heart rate and blood pressure.

  • Vagal Stimulation (Optional): To directly assess vagolytic action, the isolated vagus nerve can be stimulated electrically to induce bradycardia before and after drug administration.

  • This compound Administration: Administer a bolus intravenous injection or a cumulative infusion of this compound.

  • Data Recording: Continuously record heart rate and blood pressure throughout the experiment.

  • Data Analysis: Analyze the changes in heart rate from baseline following this compound administration. If vagal stimulation is used, quantify the reduction in the bradycardic response.

Visualizations of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationship of this compound's effects.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Isolate_Atria Isolate Atria with Vagus Nerve Animal_Model->Isolate_Atria Mount_Tissue Mount in Organ Bath Isolate_Atria->Mount_Tissue Equilibrate Equilibrate Preparation Mount_Tissue->Equilibrate Baseline_VNS Establish Baseline Vagal Stimulation Response Equilibrate->Baseline_VNS Add_this compound Administer this compound (Cumulative Doses) Baseline_VNS->Add_this compound Post_Drug_VNS Record Vagal Response Post-Gallamine Add_this compound->Post_Drug_VNS Dose_Response Construct Dose-Response Curve Post_Drug_VNS->Dose_Response Calculate_ED50 Calculate ED50 Dose_Response->Calculate_ED50

Experimental Workflow for In Vitro Assessment of Vagolytic Activity

This compound This compound M2_Antagonism Antagonism at Cardiac M2 Muscarinic Receptors This compound->M2_Antagonism Reduced_ACh_Effect Reduced Effect of Acetylcholine on SA Node M2_Antagonism->Reduced_ACh_Effect Vagolytic_Effect Cardiac Vagolytic Effect (Parasympatholytic) Increased_HR Increased Heart Rate (Tachycardia) Vagolytic_Effect->Increased_HR Reduced_ACh_Effect->Vagolytic_Effect

Logical Progression of this compound's Tachycardic Effect

Conclusion

This compound's tachycardic effect is a direct consequence of its potent antagonism at cardiac M2 muscarinic receptors, leading to a functional blockade of the cardiac vagus nerve. This action is characterized by both competitive and allosteric mechanisms. The quantitative data and experimental protocols provided herein offer a robust framework for the continued investigation and understanding of this compound's cardiovascular properties. For drug development professionals, this detailed understanding is crucial for anticipating and mitigating similar off-target effects in novel neuromuscular blocking agents and other compounds interacting with muscarinic receptors.

References

An In-depth Technical Guide to the Allosteric Properties of Gallamine at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery and characterization of the allosteric properties of gallamine at muscarinic acetylcholine receptors (mAChRs). It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neurobiology. This document details the quantitative aspects of this compound's interaction with mAChR subtypes, provides detailed experimental protocols for key assays, and visualizes complex interactions and workflows.

Introduction to this compound's Allosteric Action

This compound was first identified as an allosteric modulator of muscarinic receptors in 1976.[1] An allosteric modulator binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds.[1] This binding event induces a conformational change in the receptor, which in turn modulates the binding and/or efficacy of the orthosteric ligand.[1] this compound exhibits negative cooperativity, meaning it reduces the affinity of orthosteric ligands.[2] The interaction of this compound is particularly notable for its subtype selectivity, showing a higher affinity for the M2 subtype compared to other muscarinic receptor subtypes.[2] This property has made this compound a valuable pharmacological tool for differentiating between mAChR subtypes.[3]

Quantitative Data on this compound's Interaction with Muscarinic Receptors

The following tables summarize the quantitative data on the affinity of this compound for different muscarinic receptor subtypes and its effect on the dissociation of other ligands.

Table 1: Affinity of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)pKAExperimental SystemReference
M124-Rat brain membranes[1]
M133,000-N1E-115 neuroblastoma cells (functional assay)[4]
M22.4-Rat brain membranes[1]
M2-7.57 ± 0.04Mouse A9L cells expressing M2 receptors[5]
M3-5.56 ± 0.13Mouse A9L cells expressing M3 receptors[5]
M4Low Affinity-NG108-15 and PC12 cells[3]
M5-5.03 ± 0.11CHO-K1 cells expressing M5 receptors[6]

Table 2: Effect of this compound on the Dissociation of [3H]N-methylscopolamine ([3H]NMS)

Receptor SubtypeThis compound ConcentrationEffect on Dissociation Rate (k-1)Reference
M20.2 µMReduced to 51 ± 5% of control[5]
M310 µMReduced to 51 ± 5% of control[5]
M51 mMkoff = 0.004 ± 0.002 min-1 (control koff = 0.017 ± 0.002 min-1)[6]

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound's allosteric properties are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Unlabeled Ligand: this compound triethiodide.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7]

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10 µg/mL.[8]

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand, assay buffer, and membrane preparation.

      • Non-specific Binding (NSB): Radioligand, 1 µM atropine, and membrane preparation.

      • Competition: Radioligand, this compound dilution, and membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain an IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Dissociation Kinetic Assay

This assay measures the effect of this compound on the rate of dissociation of a pre-bound radioligand from the muscarinic receptor.

Protocol:

  • Equilibration: Incubate the membrane preparation with the radioligand (e.g., [3H]-NMS) for a time sufficient to reach equilibrium.[8]

  • Initiation of Dissociation: Initiate dissociation by adding a high concentration of an unlabeled antagonist (e.g., 10 µM atropine) to prevent re-association of the radioligand.[8] Simultaneously, add either vehicle or a specific concentration of this compound.

  • Time Course: At various time points, terminate the binding reaction by rapid filtration.[10]

  • Quantification: Quantify the amount of radioligand remaining bound to the receptor at each time point using liquid scintillation counting.

  • Data Analysis: Plot the natural logarithm of the percentage of radioligand bound at time t versus time. The slope of this line represents the dissociation rate constant (koff). Compare the koff values in the presence and absence of this compound.

Functional Assays

Functional assays measure the downstream cellular responses following receptor activation and are crucial for understanding the functional consequences of this compound's allosteric modulation.

Principle: M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11]

Protocol:

  • Cell Culture: Culture cells expressing the M2 or M4 receptor subtype.

  • Forskolin Stimulation: Pre-treat the cells with forskolin to elevate basal cAMP levels.[12]

  • Compound Addition: Add the muscarinic agonist (e.g., carbachol) in the presence or absence of various concentrations of this compound.

  • Incubation: Incubate for a specified time to allow for changes in cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA, HTRF).

  • Data Analysis: Generate dose-response curves for the agonist in the presence of different this compound concentrations to determine the nature of the antagonism.[13]

Principle: M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11]

Protocol:

  • Cell Labeling: Pre-label the cells by incubating them with [3H]-myo-inositol.

  • Compound Stimulation: Stimulate the cells with a muscarinic agonist in the presence or absence of this compound. The incubation is typically performed in the presence of LiCl to inhibit the degradation of inositol phosphates.[12]

  • Extraction of Inositol Phosphates: Terminate the reaction and extract the water-soluble inositol phosphates.

  • Chromatographic Separation: Separate the different inositol phosphate isomers using anion-exchange chromatography.

  • Quantification: Quantify the amount of radioactivity in the inositol phosphate fractions using liquid scintillation counting.

  • Data Analysis: Plot the agonist dose-response curves in the presence of varying concentrations of this compound.

Visualizations of Key Concepts and Processes

The following diagrams, created using the DOT language, illustrate the signaling pathways, experimental workflows, and logical relationships central to understanding this compound's allosteric effects.

Allosteric_Modulation cluster_receptor Muscarinic Receptor Receptor Orthosteric Site Allosteric Site Conformational_Change Conformational Change Receptor->Conformational_Change ACh Acetylcholine (Orthosteric Ligand) ACh->Receptor:n This compound This compound (Allosteric Modulator) This compound->Receptor:s Reduced_Affinity Reduced Affinity of Acetylcholine Conformational_Change->Reduced_Affinity

Caption: Allosteric modulation of a muscarinic receptor by this compound.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding (Atropine) - Competition (this compound) prep_membranes->setup_assay add_radioligand Add Radioligand ([3H]-NMS) setup_assay->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Signaling cluster_M2_M4 M2, M4 Signaling ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 M2_M4 M2/M4 Receptor ACh->M2_M4 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2_hydrolysis PIP2 -> IP3 + DAG PLC->PIP2_hydrolysis Ca_release ↑ Intracellular Ca2+ PIP2_hydrolysis->Ca_release Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC cAMP_decrease ↓ cAMP AC->cAMP_decrease This compound This compound (Allosteric Modulator) This compound->M1_M3_M5 This compound->M2_M4

Caption: Signaling pathways of muscarinic receptor subtypes.

References

Foundational Studies on Gallamine's Interaction with Acetylcholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine, a synthetic non-depolarizing neuromuscular blocking agent, has been a subject of extensive research due to its complex interactions with the cholinergic system. While primarily known for its competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction, leading to muscle relaxation, this compound also exhibits significant and distinct interactions with muscarinic acetylcholine receptors (mAChRs).[1][2] This dual activity, particularly its allosteric modulation of mAChRs, has made it a valuable pharmacological tool for dissecting the intricacies of cholinergic signaling.[3][4][5] This technical guide provides a comprehensive overview of the foundational studies on this compound's interaction with acetylcholine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs) at the Neuromuscular Junction

This compound's primary clinical application stems from its action as a competitive antagonist at the nAChRs located on the motor endplate of skeletal muscle fibers.[1][2] By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the muscle membrane, thereby inhibiting muscle contraction.[6]

Mechanism of Action

At the neuromuscular junction, this compound binds to the cholinergic receptor sites on the muscle, competitively blocking the transmitter action of acetylcholine.[1] This action leads to a reduction in the amplitude of miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs), ultimately preventing the generation of a muscle action potential.[6] Studies on frog skeletal muscle fibers have shown that this compound produces a parallel shift in the log-concentration-response curves for agonists, a characteristic of competitive antagonism.[7] However, at higher concentrations and depending on the membrane potential, this compound can also exhibit a non-competitive component to its blockade, potentially by blocking the open ion channel.[7]

Quantitative Data: Neuromuscular Blockade

The potency of this compound in producing neuromuscular blockade has been quantified in various studies. The effective dose required to produce a certain level of twitch depression is a key parameter.

ParameterSpeciesValueReference
ED50Human1.3 mg/kg[8]
ED95Children3.4 mg/kg[9]
Apparent Equilibrium Constant (Competitive Block)Frog~2 µM (at -70 mV)[7]
Equilibrium Constant (Open Channel Block)Frog~15 µM (at -100 mV)[7]
Association Rate Constant (Open Channel Block)Frog~4 x 10⁷ M⁻¹s⁻¹ (at -100 mV)[7]
Dissociation Rate Constant (Open Channel Block)Frog~600 s⁻¹ (at -100 mV)[7]
Experimental Protocol: Electrophysiological Recording at the Neuromuscular Junction

The rat phrenic nerve-diaphragm preparation is a classic ex vivo model for studying the effects of neuromuscular blocking agents.[1][6][10][11]

1. Preparation of the Phrenic Nerve-Diaphragm:

  • A rat is euthanized, and the diaphragm with the phrenic nerve intact is carefully dissected.[3][6]

  • The preparation is mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.[3]

  • The composition of the Krebs solution is typically (in mM): NaCl 133, KCl 4.9, CaCl₂ 1.8, NaHCO₃ 11.9, NaH₂PO₄ 0.7, and Glucose 11.[3]

2. Intracellular Recording:

  • Glass microelectrodes filled with 3 M KCl are used to impale muscle fibers near the end-plate region to record MEPPs and EPPs.[6]

  • The phrenic nerve is stimulated using a suction electrode to evoke EPPs.

  • This compound is added to the bath solution at various concentrations to observe its effect on the amplitude and frequency of MEPPs and the amplitude of EPPs.

3. Data Analysis:

  • Changes in MEPP and EPP amplitude are measured to quantify the extent of neuromuscular blockade.

  • Dose-response curves can be constructed by plotting the percentage of inhibition of the twitch response against the concentration of this compound.

neuromuscular_junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Vesicles Synaptic Vesicles (containing ACh) Ca_channel->Vesicles triggers fusion ACh_release Vesicles->ACh_release ACh ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks Depolarization Depolarization (EPP) nAChR->Depolarization Na⁺ influx MuscleContraction Muscle Contraction Depolarization->MuscleContraction leads to

Competitive antagonism of this compound at the neuromuscular junction.

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Beyond its effects at the neuromuscular junction, this compound exhibits a fascinating and complex interaction with muscarinic acetylcholine receptors, acting as an allosteric modulator.[3][4][5][10][11] This means it binds to a site on the receptor that is distinct from the acetylcholine binding site (the orthosteric site) and modulates the affinity and/or efficacy of orthosteric ligands.[5]

Mechanism of Action: Allosteric Modulation

This compound's interaction with mAChRs is subtype-selective. It displays a significantly higher affinity for the M2 subtype compared to other subtypes.[10][12] The binding of this compound to the allosteric site on the M2 receptor induces a conformational change that increases the affinity of antagonists for the orthosteric site, a phenomenon known as negative cooperativity with agonists and positive cooperativity with some antagonists.[10][11] This is experimentally observed as a slowing of the dissociation rate of radiolabeled antagonists from the receptor.[4]

Quantitative Data: Muscarinic Receptor Binding

Radioligand binding assays have been instrumental in quantifying this compound's affinity for different mAChR subtypes.

ParameterReceptor SubtypeTissue/Cell LineValueReference
pKₐM2Mouse A9L cells7.57 ± 0.04[10]
pKₐM3Mouse A9L cells5.56 ± 0.13[10]
KᵢM1Rat Brain24 nM[12]
KᵢM2Rat Brain2.4 nM[12]
KᵢM1N1E-115 neuroblastoma cells33 µM[13]
KᵢM2 (non-cardiac)N1E-115 neuroblastoma cells144 µM[13]
Dissociation ConstantRat Myocardium (M2)0.52 - 1.1 µM[11]
Cooperativity Factor (α) with [³H]NMSM2Mouse A9L cells31 ± 1[10]
Cooperativity Factor (α) with [³H]NMSM3Mouse A9L cells3 ± 0.4[10]
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

The following protocol outlines a typical competitive radioligand binding assay to determine the affinity of this compound for mAChRs.

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex for M1, brainstem for M2) or cells expressing a specific mAChR subtype are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[7]

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[7]

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.[7]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate.

  • To each well, add:

    • A fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).

    • Increasing concentrations of unlabeled this compound.

    • The membrane preparation.

  • For determining non-specific binding, a high concentration of a non-labeled antagonist like atropine is added to a separate set of wells.

  • The plate is incubated at a specific temperature (e.g., 23°C or 37°C) for a sufficient time to reach equilibrium.[10]

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prep Membrane Preparation (from tissue or cells) start->prep assay Competitive Binding Assay Setup - Radioligand ([³H]NMS) - Unlabeled this compound (varying conc.) - Membranes prep->assay incubation Incubation to Equilibrium assay->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration counting Scintillation Counting (Measures bound radioactivity) filtration->counting analysis Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) counting->analysis end End analysis->end

Experimental workflow for a competitive radioligand binding assay.

allosteric_modulation cluster_receptor Muscarinic Receptor (M2) receptor Orthosteric Site Response Decreased Agonist Affinity Increased Antagonist Affinity receptor->Response allosteric_site Allosteric Site Conformation_Change Conformational Change in Receptor allosteric_site->Conformation_Change ACh Acetylcholine (Agonist) ACh->receptor binds This compound This compound (Allosteric Modulator) This compound->allosteric_site binds Antagonist Radiolabeled Antagonist ([³H]NMS) Antagonist->receptor binds Conformation_Change->receptor modulates affinity

Allosteric modulation of a muscarinic receptor by this compound.

Summary and Conclusion

The foundational studies on this compound have revealed a molecule with a dual personality in its interaction with the cholinergic system. At the neuromuscular junction, it acts as a classical competitive antagonist of nicotinic acetylcholine receptors, a property that has been well-characterized through electrophysiological and functional studies. In contrast, its interaction with muscarinic acetylcholine receptors is more nuanced, exhibiting subtype-selective allosteric modulation, particularly at the M2 receptor. This allosteric action, quantified through radioligand binding assays, has established this compound as an invaluable tool for probing the structure and function of mAChRs. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate the complex pharmacology of this compound and other cholinergic ligands, contributing to the development of more selective and effective therapeutic agents targeting the cholinergic system.

References

An In-depth Technical Guide to the Basic Pharmacokinetic Properties of Gallamine Triethiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of Gallamine Triethiodide, a non-depolarizing neuromuscular blocking agent. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion of this compound.

Core Pharmacokinetic Parameters

This compound triethiodide's pharmacokinetic profile is well-characterized by a two-compartment open model following intravenous administration.[1][2] Its elimination is almost entirely dependent on renal excretion.[3][4]

Data Presentation: Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound triethiodide in humans.

Table 1: Pharmacokinetic Parameters of this compound Triethiodide in Surgical Patients

ParameterValuePatient Group/DosageReference
Distribution Half-Life (t½α) 6.70 minSingle 2 mg/kg IV bolus[1]
9.19 minMultiple doses (0.5 to 2 mg/kg)[1]
Elimination Half-Life (t½β) 134.58 minPooled data (single and multiple doses)[1]
~135 minutesGeneral[5]
2.52 hoursGeneral[6]
Plasma Clearance (Clp) 1.20 ml/min/kgPooled data[1]
1.51 ml/min/kgGeneral[6]
Volume of Distribution (Vdβ) 225.28 ml/kgPooled data[1]
0.27 L/kgGeneral[6]

Table 2: Effective Plasma Concentrations for Neuromuscular Blockade

ParameterConcentration Range (µg/ml)NotesReference
ECp50 (50% paralysis) 3.43 - 10.28Mean effective plasma concentration[1]
ECp95 (95% paralysis) 5.66 - 23.37Mean effective plasma concentration[1]
Plasma concentration at 78-100% blockade 9.30 - 19.20Measured at 3 to 10 minutes post-dose[1]

Pharmacokinetic Profile

  • Absorption: this compound triethiodide is administered intravenously, leading to immediate and complete absorption into the systemic circulation.[2]

  • Distribution: Following intravenous administration, this compound distributes from a central compartment (blood and well-perfused organs) to a peripheral compartment (less perfused tissues).[7] This distribution phase is rapid, with a half-life of approximately 7 to 9 minutes.[1] Studies in rats have shown that this compound selectively distributes into the muscle interstitial fluid.[8] The volume of distribution is reported to be around 0.23-0.27 L/kg.[1][6] this compound crosses the placental barrier but does not appear to have a perceptible effect on newborn infants at usual clinical doses.[8]

  • Metabolism: this compound triethiodide is not metabolized in the body.[9]

  • Excretion: The primary route of elimination for this compound is renal excretion, with the drug being excreted unchanged in the urine.[3][4][9] Biliary excretion of this compound is negligible in humans.[10] This reliance on renal excretion means that the drug's action may be prolonged in patients with renal dysfunction.[3][5] In patients with normal renal function, approximately 53% to 95% of the administered dose is recovered in the urine within 24 hours.[10]

Special Populations

  • Renal Impairment: In patients with renal failure, the elimination half-life of this compound is significantly prolonged, and plasma clearance is markedly reduced. This can lead to prolonged neuromuscular blockade.[3] The volume of distribution may be larger in patients with renal failure.

  • Biliary Obstruction: Patients with total biliary obstruction show a significant increase in the steady-state volume of distribution of this compound. However, the biological half-life and total clearance of the drug are not significantly different from patients without obstruction.

Experimental Protocols

The following section details a representative methodology for a clinical pharmacokinetic study of this compound triethiodide, synthesized from available literature.

Objective: To determine the pharmacokinetic profile of this compound triethiodide in adult patients undergoing elective surgery.

Study Design: An open-label, single-center pharmacokinetic study.

Subject Population:

  • Adult male and female patients (ASA physical status I or II) scheduled for elective surgery requiring general anesthesia and muscle relaxation.

  • Exclusion criteria: known or suspected neuromuscular disease, significant renal or hepatic impairment, and history of allergic reaction to anesthetic agents.

Drug Administration:

  • A single intravenous bolus dose of this compound triethiodide (e.g., 2 mg/kg) is administered over a short period (e.g., 30 seconds) after the induction of anesthesia.

Blood Sampling:

  • Venous blood samples (approximately 5 ml) are collected into heparinized tubes at the following time points:

    • Pre-dose (baseline)

    • Post-dose: 2, 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes.

  • Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -20°C or lower until analysis.

Analytical Method for Plasma this compound Concentration:

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Sample Preparation: Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile) to the plasma samples. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) with an ion-pairing agent.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detection at a specified wavelength.

  • Quantification: A standard curve is generated using known concentrations of this compound triethiodide in plasma.

Pharmacokinetic Analysis:

  • The plasma concentration-time data for each subject is analyzed using pharmacokinetic modeling software.

  • A two-compartment open intravenous bolus model is fitted to the data.

  • The following pharmacokinetic parameters are calculated:

    • Distribution half-life (t½α)

    • Elimination half-life (t½β)

    • Plasma clearance (Clp)

    • Volume of the central compartment (Vc)

    • Volume of distribution at steady state (Vdss)

    • Area under the plasma concentration-time curve (AUC)

Neuromuscular Function Monitoring:

  • The degree of neuromuscular blockade is assessed by monitoring the evoked twitch response of a peripheral nerve (e.g., the ulnar nerve at the wrist) using a nerve stimulator.

  • The train-of-four (TOF) stimulation pattern is typically used.

  • The response (e.g., adduction of the thumb) is quantified.

Visualizations

Mechanism of Action at the Neuromuscular Junction

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor End Plate) Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles Triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release Fusion & Exocytosis ACh ACh ACh_Release->ACh Nicotinic_Receptor Nicotinic ACh Receptor ACh->Nicotinic_Receptor Binds to This compound This compound Triethiodide This compound->Nicotinic_Receptor Competitively Blocks Muscle_Contraction Muscle Contraction Nicotinic_Receptor->Muscle_Contraction Activates No_Contraction Muscle Relaxation (Blockade) Nicotinic_Receptor->No_Contraction Binding Prevented

Caption: Competitive antagonism of this compound at the neuromuscular junction.

Experimental Workflow for a Pharmacokinetic Study

Start Subject Recruitment (Surgical Patients) Anesthesia Induction of Anesthesia Start->Anesthesia Dosing IV Bolus Administration of this compound Anesthesia->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis HPLC Analysis for This compound Concentration Processing->Analysis PK_Modeling Pharmacokinetic Modeling (Two-Compartment) Analysis->PK_Modeling Results Determination of PK Parameters PK_Modeling->Results

Caption: Workflow for a clinical pharmacokinetic study of this compound.

Two-Compartment Pharmacokinetic Model

Dose IV Bolus Dose Central Central Compartment (Plasma, Vc) Dose->Central Peripheral Peripheral Compartment (Tissues, Vp) Central->Peripheral k12 (Distribution) Elimination Elimination (k10) Central->Elimination

Caption: A two-compartment model for this compound pharmacokinetics.

References

Methodological & Application

Application Notes and Protocols: Utilizing Gallamine in Voltage-Clamp Studies of Endplates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine triethiodide is a classic neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the motor endplate.[1] Its well-characterized mechanism of action makes it a valuable tool in neurophysiological research, particularly in voltage-clamp studies aimed at understanding the function and pharmacology of the neuromuscular junction. By competitively inhibiting the binding of acetylcholine (ACh), this compound reduces the amplitude of endplate currents (EPCs) without significantly affecting the ion channel's conductance or gating kinetics when the channel does open.[2] This property allows for the detailed investigation of receptor-antagonist interactions and the quantification of competitive blockade.

These application notes provide detailed protocols for the use of this compound in two-electrode voltage-clamp experiments on the frog neuromuscular junction, a model system that has been instrumental in elucidating the principles of synaptic transmission.

Mechanism of Action

This compound's primary mechanism of action at the endplate is competitive antagonism at the nAChR.[1] It binds to the same site as acetylcholine, thereby preventing the neurotransmitter from activating the receptor and opening its associated ion channel. This results in a decrease in the amplitude of the endplate potential (EPP) and, under voltage-clamp conditions, the endplate current (EPC).[3]

In addition to its competitive antagonistic effects, at higher concentrations and hyperpolarized membrane potentials, this compound can also act as an open channel blocker.[4] This dual mechanism can be dissected and studied using specific voltage-clamp protocols.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound's interaction with the nAChR at the neuromuscular junction, as determined by voltage-clamp studies.

ParameterValueSpecies/PreparationMembrane PotentialReference
Apparent Equilibrium Constant (Competitive Block) ~2 µMFrog-70 mV[4]
Association Rate Constant (Open Channel Block) ~4 x 10⁷ M⁻¹s⁻¹Frog-100 mV[4]
Dissociation Rate Constant (Open Channel Block) ~600 s⁻¹Frog-100 mV[4]
Equilibrium Constant (Open Channel Block) ~15 µMFrog-100 mV[4]
Concentration Range for Competitive Block Up to ~40 µMFrogNot specified[4]
Concentration Range for Intracellular Studies 10⁻⁷ M to 10⁻⁴ MRatNot specified[3]

Experimental Protocols

Preparation of Solutions

a. Frog Ringer's Solution (Extracellular Solution)

This solution is designed to be isotonic with frog physiological fluids.[5][6]

ComponentConcentration (g/L)
Sodium Chloride (NaCl)7.2
Potassium Chloride (KCl)0.37
Calcium Chloride (CaCl₂)0.17

Protocol:

  • Dissolve the salts in 1 liter of distilled or deionized water.

  • Adjust the pH to 7.2-7.4 using sodium bicarbonate (NaHCO₃).[5][6]

  • Filter the solution through a 0.22 µm filter before use.

b. Intracellular (Microelectrode) Solution

A typical intracellular solution for recording from muscle fibers is potassium-based to mimic the intracellular ionic environment.[7]

ComponentConcentration (mM)
K-Gluconate115
NaCl4
GTP-NaCl0.3
ATP-Mg2
HEPES40

Protocol:

  • Dissolve the components in distilled or deionized water.

  • Adjust the pH to 7.2 with KOH.

  • Adjust the osmolarity to be slightly lower than the extracellular Ringer's solution.

  • Aliquot and store at -20°C. Thaw and filter before use.

c. This compound Triethiodide Stock and Working Solutions

This compound triethiodide is soluble in water.[8]

Protocol:

  • Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound triethiodide powder in distilled water. For example, to make a 10 mM stock solution, dissolve 8.915 mg of this compound triethiodide (MW: 891.53 g/mol ) in 1 mL of water.

  • Storage: Aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in Frog Ringer's solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, etc.).

Frog Neuromuscular Junction Preparation

The sartorius or cutaneous pectoris muscles of the frog are commonly used for these studies.

Protocol:

  • Euthanize a frog (e.g., Rana pipiens or Rana esculenta) and double pith.

  • Dissect the desired muscle with its nerve supply intact.

  • Pin the muscle in a recording chamber and superfuse with oxygenated Frog Ringer's solution.

  • Visualize the endplates using a dissecting microscope.

Two-Electrode Voltage Clamp (TEVC) of the Endplate

Protocol:

  • Electrode Placement: Impale the muscle fiber near an endplate with two glass microelectrodes filled with intracellular solution. One electrode will measure the membrane potential (Vₘ), and the other will inject current (Iₘ).

  • Clamping the Membrane Potential: Set the holding potential to a value where voltage-gated channels are largely inactive, typically between -70 mV and -90 mV.

  • Evoking Endplate Currents (EPCs): Stimulate the motor nerve with a suction electrode to elicit EPCs.

  • Data Acquisition: Record the current required to hold the membrane potential at the command voltage. The evoked EPCs will be seen as inward currents at negative holding potentials.

Investigating Competitive Antagonism with this compound

Protocol:

  • Baseline Recordings: Record control EPCs at various holding potentials (e.g., from -100 mV to -50 mV in 10 mV steps) in the absence of this compound.

  • Application of this compound: Perfuse the preparation with Frog Ringer's solution containing a known concentration of this compound. Allow sufficient time for equilibration.

  • Post-Gallamine Recordings: Repeat the EPC recordings at the same holding potentials as the baseline. A reduction in the peak EPC amplitude should be observed.

  • Dose-Response Curve: Wash out the previous concentration of this compound and apply a new concentration. Repeat this process for a range of this compound concentrations to construct a dose-response curve.

  • Schild Analysis: To confirm competitive antagonism, perform a Schild analysis by measuring the dose-ratios at different antagonist concentrations. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[9]

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Endplate) ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx VesicleFusion Vesicle Fusion Ca_influx->VesicleFusion ACh_release ACh Release VesicleFusion->ACh_release ACh ACh ACh_release->ACh nAChR nAChR ACh->nAChR Binds This compound This compound This compound->nAChR Competitively Binds ChannelOpening Channel Opening nAChR->ChannelOpening EPC Endplate Current (EPC) ChannelOpening->EPC

Caption: Competitive antagonism of this compound at the nAChR.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Solutions (Ringer's, Intracellular, this compound) P2 Dissect Frog Neuromuscular Junction P1->P2 P3 Set up Two-Electrode Voltage Clamp P2->P3 E1 Record Baseline EPCs P3->E1 E2 Apply this compound E1->E2 E3 Record EPCs with this compound E2->E3 E4 Washout E3->E4 A1 Measure EPC Amplitude E3->A1 E4->E2 Repeat with different concentrations A2 Construct Dose-Response Curve A1->A2 A3 Perform Schild Analysis A2->A3

References

Application Notes and Protocols for Inducing Skeletal Muscle Relaxation with Gallamine Triethiodide in Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine triethiodide is a non-depolarizing neuromuscular blocking agent that induces skeletal muscle relaxation by acting as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate.[1][2][3] Historically used as an adjunct to general anesthesia to facilitate endotracheal intubation and optimize surgical conditions, its use has largely been superseded by newer agents with more favorable side-effect profiles.[1][2][4] However, understanding its pharmacological properties and the protocols for its use remains valuable for research and drug development in the field of neuromuscular pharmacology.

These application notes provide a detailed overview of the protocol for inducing skeletal muscle relaxation with this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic data, and detailed experimental protocols for its study.

Data Presentation

Quantitative Pharmacokinetic and Pharmacodynamic Data for this compound

The following tables summarize key quantitative data for this compound triethiodide derived from clinical and preclinical studies.

ParameterValueSpeciesReference
Pharmacokinetics
Elimination Half-life (t½β)134.58 minHuman[5]
Plasma Clearance (Clp)1.20 mL/min/kgHuman[5]
Volume of Distribution (Vdβ)225.28 mL/kgHuman[5]
MetabolismNot metabolizedHuman
ExcretionExcreted unchanged in urineHuman
Pharmacodynamics
ED₅₀ (Effective Dose, 50%)1.3 mg/kgHuman[6]
Onset of Maximum Blockade3 - 10 minutesHuman[5]
Time to Peak EffectDose-dependentHuman[7]
Recovery Rate (20-80% paralysis)0.35 - 1.33 %/minHuman[5]
ECp₅₀ (Effective Plasma Conc., 50% paralysis)3.43 - 10.28 µg/mLHuman[5]
ECp₉₅ (Effective Plasma Conc., 95% paralysis)5.66 - 23.37 µg/mLHuman[5]

ED₅₀: The dose required to produce a 50% reduction in muscle twitch response. ECp₅₀/ECp₉₅: The plasma concentration required to produce 50% and 95% paralysis, respectively.

Mechanism of Action

This compound triethiodide is a competitive antagonist of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction.[3] By binding to these receptors, this compound prevents ACh from binding and depolarizing the muscle fiber, thereby inhibiting muscle contraction.[1] Studies have also suggested that this compound can have effects on the presynaptic nerve terminal, initially causing a brief excitation followed by a depression of transmitter release.[8] Furthermore, at higher concentrations, it may also block open ion channels.[9]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade in Animal Models

This protocol describes a general method for evaluating the neuromuscular blocking effects of this compound in a rodent model (e.g., rat), which can be adapted for other species.

1. Animal Preparation:

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). Anesthesia should be maintained at a stable level throughout the experiment.

  • Place the animal on a heating pad to maintain body temperature.

  • Perform a tracheotomy to facilitate mechanical ventilation and prevent respiratory distress.

  • Catheterize a femoral or jugular vein for intravenous drug administration.

  • Isolate the sciatic nerve in one hind limb for stimulation.

2. Neuromuscular Monitoring:

  • Place stimulating electrodes around the isolated sciatic nerve.

  • Attach a force-displacement transducer to the tendon of the tibialis anterior or gastrocnemius muscle to record isometric twitch contractions.

  • Deliver supramaximal square-wave pulses (e.g., 0.2 ms duration) to the sciatic nerve.

  • Utilize a Train-of-Four (TOF) stimulation pattern (four pulses at 2 Hz every 15-20 seconds) to assess the degree of neuromuscular blockade.[10]

3. Experimental Procedure:

  • After a stabilization period with stable baseline twitch responses, administer a bolus intravenous dose of this compound triethiodide.

  • Record the twitch response continuously. The degree of neuromuscular block is quantified as the percentage decrease in the first twitch (T1) of the TOF compared to the pre-drug baseline. The TOF ratio (T4/T1) is also a key indicator of non-depolarizing muscle relaxation.[11]

  • Monitor the onset of action (time to maximum block) and the duration of action (time from injection to recovery of twitch height to 25%, 75%, or 90% of baseline).

  • Different doses can be administered to construct a dose-response curve and determine the ED₅₀.

In Vitro Phrenic Nerve-Hemi-Diaphragm Preparation

This in vitro method allows for the study of neuromuscular transmission in an isolated tissue preparation, providing a controlled environment to investigate the direct effects of this compound.[8]

1. Tissue Preparation:

  • Euthanize a rat and exsanguinate.

  • Rapidly dissect the phrenic nerve and a hemi-diaphragm muscle.

  • Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ and maintained at 37°C.

  • Attach the phrenic nerve to a stimulating electrode and the diaphragm to a force transducer.

2. Experimental Procedure:

  • Stimulate the phrenic nerve with supramaximal pulses to elicit muscle contractions.

  • After obtaining a stable baseline of contractile responses, add this compound triethiodide to the organ bath at various concentrations.

  • Record the inhibition of twitch height to determine the concentration-response relationship and calculate the IC₅₀.

  • This preparation can also be used for electrophysiological studies, such as recording miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs) using intracellular microelectrodes to further elucidate the mechanism of action.[8]

Monitoring Neuromuscular Blockade in a Clinical Setting

Accurate monitoring is crucial to ensure adequate muscle relaxation during surgery and to prevent residual paralysis post-operatively.

1. Patient Preparation:

  • Standard anesthetic monitoring should be in place.

  • Place stimulating electrodes over a peripheral nerve, typically the ulnar nerve at the wrist or the facial nerve.[12]

2. Monitoring Technique:

  • The most common method is Train-of-Four (TOF) stimulation.[10][11] A peripheral nerve stimulator delivers four supramaximal electrical stimuli at 2 Hz.

  • The response of the corresponding muscle (e.g., adductor pollicis for the ulnar nerve) is observed or measured.

  • The degree of blockade is assessed by the TOF count (the number of visible twitches) and the TOF ratio (the ratio of the amplitude of the fourth twitch to the first).[13]

  • A TOF count of 0 indicates profound blockade, while a TOF ratio of >0.9 is generally considered adequate for recovery from neuromuscular blockade.[11][12]

3. Administration and Titration of this compound:

  • An initial dose of 1.5 mg/kg of this compound can be administered intravenously.[3]

  • Subsequent doses of 0.5 mg/kg can be given as required, guided by the TOF response, to maintain the desired level of muscle relaxation.[3]

Experimental Workflow Diagram

Gallamine_Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies cluster_Analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Ventilation, Catheterization) Nerve_Stim Peripheral Nerve Stimulation (e.g., Sciatic Nerve) Animal_Prep->Nerve_Stim Gallamine_Admin_Vivo This compound Administration (IV) Nerve_Stim->Gallamine_Admin_Vivo Data_Acq_Vivo Data Acquisition (Twitch Response, TOF) Gallamine_Admin_Vivo->Data_Acq_Vivo Dose_Response Dose/Concentration-Response Curves Data_Acq_Vivo->Dose_Response Tissue_Prep Tissue Preparation (Phrenic Nerve-Hemi-Diaphragm) Organ_Bath Mounting in Organ Bath Tissue_Prep->Organ_Bath Gallamine_Admin_Vitro This compound Application (to bath) Organ_Bath->Gallamine_Admin_Vitro Data_Acq_Vitro Data Acquisition (Contraction Force, EPPs) Gallamine_Admin_Vitro->Data_Acq_Vitro Data_Acq_Vitro->Dose_Response PK_PD_Modeling Pharmacokinetic/Pharmacodynamic Modeling Dose_Response->PK_PD_Modeling

Caption: General experimental workflow for studying this compound.

Conclusion

While this compound triethiodide is no longer a first-line agent in clinical anesthesia, it serves as an important reference compound in neuromuscular research. The protocols and data presented here provide a comprehensive guide for scientists and researchers investigating the mechanisms of neuromuscular blockade and developing novel muscle relaxants. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

References

Application of Gallamine in Studies of Experimental Autoimmune Myasthenia Gravis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Gallamine triethiodide, a non-depolarizing neuromuscular blocking agent, serves as a valuable tool in the study of Experimental Autoimmune Myasthenia Gravis (EAMG), the primary animal model for human Myasthenia Gravis (MG). Its application is centered on the quantitative assessment of neuromuscular junction (NMJ) dysfunction, a hallmark of the disease. In EAMG, autoantibodies against the nicotinic acetylcholine receptor (nAChR) lead to a reduction in available receptors at the postsynaptic membrane, impairing neuromuscular transmission. This compound, as a competitive antagonist of nAChRs, exacerbates this impairment, making animals with EAMG significantly more sensitive to its effects than healthy controls.[1] This differential sensitivity provides a functional in vivo assay to evaluate disease severity and the efficacy of potential therapeutic interventions.

The primary mechanism of action of this compound at the neuromuscular junction is the competitive blockade of acetylcholine (ACh), preventing the depolarization of the muscle fiber membrane and subsequent muscle contraction.[1][2] Studies have also indicated that this compound can exhibit allosteric modulation of muscarinic acetylcholine receptors, although its predominant effect in the context of EAMG is at the nicotinic receptors of the NMJ.[3]

The use of a this compound challenge allows for a dose-dependent and transient demonstration of muscle weakness in EAMG animals, providing a clear and measurable endpoint.[1] This method has been successfully employed in various mouse strains used to model EAMG, including BALB/c and C57BL/6 mice.[1] The increased sensitivity to this compound in EAMG mice is a direct functional consequence of the antibody-mediated reduction of nAChRs.

Quantitative Data Summary

The following tables summarize quantitative data related to the application of this compound in neuromuscular research. Table 1 highlights the differential sensitivity to this compound in EAMG models, while Table 2 provides context on effective doses from studies in other species.

Table 1: this compound Sensitivity in Experimental Autoimmune Myasthenia Gravis (EAMG) Models

Animal ModelParameterObservationReference
EAMG Mice (BALB/c and C57BL/6)Relative SensitivityApproximately twice as sensitive to this compound as normal mice.[1]
EAMG Mice (C57BL/6)Positive Response Rate94% of receptor-inoculated mice showed a positive response.[1]
EAMG Mice (BALB/c)Positive Response RateOver 80% of receptor-inoculated mice showed a positive response.[1]

Table 2: Effective Doses of this compound in Other Experimental Models and Humans (for context)

SpeciesDosageObservationReference
Rat6 mg/kg (intravenous bolus)Used for pharmacokinetic studies investigating muscle distribution.[4]
Human2 mg/kg (single intravenous bolus)Resulted in 78-100% neuromuscular blockade.[5]
Human4 mg/kg and 6 mg/kg (single intravenous bolus)Dose-dependent neuromuscular blockade.[6]
Cat1-2 mg/kgParalyzing dose with no effect on spinal cord synaptic transmission.[7]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Myasthenia Gravis (EAMG) in Mice

This protocol describes a common method for inducing EAMG in mice, a prerequisite for utilizing the this compound challenge.

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • Purified nicotinic acetylcholine receptor (nAChR) from Torpedo californica or a recombinant immunogenic fragment.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • Phosphate-buffered saline (PBS), sterile.

  • Syringes and needles.

Procedure:

  • Antigen Emulsion Preparation:

    • Prepare a solution of purified nAChR in sterile PBS at a concentration of 0.2 mg/mL.

    • To prepare the primary immunization emulsion, mix equal volumes of the nAChR solution and CFA to a final concentration of 20-30 µg of nAChR per 100 µL of emulsion.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, thick emulsion is formed.

  • Primary Immunization:

    • Anesthetize the mice.

    • Inject each mouse with 100 µL of the nAChR/CFA emulsion subcutaneously, distributed over two sites on the back and/or in the footpads.

  • Booster Immunizations:

    • Four weeks after the primary immunization, prepare a booster emulsion by mixing the nAChR solution with an equal volume of IFA.

    • Inject each mouse with 100 µL of the nAChR/IFA emulsion (containing 20-30 µg of nAChR) subcutaneously.

    • A second booster immunization can be administered four weeks after the first booster to increase the incidence and severity of EAMG.[8][9]

  • Monitoring Disease Progression:

    • Monitor the mice daily for clinical signs of EAMG, which typically appear 2-4 weeks after the first booster.

    • Clinical scoring can be performed based on the presence of muscle weakness, hunched posture, and reduced grip strength. A common scoring system ranges from 0 (no signs) to 3 (severe weakness, moribund).[10]

Protocol 2: this compound Challenge for Assessing Neuromuscular Function in EAMG Mice

This protocol details the use of this compound to assess the degree of neuromuscular impairment in EAMG mice.

Materials:

  • EAMG mice and age-matched control mice.

  • This compound triethiodide solution (sterile, for injection).

  • Saline solution (sterile, for injection).

  • Animal scale.

  • Observation chamber.

  • Timer.

Procedure:

  • Preparation:

    • Weigh each mouse to determine the correct dosage of this compound.

    • Prepare a stock solution of this compound triethiodide in sterile saline. The concentration should be adjusted to allow for accurate administration of the desired dose in a small volume (e.g., 100-200 µL).

  • Dose Determination:

    • The dose of this compound is critical and should be determined in a pilot study to establish a sub-paralyzing dose in control mice that elicits a clear response in EAMG mice.

    • Based on the finding that EAMG mice are approximately twice as sensitive, a starting point for dose-response studies is recommended.[1]

  • Administration:

    • Inject the calculated dose of this compound triethiodide intraperitoneally (i.p.) or intravenously (i.v.). Control animals should be injected with an equivalent volume of sterile saline.

  • Observation and Scoring:

    • Immediately after injection, place the mouse in an observation chamber.

    • Observe the mouse continuously for the onset, severity, and duration of muscle weakness. The response is typically rapid, occurring within minutes, and is transient.[1]

    • Assess the response based on a pre-determined scoring system. This can include:

      • Time to onset of weakness: Record the time from injection to the first observable signs of muscle weakness (e.g., flattened posture, inability to move).

      • Severity of weakness: Score the degree of paralysis at set time points (e.g., 1, 2, 5, 10 minutes post-injection). A simple scale can be used (e.g., 0 = no weakness, 1 = mild weakness, 2 = moderate weakness, 3 = complete paralysis of limbs).

      • Duration of weakness: Record the time until the mouse returns to normal mobility.

  • Data Analysis:

    • Compare the scores and timings between the EAMG and control groups. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the differences.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_this compound This compound Intervention Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Opens Voltage-gated Ca2+ channels ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles Triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Na+ Influx Na+ Influx nAChR->Na+ Influx Opens ion channel Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction This compound This compound This compound->nAChR Competitively blocks ACh binding Block Competitive Block

Caption: Neuromuscular junction signaling and the inhibitory action of this compound.

experimental_workflow cluster_eamg_induction EAMG Induction Phase cluster_gallamine_challenge This compound Challenge Phase cluster_data_analysis Data Analysis Immunization Primary Immunization (nAChR + CFA) Booster1 Booster Immunization 1 (nAChR + IFA) Immunization->Booster1 4 weeks Booster2 Booster Immunization 2 (nAChR + IFA) Booster1->Booster2 4 weeks Monitoring Clinical Monitoring for EAMG Signs Booster2->Monitoring 2-4 weeks Dose Dose Calculation and Preparation Monitoring->Dose Administration This compound Administration (i.p. or i.v.) Dose->Administration Observation Observation of Neuromuscular Function Administration->Observation Scoring Quantitative Scoring of Weakness Observation->Scoring Comparison Comparison between EAMG and Control Groups Scoring->Comparison Stats Statistical Analysis Comparison->Stats

Caption: Experimental workflow for this compound application in EAMG studies.

logical_relationship EAMG EAMG Pathogenesis AChR_loss Reduced number of functional nAChRs EAMG->AChR_loss NMJ_impairment Impaired Neuromuscular Transmission AChR_loss->NMJ_impairment Exacerbation Exacerbated Muscle Weakness NMJ_impairment->Exacerbation This compound This compound Administration AChR_block Competitive Blockade of remaining nAChRs This compound->AChR_block AChR_block->Exacerbation Measurement Quantitative Measure of Disease Severity Exacerbation->Measurement

Caption: Logical relationship of this compound's effect in EAMG.

References

Application Notes and Protocols for Gallamine Administration in Neuromuscular Transmission Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine triethiodide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the motor endplate.[1][2] By blocking the binding of ACh, this compound prevents depolarization of the muscle fiber membrane, leading to muscle relaxation and paralysis.[1][3] This property makes it a valuable tool in research for studying the mechanisms of neuromuscular transmission and for developing novel neuromuscular blocking or reversal agents.[2] this compound was one of the first synthetic neuromuscular blocking drugs to be used clinically.[4]

These application notes provide detailed protocols for the administration of this compound in rats for the purpose of studying neuromuscular transmission, including in vivo, in situ, and in vitro methodologies. It also includes information on neuromuscular function monitoring and the reversal of neuromuscular blockade.

Mechanism of Action

This compound functions by competitively binding to the cholinergic receptor sites on the postsynaptic muscle membrane, thereby inhibiting the neurotransmitter action of acetylcholine.[1] This prevents the ion channel from opening, blocking the influx of sodium ions and subsequent depolarization of the motor endplate.[3] The reduction in end-plate potential amplitude below the threshold required for propagation prevents the generation of a muscle action potential, resulting in muscle paralysis.[3] Studies in rat phrenic nerve-diaphragm preparations have shown that this compound depresses the response of postsynaptic receptors to acetylcholine, as evidenced by a reduction in the amplitude of miniature end-plate potentials.[3]

Signaling Pathway at the Neuromuscular Junction

cluster_nerve Motor Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber Membrane Nerve Impulse Nerve Impulse Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Nerve Impulse->Voltage-gated Ca2+ channels 1. Arrival ACh Vesicles ACh Vesicles Voltage-gated Ca2+ channels->ACh Vesicles 2. Ca2+ Influx ACh Release ACh Release ACh Vesicles->ACh Release 3. Exocytosis ACh Acetylcholine (ACh) ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 4. Binding This compound This compound This compound->nAChR Competitive Inhibition Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx 5. Na+ influx Depolarization Depolarization Na+ Influx->Depolarization 6. Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction 7. Action Potential & Contraction A Anesthetize Rat B Place stimulating electrodes on sciatic nerve A->B C Place recording electrodes on gastrocnemius muscle B->C D Establish baseline neuromuscular response (e.g., twitch, TOF) C->D E Administer this compound (intravenously) D->E F Monitor and record neuromuscular blockade E->F G Administer reversal agent (optional) F->G H Monitor and record recovery G->H cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber Membrane AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Breaks down Neostigmine Neostigmine Neostigmine->AChE Inhibition nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Increased binding (outcompetes this compound) Muscle Contraction Muscle Contraction nAChR->Muscle Contraction Restoration This compound This compound This compound->nAChR

References

Application Notes and Protocols for Measuring Gallamine-Induced Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine triethiodide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] Its ability to induce muscle relaxation has made it a subject of interest in anesthesia and pharmacological research.[2] Accurate measurement of this compound-induced neuromuscular blockade is crucial for understanding its potency, duration of action, and for the development of new neuromuscular blocking drugs.

These application notes provide detailed protocols for in vivo, ex vivo, and in vitro techniques to quantify the effects of this compound on neuromuscular transmission. The protocols are designed to be comprehensive and reproducible for research and drug development purposes.

Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

This compound exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the nAChRs located on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors without activating them, this compound prevents the depolarization of the muscle fiber membrane that is necessary for muscle contraction. This results in a flaccid paralysis of the skeletal muscle.

dot

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh ACh ACh_release->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively binds to Depolarization Membrane Depolarization nAChR->Depolarization activates Blockade Blockade nAChR->Blockade prevents ACh binding Contraction Muscle Contraction Depolarization->Contraction leads to Blockade->Contraction inhibits ExVivo_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Setup cluster_drug_application Drug Application & Measurement cluster_analysis Data Analysis Dissection Dissect Phrenic Nerve- Diaphragm Mounting Mount in Organ Bath Dissection->Mounting Stabilization Stabilize Preparation (e.g., 20 min) Mounting->Stabilization Stimulation Indirect Stimulation (Phrenic Nerve) Stabilization->Stimulation Recording Record Twitch Tension Stimulation->Recording Baseline Establish Baseline Twitch Response Recording->Baseline Gallamine_add Add this compound (Cumulative Doses) Baseline->Gallamine_add Blockade_measure Measure Inhibition of Twitch Tension Gallamine_add->Blockade_measure Dose_response Construct Dose-Response Curve Blockade_measure->Dose_response IC50_calc Calculate IC50 Dose_response->IC50_calc

References

Application Notes and Protocols for Gallamine in Amphibian and Mammalian Peripheral Nerve Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gallamine triethiodide, a non-depolarizing muscle relaxant, in the study of amphibian and mammalian peripheral nerves. This compound is a valuable tool for investigating neuromuscular transmission and ion channel function.

Mechanism of Action

This compound primarily acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] It binds to the receptor sites, blocking the action of acetylcholine and thereby preventing muscle contraction.[1][2] In addition to its effects at the neuromuscular junction, this compound also exhibits effects on voltage-gated ion channels in peripheral nerves.[3][4]

Key Actions of this compound:

  • Neuromuscular Blockade: Competitively inhibits nAChRs at the motor endplate.[1][2][5]

  • Potassium Channel Blockade: Blocks delayed potassium conductance in myelinated nerve fibers, being approximately five times more potent than tetraethylammonium (TEA).[3][4]

  • Sodium Channel Effects (Internal Application): When applied internally to myelinated nerve fibers, this compound slows sodium inactivation and can occlude sodium channels at positive potentials.[3][4] External application does not affect sodium conductance.[3]

  • Muscarinic Receptor Interaction: this compound can also interact with muscarinic acetylcholine receptors, exhibiting a vagolytic effect on the heart which can lead to tachycardia.[2][6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound in various peripheral nerve preparations.

Table 1: Effects of this compound on Ion Channels in Myelinated Nerve Fibers

ParameterSpeciesPreparationThis compound ConcentrationEffectReference
Delayed Potassium Conductance (gk)Amphibian (Frog) & Mammalian (Rat)Myelinated Nerve Fibers0.1 - 10.0 mM (External)Blocks delayed potassium conductance; ~5x more potent than TEA.[3]
Sodium Conductance (gNa)Amphibian (Frog) & Mammalian (Rat)Myelinated Nerve FibersNot specified (External)No effect on sodium conductance.[3][4]
Sodium InactivationAmphibian & MammalianMyelinated Nerve FibersNot specified (Internal)Slows sodium inactivation.[3][4]
Outward Sodium CurrentAmphibian & MammalianMyelinated Nerve FibersNot specified (Internal, at positive potentials)Occludes sodium channels, nearly eliminating outward current.[3][4]

Table 2: Effects of this compound at the Neuromuscular Junction

ParameterSpeciesPreparationThis compound ConcentrationEffectReference
End-plate potentials & Miniature end-plate potentialsMammalian (Rat)Phrenic nerve-diaphragm10⁻⁷ M to 10⁻⁴ MDepressed response of postsynaptic receptors to acetylcholine.[5]
Transmitter ReleaseMammalian (Rat)Phrenic nerve-diaphragm10⁻⁷ M to 10⁻⁴ MInitially excited, then depressed transmitter release from nerve terminals.[5]
'Competitive' BlockAmphibian (Frog)Voltage-clamped endplatesApparent equilibrium constant ~2 µMProduces a parallel shift of the equilibrium log (concentration)-response curves.[7]
Open Ion Channel BlockAmphibian (Frog)Voltage-clamped endplatesEquilibrium constant ~15 µM (at -100 mV)Blocks open ion channels.[7]

Experimental Protocols

The following are detailed protocols for two common preparations used in studying the effects of this compound on peripheral nerves.

Protocol 1: Amphibian Sciatic Nerve-Gastrocnemius Muscle Preparation

This ex vivo preparation is a classic model for studying neuromuscular transmission.

Materials:

  • Frog (e.g., Rana pipiens)

  • Dissection tools (scissors, forceps, bone cutters, glass rod)

  • Amphibian Ringer's solution (composition can be found in standard physiology texts)

  • Nerve-muscle chamber with stimulating and recording electrodes

  • Stimulator and recording apparatus (e.g., kymograph or digital data acquisition system)

  • This compound triethiodide solution of desired concentration

Procedure:

  • Pithing and Dissection:

    • Humanely euthanize the frog by double pithing to destroy the brain and spinal cord.[8][9]

    • Place the frog on its dorsal side and make a midline incision through the skin.[8]

    • Carefully dissect to expose the sciatic nerve in the thigh, tracing it from the spinal column down to the knee.[8][9]

    • Isolate the gastrocnemius muscle, keeping the sciatic nerve intact and attached.[8]

    • Cut the femur and tibia, leaving a small piece of bone attached to the muscle for mounting.[8]

    • Throughout the dissection, keep the preparation moist with amphibian Ringer's solution.[8]

  • Mounting the Preparation:

    • Mount the preparation in a nerve-muscle chamber containing oxygenated Ringer's solution.

    • Fix the bone attached to the muscle to the bottom of the chamber.

    • Attach the tendon of the muscle to a force transducer or lever system for recording contractions.[9]

    • Place the sciatic nerve over the stimulating electrodes.[9]

  • Stimulation and Recording:

    • Deliver single electrical stimuli to the nerve to elicit a muscle twitch.[9]

    • Record the baseline muscle contractions.[9]

    • Introduce this compound solution into the chamber at the desired concentration.

    • Continue to stimulate the nerve and record the muscle response to observe the blocking effect of this compound.

Protocol 2: Mammalian Phrenic Nerve-Hemidiaphragm Preparation

This preparation is a robust in vitro model for studying neuromuscular transmission in mammals.

Materials:

  • Rodent (e.g., mouse or rat)

  • Dissection tools (scissors, forceps)

  • Tyrode's solution or other suitable mammalian physiological saline, bubbled with 95% O₂ / 5% CO₂

  • Organ bath with stimulating and recording electrodes

  • Stimulator and force transducer

  • This compound triethiodide solution of desired concentration

Procedure:

  • Dissection:

    • Euthanize the animal according to approved ethical protocols.

    • Open the thoracic cavity to expose the diaphragm and phrenic nerves.

    • Carefully dissect out one hemidiaphragm with the phrenic nerve attached.[10] A detailed procedure involves locating the phrenic nerve, ligating it, and then carefully cutting it to leave a length attached to the diaphragm section.[10]

    • Immediately place the preparation in chilled, oxygenated physiological saline.

  • Mounting the Preparation:

    • Mount the hemidiaphragm in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.

    • Attach the base of the diaphragm to a fixed hook and the central tendon to a force transducer.

    • Place the phrenic nerve in contact with stimulating electrodes.[10]

  • Stimulation and Recording:

    • Allow the preparation to equilibrate for at least 20 minutes.

    • Stimulate the phrenic nerve with supramaximal pulses (e.g., 5V amplitude, 0.1 ms pulse width, 0.1 Hz frequency) to elicit muscle twitches.[10]

    • Record baseline twitch tension.

    • Add this compound to the organ bath to achieve the desired final concentration.

    • Record the resulting inhibition of muscle contraction.

Visualizations

Signaling Pathway: Neuromuscular Blockade by this compound

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential Arrives AChRelease Acetylcholine (ACh) Release ActionPotential->AChRelease ACh ACh AChRelease->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Binds EPP End-Plate Potential (EPP) nAChR->EPP Generates NoContraction Blockade of Contraction MuscleContraction Muscle Contraction EPP->MuscleContraction

Caption: Competitive antagonism of nAChRs by this compound.

Experimental Workflow: Amphibian Nerve-Muscle Preparation

Start Start Pithing Double Pithing of Frog Start->Pithing Dissection Dissect Sciatic Nerve- Gastrocnemius Muscle Pithing->Dissection Mounting Mount in Nerve-Muscle Chamber with Ringer's Solution Dissection->Mounting Stimulation Stimulate Nerve and Record Baseline Contractions Mounting->Stimulation Addthis compound Add this compound Solution Stimulation->Addthis compound RecordEffect Record Inhibition of Muscle Contractions Addthis compound->RecordEffect Analysis Data Analysis RecordEffect->Analysis

Caption: Workflow for amphibian nerve-muscle experiment.

Logical Relationship: this compound's Dual Effects on Peripheral Nerves

cluster_nmj Neuromuscular Junction cluster_axon Myelinated Axon This compound This compound nAChR_Block Competitive Block of Nicotinic ACh Receptors This compound->nAChR_Block K_Channel_Block Block of Delayed Potassium Channels This compound->K_Channel_Block Na_Channel_Mod Modulation of Sodium Channels (Internal) This compound->Na_Channel_Mod MuscleParalysis Muscle Paralysis nAChR_Block->MuscleParalysis AlteredExcitability Altered Nerve Excitability K_Channel_Block->AlteredExcitability Na_Channel_Mod->AlteredExcitability

Caption: Dual sites of this compound action on peripheral nerves.

References

Application Note: In Vitro Dose-Response Curve Determination for Gallamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the dose-response curve of the neuromuscular blocking agent Gallamine in an in vitro setting using the rat phrenic nerve-diaphragm preparation.

Introduction

This compound triethiodide is a synthetic non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1] By blocking these receptors, this compound prevents acetylcholine-mediated depolarization of the muscle fiber, leading to muscle relaxation and paralysis. Understanding the dose-response relationship of this compound is crucial for characterizing its potency and efficacy. The isolated rat phrenic nerve-diaphragm preparation is a classic and robust in vitro model for studying the effects of neuromuscular blocking agents, as it maintains the physiological integrity of the neuromuscular junction.[1][2]

This application note details the methodology for constructing a dose-response curve for this compound, enabling the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).

Mechanism of Action: Signaling Pathway

This compound exerts its effect at the neuromuscular junction by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) on the motor endplate. This antagonism prevents the influx of sodium ions that would normally lead to depolarization of the muscle cell membrane and subsequent muscle contraction.

Gallamine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Muscle) Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR blocks Depolarization Depolarization nAChR->Depolarization leads to Contraction Muscle Contraction Depolarization->Contraction

Mechanism of this compound at the neuromuscular junction.

Experimental Workflow

The following diagram outlines the major steps for determining the dose-response curve of this compound in vitro.

Gallamine_Workflow Start Start Dissection Dissect Phrenic Nerve- Diaphragm Preparation Start->Dissection Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Stimulation Apply Supramaximal Nerve Stimulation Equilibration->Stimulation Baseline Record Baseline Twitch Tension Stimulation->Baseline Dose_Addition Cumulative Addition of this compound Baseline->Dose_Addition Response_Recording Record Twitch Tension at Each Concentration Dose_Addition->Response_Recording repeated Data_Analysis Data Analysis and Dose-Response Curve Plotting Response_Recording->Data_Analysis End End Data_Analysis->End

Experimental workflow for this compound dose-response determination.

Materials and Methods

Materials
  • Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound triethiodide

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath with a force-displacement transducer

  • Stimulator

  • Data acquisition system

Protocol for Rat Phrenic Nerve-Diaphragm Preparation
  • Humanely euthanize a Wistar rat via cervical dislocation.

  • Expose the thoracic cavity by making a midline incision and removing the rib cage.

  • Carefully dissect out the diaphragm with the phrenic nerve attached.

  • Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Attach the tendinous portion of the diaphragm to a fixed hook and the costal margin to a force-displacement transducer.

  • Place the phrenic nerve over a pair of platinum electrodes for stimulation.

  • Allow the preparation to equilibrate for at least 30 minutes under a resting tension of 1 g.

Dose-Response Curve Determination
  • Stimulate the phrenic nerve with supramaximal square-wave pulses (0.2 ms duration) at a frequency of 0.1 Hz.

  • Record the baseline twitch tension for at least 15 minutes to ensure a stable response.

  • Prepare a stock solution of this compound triethiodide in distilled water.

  • Add increasing concentrations of this compound to the organ bath in a cumulative manner. A suitable concentration range would be from 1 µM to 1 mM.

  • Allow the response to each concentration to stabilize (typically 5-10 minutes) before adding the next concentration.

  • Continue adding this compound until a maximal inhibition of the twitch response is observed.

  • At the end of the experiment, wash out the drug with fresh Krebs-Henseleit solution to observe for recovery of the twitch response.

Data Analysis
  • Measure the amplitude of the twitch tension at baseline and after stabilization at each this compound concentration.

  • Express the twitch tension at each concentration as a percentage of the baseline response.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The following table summarizes the expected quantitative data for this compound in an in vitro neuromuscular junction preparation.

ParameterValueIn Vitro ModelReference
IC50 ~200 µMRat phrenic nerve-diaphragmEstimated from[2]
Concentration Range 10⁻⁷ M to 10⁻⁴ MRat phrenic nerve-diaphragm[1]

Note: The IC50 value is an approximation based on relative potency data and should be experimentally determined.

Conclusion

This application note provides a comprehensive protocol for determining the dose-response curve of this compound using the rat phrenic nerve-diaphragm preparation. This in vitro assay is a reliable method for characterizing the potency of neuromuscular blocking agents and can be adapted for screening and comparing the activity of novel compounds in drug discovery and development. Careful adherence to the protocol will ensure the generation of high-quality, reproducible data for the assessment of neuromuscular blockade.

References

Application Notes and Protocols for Assessing Gallamine's Effects on Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Gallamine triethiodide, a non-depolarizing neuromuscular blocking agent, on skeletal muscle contraction. The following sections detail the mechanism of action, experimental setups, and specific protocols for quantifying the inhibitory effects of this compound.

Introduction

This compound triethiodide is a synthetic non-depolarizing muscle relaxant that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1][2] By competitively blocking the binding of acetylcholine, this compound prevents depolarization of the muscle fiber membrane and subsequent muscle contraction.[1][2] This property makes it a subject of interest in physiological research and a historical tool in anesthetic practice. These protocols are designed to provide a standardized framework for investigating the pharmacological effects of this compound on muscle function.

Mechanism of Action: Signaling Pathway

This compound exerts its effect by interrupting the normal signaling cascade at the neuromuscular junction. The diagram below illustrates the molecular interactions leading to muscle relaxation.

cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Motor Endplate) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Opens Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Allows Vesicles Synaptic Vesicles (containing ACh) Ca_ion->Vesicles Triggers fusion ACh_release ACh Release Vesicles->ACh_release Leads to ACh Acetylcholine (ACh) ACh_release->ACh Releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Blocks Ion_channel Ion Channel Opening nAChR->Ion_channel Activates Na_ion Na⁺ Influx Ion_channel->Na_ion Allows EPP Endplate Potential (EPP) Na_ion->EPP Generates Muscle_AP Muscle Action Potential EPP->Muscle_AP Initiates Contraction Muscle Contraction Muscle_AP->Contraction Causes

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Experimental Workflow

The general workflow for assessing the effects of this compound involves preparing an isolated muscle tissue, establishing baseline contractile parameters, introducing the drug, and recording the subsequent changes in muscle force.

prep Tissue Preparation (e.g., Phrenic Nerve-Diaphragm) mount Mounting in Organ Bath with Physiological Saline prep->mount equilibrate Equilibration Period (e.g., 30-60 min) mount->equilibrate baseline Baseline Measurement (Twitch & Tetanic Contractions) equilibrate->baseline This compound Addition of this compound (Cumulative Doses) baseline->this compound recording Data Recording (Force Transducer) This compound->recording analysis Data Analysis (Dose-Response Curve) recording->analysis

Caption: General experimental workflow for in vitro assessment of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on this compound's effects.

Table 1: Dose-Response Data for Neuromuscular Blockade

DrugED95 (mg/kg) in ChildrenPotency Ratio (relative to this compound)
This compound3.41
d-tubocurarine0.64
Metocurine0.347
Pancuronium0.0840

Data sourced from studies in anesthetized children, providing a comparative potency of different non-depolarizing neuromuscular blocking agents.[3]

Table 2: Kinetic Parameters of this compound Action

ParameterValueMembrane PotentialExperimental Condition
Apparent Equilibrium Constant (Competitive Block)~2 µM-70 mVVoltage-clamped frog skeletal muscle
Association Rate Constant (Open Channel Block)~4 x 10⁷ M⁻¹s⁻¹-100 mVFluctuation analysis
Dissociation Rate Constant (Open Channel Block)~600 s⁻¹-100 mVFluctuation analysis
Equilibrium Constant (Open Channel Block)~15 µM-100 mVFluctuation analysis

These parameters describe the kinetics of this compound's interaction with the nicotinic acetylcholine receptor and its ion channel.[4]

Experimental Protocols

Isolated Rat Phrenic Nerve-Hemi-Diaphragm Preparation

This ex vivo preparation is a classic and reliable model for studying the effects of neuromuscular blocking agents.[5][6]

Objective: To measure the effect of this compound on indirectly (nerve) and directly (muscle) stimulated muscle contractions.

Materials:

  • Male Wistar rats (200-250g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • This compound triethiodide stock solution

  • Organ bath with stimulating electrodes (for nerve and muscle)

  • Force-displacement transducer

  • Data acquisition system

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Dissection:

    • Humanely euthanize the rat.

    • Rapidly excise a hemi-diaphragm with the phrenic nerve attached.

    • Carefully clear the connective tissue from the phrenic nerve.

  • Mounting:

    • Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with Carbogen.

    • Attach the central tendon to a fixed hook and the rib base to an isometric force transducer.

    • Place the phrenic nerve over a bipolar platinum stimulating electrode.

    • Incorporate flanking electrodes for direct muscle stimulation.

  • Equilibration:

    • Allow the preparation to equilibrate for at least 30-60 minutes under a resting tension of 1-2 g.

    • During equilibration, periodically elicit twitch contractions to ensure stability.

  • Stimulation and Baseline Recording:

    • Indirect Stimulation (Nerve): Apply supramaximal square wave pulses (0.2 ms duration) to the phrenic nerve at a frequency of 0.1-0.2 Hz to elicit twitch contractions.

    • Direct Stimulation (Muscle): Apply supramaximal square wave pulses (2 ms duration) directly to the muscle at 0.1-0.2 Hz.

    • Record a stable baseline of twitch tension for at least 15-20 minutes for both stimulation types.

  • This compound Administration:

    • Prepare serial dilutions of this compound.

    • Add this compound to the organ bath in a cumulative manner, allowing the effect of each concentration to reach a plateau before adding the next. Typical concentrations range from 10⁻⁷ M to 10⁻⁴ M.[5]

    • Record the percentage decrease in twitch height at each concentration.

  • Data Analysis:

    • Measure the amplitude of the twitch contractions before and after the addition of this compound.

    • Calculate the percentage inhibition of the twitch response for each concentration.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀.

    • Compare the effects on indirectly and directly stimulated contractions to confirm a post-synaptic site of action.

In Vivo Thumb Adductor Twitch Response

This protocol is adapted for in vivo studies, often in an anesthetized animal model or human clinical research, to assess neuromuscular blockade.[7]

Objective: To measure the dose-response relationship of this compound on ulnar nerve-stimulated thumb adduction.

Materials:

  • Anesthetized subject (animal or human)

  • Nerve stimulator (e.g., Grass stimulator)

  • Surface or needle electrodes for ulnar nerve stimulation

  • Force transducer for measuring thumb adduction

  • Data acquisition system

  • Intravenous access for this compound administration

Procedure:

  • Subject Preparation:

    • Induce and maintain general anesthesia.

    • Secure the hand and forearm to prevent movement, with the thumb free to adduct.

    • Attach the thumb to a force transducer.

  • Electrode Placement and Stimulation:

    • Place stimulating electrodes over the ulnar nerve at the wrist.

    • Apply a supramaximal stimulus (e.g., square wave, 0.2 ms duration, 0.15-0.25 Hz).

    • Adjust the resting tension of the thumb to 200-300 g to ensure a maximal and uniform developed tension.[7]

  • Baseline Measurement:

    • Record a stable baseline of twitch tension for 10-15 minutes.

  • This compound Administration and Data Collection:

    • Administer this compound intravenously in incremental doses.

    • Allow sufficient time between doses for the effect to stabilize.

    • Continuously record the twitch tension.

  • Data Analysis:

    • Express the twitch tension at each dose level as a percentage of the baseline control.

    • Construct a cumulative dose-response curve by plotting the percentage depression of twitch height against the cumulative dose of this compound.

    • Determine key parameters such as the effective dose for 50% (ED₅₀) and 95% (ED₉₅) twitch depression.

Safety Precautions

This compound is a potent neuromuscular blocking agent. When used in vivo, it must be administered by trained personnel with readily available means for artificial ventilation and airway management, as it paralyzes respiratory muscles. Anticholinesterase agents (e.g., neostigmine) should be available as reversal agents. Standard laboratory safety protocols should be followed when handling the chemical.

References

Application Notes and Protocols: Studying Gallamine's Interaction with M1 and M2 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine, a neuromuscular blocking agent, also exhibits significant interactions with muscarinic acetylcholine receptors (mAChRs), displaying a notable preference for the M2 subtype over the M1 subtype.[1][2] This selectivity, coupled with its characterization as an allosteric modulator, makes it a valuable pharmacological tool for differentiating between muscarinic receptor subtypes and for studying the complexities of receptor-ligand interactions.[3][4][5] These application notes provide detailed methodologies for investigating the binding and functional effects of this compound at M1 and M2 muscarinic receptors.

M1 and M2 receptors are both G-protein coupled receptors (GPCRs) but couple to different G-proteins, leading to distinct downstream signaling cascades. M1 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[6][7][8] M2 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

Data Presentation

Table 1: Binding Affinities of this compound at M1 and M2 Muscarinic Receptors
Receptor SubtypeRadioligandTissue/Cell SourceKi (nM)Reference
M1[3H]pirenzepineRat Brain Cortex24[1]
M2[3H]quinuclidinylbenzilate ([3H]QNB)Rat Brain Cerebellum2.4[1]
M2[3H]N-methylscopolamine ([3H]NMS)Rat HeartHigh Affinity[2]
Table 2: Functional Potency of this compound at M2 Muscarinic Receptors
AssayEffectAgonistTissue/Cell SourceIC50 / Effective ConcentrationReference
Inotropic ResponseAntagonismAcetylcholine/CarbacholGuinea-pig atria1.1 µM - 1.1 mM[9]
[3H]NMS DissociationAllosteric Modulation (slowing of dissociation)-Mouse A9L cells expressing M2 receptors0.2 µM[10]

Signaling Pathways

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1 M1 Receptor Gq11 Gq/11 M1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC

Figure 1: M1 Muscarinic Receptor Signaling Pathway.

M2_Signaling_Pathway cluster_membrane Plasma Membrane M2 M2 Receptor Gio Gi/o M2->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts ACh Acetylcholine (ACh) ACh->M2 Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inactivation cAMP->PKA Leads to

Figure 2: M2 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for M1 and M2 receptors.

Radioligand_Binding_Workflow prep Prepare Membranes (e.g., from CHO cells expressing M1 or M2, or rat brain regions) incubation Incubate Membranes with: - Fixed concentration of radioligand - Increasing concentrations of this compound prep->incubation filtration Separate bound from free radioligand via rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation scintillation->analysis

Figure 3: Workflow for Radioligand Competition Binding Assay.

Materials:

  • Cell membranes expressing M1 or M2 receptors (e.g., from transfected cell lines or specific brain regions like cortex for M1 and cerebellum/heart for M2).

  • Radioligand:

    • For M1: [3H]pirenzepine

    • For M2: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinylbenzilate ([3H]QNB)

  • Unlabeled this compound triethiodide.

  • Assay Buffer (e.g., PBS, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of radioligand (typically at its Kd value), and membranes.

    • Non-specific Binding (NSB): A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine), radioligand, and membranes.

    • Competition: Increasing concentrations of this compound, radioligand, and membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Protocol 2: Inositol Phosphate (IP) Accumulation Assay (for M1 Receptors)

This functional assay measures the activation of the Gq signaling pathway.

IP_Accumulation_Workflow cell_culture Culture cells expressing M1 receptors labeling Label cells with [3H]-myo-inositol (optional, for radiometric detection) cell_culture->labeling stimulation Pre-incubate with LiCl, then stimulate with ACh in the presence of varying concentrations of this compound labeling->stimulation lysis Lyse cells and isolate inositol phosphates stimulation->lysis detection Quantify IP1 accumulation (e.g., using HTRF assay kit or ion-exchange chromatography) lysis->detection analysis Data Analysis: Plot IP1 accumulation vs. This compound concentration to determine IC50 detection->analysis

Figure 4: Workflow for Inositol Phosphate Accumulation Assay.

Materials:

  • Cells stably expressing the M1 receptor.

  • Cell culture medium.

  • Assay buffer containing lithium chloride (LiCl) (e.g., 10 mM).

  • Acetylcholine (ACh).

  • This compound triethiodide.

  • IP1 detection kit (e.g., HTRF-based).[11][12]

Procedure:

  • Cell Culture: Plate M1-expressing cells in 96-well plates and grow to confluence.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with assay buffer containing LiCl for a short period (e.g., 10-30 minutes). LiCl inhibits the degradation of IP1, allowing it to accumulate.

    • Add varying concentrations of this compound (to test for antagonism) followed by a fixed concentration of ACh (e.g., EC80). To test for agonism, add this compound alone.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the accumulation of IP1 according to the manufacturer's protocol of the detection kit.

  • Data Analysis: Plot the IP1 signal against the log concentration of this compound to determine an IC50 value for antagonism or an EC50 value for agonism.

Protocol 3: Calcium Imaging Assay (for M1 Receptors)

This is another functional assay to measure Gq activation by monitoring changes in intracellular calcium.[13][14][15]

Materials:

  • Cells stably expressing the M1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[14]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Acetylcholine (ACh).

  • This compound triethiodide.

  • Fluorescence plate reader or microscope with kinetic reading capabilities.

Procedure:

  • Cell Plating: Plate M1-expressing cells on black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

  • Baseline Reading: Wash the cells to remove excess dye and measure the baseline fluorescence using a kinetic plate reader.

  • Stimulation and Measurement: Add varying concentrations of this compound followed by a fixed concentration of ACh. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak response for each concentration of this compound and plot this against the log concentration of this compound to calculate an IC50.

Protocol 4: cAMP Accumulation Assay (for M2 Receptors)

This functional assay measures the inhibition of adenylyl cyclase via the Gi pathway.

Materials:

  • Cells stably expressing the M2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Acetylcholine (ACh) or another muscarinic agonist.

  • This compound triethiodide.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Plate M2-expressing cells in 96-well plates.

  • Assay:

    • Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.

    • Add varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production, in the presence or absence of a muscarinic agonist like ACh.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis: The inhibitory effect of the muscarinic agonist on forskolin-stimulated cAMP production will be attenuated by this compound. Plot the cAMP levels against the log concentration of this compound to determine its IC50.

Conclusion

The protocols and data presented provide a comprehensive framework for characterizing the interaction of this compound with M1 and M2 muscarinic receptors. By employing a combination of radioligand binding and functional assays, researchers can elucidate the binding affinity, selectivity, and allosteric modulatory properties of this compound and other related compounds, contributing to a deeper understanding of muscarinic receptor pharmacology and aiding in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Managing Gallamine-Induced Tachycardia in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachycardia as a side effect of the neuromuscular blocking agent, gallamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced tachycardia?

A1: this compound induces tachycardia primarily through its parasympatholytic effect on the cardiac vagus nerve.[1] It acts as an antagonist at M2 muscarinic acetylcholine receptors in the heart.[2][3][4] This blockade of the "rest-and-digest" parasympathetic input allows for an unopposed sympathetic tone, leading to an increased heart rate. This action is also referred to as a "vagolytic" effect.

Q2: Are there alternative neuromuscular blocking agents with a lower risk of tachycardia?

A2: Yes, several newer non-depolarizing muscle relaxants have been developed with fewer cardiovascular side effects. For instance, vecuronium and rocuronium have a significantly lower propensity to cause tachycardia compared to this compound and pancuronium. Doxacurium has been shown to not be an antagonist of either M2 or M3 muscarinic receptors, making it less likely to cause tachycardia.[3]

Q3: Can beta-blockers be used to counteract this compound-induced tachycardia in an experimental setting?

A3: Yes, beta-adrenergic receptor antagonists (beta-blockers) can be used to manage tachycardia. Propranolol, a non-selective beta-blocker, has been shown to modify this compound-induced tachycardia in human subjects.[5] In animal models, beta-blockers like propranolol and practolol have been used to control heart rate in various experimental paradigms.[6][7]

Q4: What is the rationale for using a beta-blocker to treat a side effect caused by a muscarinic antagonist?

A4: this compound's blockade of M2 receptors removes the parasympathetic "brake" on the heart, leaving the sympathetic "accelerator" unopposed. Beta-blockers work by blocking the beta-adrenergic receptors that are stimulated by sympathetic neurotransmitters like norepinephrine and epinephrine. By doing so, they reduce the heart rate and contractility, effectively dampening the unopposed sympathetic stimulation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly high tachycardia after this compound administration. High sensitivity of the animal model to the vagolytic effects of this compound. Incorrect dosage calculation.Verify the dose of this compound administered. Consider reducing the dose in subsequent experiments if neuromuscular blockade can still be achieved. Ensure accurate weight measurement of the animal.
Ineffective reversal of tachycardia with a beta-blocker. Insufficient dose of the beta-blocker. Choice of beta-blocker with inappropriate selectivity.Increase the dose of the beta-blocker incrementally while monitoring heart rate and blood pressure. Consider using a non-selective beta-blocker like propranolol for broader effect.
Significant drop in blood pressure after administering a beta-blocker. Combined effect of anesthesia, this compound, and the beta-blocker leading to excessive cardiodepression.Administer the beta-blocker slowly and in smaller increments. Have cardiovascular support agents (e.g., vasopressors) on hand. Monitor blood pressure continuously.
Difficulty in obtaining a stable ECG recording. Poor electrode contact. Animal movement. Electrical interference.Ensure proper skin preparation and electrode placement. Use appropriate anesthesia to minimize movement. Check for and eliminate sources of electrical noise in the experimental setup.

Quantitative Data Summary

The following table summarizes the heart rate changes observed in a clinical study where propranolol was used to modify this compound-induced tachycardia in patients under halothane anesthesia.

Parameter Value Unit Reference
Number of Patients12-[5]
Propranolol Dose0.5 - 1.0mg (intravenous)[5]
This compound Dose80mg (intravenous)[5]
Heart Rate Change after Propranolol Bradycardia-[5]
Heart Rate Change after this compound (post-propranolol) Significant Increase-[5]
Observation This compound-induced tachycardia was modified (less pronounced) but not completely blocked by propranolol pretreatment.-[5]

Note: This data is from a human clinical study and should be used as a reference. Dosages for animal research must be determined based on appropriate preclinical studies and allometric scaling.

Experimental Protocols

Protocol 1: In Vivo Assessment of Propranolol's Effect on this compound-Induced Tachycardia in a Rat Model

This protocol is a synthesized methodology based on established practices for in vivo cardiovascular studies in rats.

1. Animal Model:

  • Species: Male Wistar rats (250-300g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12:12 h light/dark cycle, 22±2°C, food and water ad libitum).

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, intraperitoneally).

  • Insert a cannula into the trachea for artificial ventilation if required, especially after this compound administration which causes respiratory muscle paralysis.

  • Cannulate the jugular vein for intravenous drug administration.

  • Cannulate the carotid artery for blood pressure monitoring.

3. ECG and Heart Rate Monitoring:

  • Insert subcutaneous needle electrodes for ECG recording (Lead II configuration is common).[8]

  • Connect the electrodes to an ECG amplifier and a data acquisition system to continuously record the ECG and derive the heart rate.

4. Experimental Procedure:

  • Allow the animal to stabilize after surgical preparation for at least 20 minutes.

  • Record a stable baseline heart rate and blood pressure for 10-15 minutes.

  • Administer a saline vehicle intravenously and record for 10 minutes to serve as a control.

  • Administer this compound triethiodide intravenously at a dose sufficient to induce neuromuscular blockade and tachycardia (e.g., 20 mg/kg).[9]

  • Continuously monitor and record the heart rate until it reaches a stable, elevated plateau.

  • Administer propranolol intravenously at a starting dose of 1 mg/kg.[6]

  • Continue to monitor heart rate and blood pressure for at least 30 minutes to observe the effect of propranolol on the this compound-induced tachycardia.

5. Data Analysis:

  • Calculate the mean heart rate during the baseline, post-gallamine, and post-propranolol periods.

  • Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the changes in heart rate.

Visualizations

Signaling Pathway of this compound-Induced Tachycardia

Gallamine_Tachycardia_Pathway cluster_PNS Parasympathetic Nervous System cluster_Heart Sinoatrial (SA) Node Vagus_Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases M2_Receptor M2 Muscarinic Receptor ACh->M2_Receptor binds to HR_Decrease Heart Rate Decrease M2_Receptor->HR_Decrease activates signaling cascade leading to Tachycardia Tachycardia (Increased Heart Rate) M2_Receptor->Tachycardia blockade leads to This compound This compound This compound->M2_Receptor blocks

Caption: Mechanism of this compound-induced tachycardia via M2 receptor blockade.

Experimental Workflow for Counteracting this compound-Induced Tachycardia

Experimental_Workflow Start Start Experiment Animal_Prep Anesthetize and Surgically Prepare Animal Start->Animal_Prep Baseline Record Baseline ECG and Heart Rate Animal_Prep->Baseline Gallamine_Admin Administer this compound (IV) Baseline->Gallamine_Admin Tachycardia_Obs Observe and Record Tachycardia Gallamine_Admin->Tachycardia_Obs Beta_Blocker_Admin Administer Beta-Blocker (IV) Tachycardia_Obs->Beta_Blocker_Admin HR_Reversal_Obs Observe and Record Heart Rate Reversal Beta_Blocker_Admin->HR_Reversal_Obs Data_Analysis Analyze Heart Rate Data HR_Reversal_Obs->Data_Analysis End End Experiment Data_Analysis->End

Caption: Workflow for an in vivo experiment to reverse this compound tachycardia.

References

Gallamine Stability in Solution and Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of gallamine in solution and during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. As a quaternary ammonium compound with ether linkages, this compound is susceptible to degradation through hydrolysis, particularly under acidic conditions, and photodegradation. Elevated temperatures can accelerate these degradation processes.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure maximum stability, this compound stock solutions should be stored under the conditions summarized in the table below. It is crucial to protect solutions from light and to prevent repeated freeze-thaw cycles by storing aliquots.

Q3: My this compound solution has turned yellow. Is it still usable?

A3: A yellow discoloration can indicate degradation of the this compound molecule. It is strongly recommended to discard any discolored solutions and prepare a fresh solution from solid this compound triethiodide to ensure the accuracy and reproducibility of your experiments.

Q4: I observed a precipitate in my this compound solution after mixing it with another compound. What could be the cause?

A4: Precipitate formation can occur due to chemical incompatibility. This compound is known to be incompatible with certain other drugs, such as Pentothal, and may precipitate in the presence of strong acids, alkalis, or oxidizing and reducing agents. It is advisable to check for known incompatibilities before mixing this compound with other substances. If you suspect incompatibility, it is best to prepare and administer the solutions separately.

Q5: How can I be sure that the loss of activity in my experiment is due to this compound instability?

A5: To confirm if a loss of biological activity is due to this compound degradation, you can perform a stability-indicating analysis, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound remaining in your solution. A detailed protocol for such an analysis is provided in the "Experimental Protocols" section of this guide.

Data Presentation

The following tables summarize key quantitative data related to the storage and stability of this compound.

Table 1: Recommended Storage Conditions for this compound Triethiodide

FormStorage TemperatureDurationStorage Conditions
Solid Powder-20°C3 yearsSealed, away from moisture and light
In Solvent (e.g., Water, DMSO)-80°C6 monthsAliquoted, sealed, away from light
In Solvent (e.g., Water, DMSO)-20°C1 monthAliquoted, sealed, away from light

Data compiled from publicly available product information sheets.[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the concentration of this compound in solution, which can be adapted for stability studies.

1. Materials and Reagents:

  • This compound triethiodide reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Sodium perchlorate

  • Water (HPLC grade)

  • C18 reversed-phase HPLC column

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Aqueous phosphate buffer (pH 3.0) containing 0.1 M sodium perchlorate (31:69, v/v)

  • Flow Rate: 1.0 mL/min

  • Column: Nucleosil C18

  • Detection: UV at 200 nm

  • Injection Volume: 20 µL

3. Standard Preparation:

  • Prepare a stock solution of this compound triethiodide in water at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 250 µg/mL.

4. Sample Preparation:

  • Dilute the this compound solution to be tested with the mobile phase to fall within the concentration range of the standard curve.

5. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Determine the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL solution of this compound in water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the this compound stock solution at 60°C, protected from light, for 24 hours.

  • Photodegradation: Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1 to determine the percentage of this compound remaining.

Visualizations

Gallamine_Stability_Factors cluster_factors Factors Affecting this compound Stability cluster_degradation Degradation Pathways cluster_consequences Consequences Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Photodegradation Photodegradation Temperature->Photodegradation pH pH pH->Hydrolysis Light Light Exposure Light->Photodegradation Incompatibilities Chemical Incompatibilities Precipitation Precipitation Incompatibilities->Precipitation Loss_of_Activity Loss of Biological Activity Hydrolysis->Loss_of_Activity Formation_of_Degradants Formation of Degradation Products Hydrolysis->Formation_of_Degradants Photodegradation->Loss_of_Activity Photodegradation->Formation_of_Degradants Precipitation->Loss_of_Activity Inaccurate_Results Inaccurate Experimental Results Loss_of_Activity->Inaccurate_Results Formation_of_Degradants->Inaccurate_Results

Caption: Factors influencing this compound stability and their consequences.

Caption: Troubleshooting workflow for this compound-related experimental issues.

References

Technical Support Center: Troubleshooting Unexpected Gallamine Effects on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects of gallamine on voltage-gated sodium channels during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am applying this compound externally to my cells expressing sodium channels, but I don't see any effect on the sodium current. Is this expected?

A1: Yes, this is the expected result. Studies have shown that external application of this compound has little to no effect on sodium conductance.[1][2] The primary effects of this compound on sodium channels are observed upon internal application, suggesting an intracellular site of action.

Q2: What are the known "unexpected" effects of this compound on sodium channels?

A2: When applied intracellularly, this compound has been shown to have distinct effects on sodium channel kinetics. These include:

  • Slowing of sodium channel inactivation: This results in a prolonged sodium current during depolarization.[1][2]

  • Blockade of outward sodium currents: At positive membrane potentials, this compound can enter and occlude the sodium channel pore, significantly reducing or eliminating outward currents.[1][2]

  • Incomplete inactivation at positive potentials: This leads to the presence of significant inward sodium tail currents upon repolarization.[1]

Q3: Does this compound affect all sodium channel subtypes equally?

A3: The subtype-selectivity of this compound's effects on sodium channels is not well-documented in publicly available literature. It is crucial to characterize the effect on the specific subtype you are studying (e.g., NaV1.5, NaV1.7). If you are observing an effect, it is recommended to perform concentration-response experiments to determine the potency (IC50) for your specific channel of interest.

Q4: Are there any known effects of this compound on other ion channels that could confound my results?

A4: Yes. This compound is a known blocker of potassium channels, and it is reported to be more potent at blocking delayed potassium conductance than tetraethylammonium (TEA) when applied externally.[2] It is also a well-characterized antagonist of muscarinic acetylcholine receptors.[3] When interpreting your results, it is important to consider potential off-target effects on other channels present in your experimental system.

Troubleshooting Guide

Issue 1: No observable effect of this compound on sodium currents.

This is the most common issue and can typically be resolved by addressing the method of drug application.

  • Troubleshooting Steps:

    • Verify the route of administration: As established, this compound's effects on sodium channels are primarily observed with internal application. If you are applying it to the extracellular solution, you are unlikely to see an effect on sodium channels.

    • Ensure proper intracellular application: For whole-cell patch-clamp experiments, include this compound in your intracellular pipette solution. Allow for adequate time for the solution to diffuse into the cell after achieving the whole-cell configuration.

    • Check drug concentration: If applying internally and still observing no effect, verify the concentration of this compound in your pipette solution. It's possible the concentration is too low to elicit a response. Prepare a fresh solution and re-measure.

    • Confirm cell health and seal quality: A healthy cell and a high-resistance seal are critical for reliable recordings. Poor cell health can lead to rundown of currents, which might mask a subtle drug effect.

  • Diagram: Troubleshooting Workflow for Lack of this compound Effect

    Start No this compound Effect Observed CheckApplication Is this compound in the Internal Pipette Solution? Start->CheckApplication ExternalApp Expected Result: No effect on Na+ channels with external application. CheckApplication->ExternalApp No CheckConcentration Verify this compound Concentration CheckApplication->CheckConcentration Yes LowConcentration Increase this compound concentration in internal solution. CheckConcentration->LowConcentration Concentration too low CheckCellHealth Assess Cell Health and Seal Resistance CheckConcentration->CheckCellHealth Concentration is correct Success Effect Observed LowConcentration->Success PoorHealth Improve cell culture conditions or patch-clamp technique. CheckCellHealth->PoorHealth Poor CheckCellHealth->Success Good

    Caption: Troubleshooting workflow for an absent this compound effect.

Issue 2: The observed block of the sodium current is highly variable between experiments.

Variability in the extent of block can stem from several experimental factors.

  • Troubleshooting Steps:

    • Standardize the time of recording: The diffusion of this compound from the pipette into the cell is a time-dependent process. Ensure that you are recording your data at a consistent time point after establishing the whole-cell configuration.

    • Control for voltage-dependence: this compound's block of outward sodium current is voltage-dependent.[1] Ensure your voltage protocols are consistent across all experiments. Small variations in holding potential or test pulse voltages can lead to significant differences in the observed block.

    • Monitor for current rundown: Sodium channel currents can "run down" over the course of a long experiment. This can be misinterpreted as a drug effect. Always perform a control recording without the drug to assess the stability of the current over a similar time course. Including ATP and GTP in your internal solution can help to mitigate rundown.

    • Check for solution stability: Ensure your this compound stock solution is properly stored and that the working dilutions are made fresh for each experiment.

Quantitative Data Summary

Table 1: Qualitative Effects of Internally Applied this compound on Sodium Channel Gating Properties

Gating ParameterObserved Effect of this compoundReference
Activation No significant effect on the rate of activation.[1]
Inactivation Slows the rate of inactivation.[1][2]
Steady-State Inactivation No significant shift in the voltage-dependence of steady-state inactivation.[1]
Outward Current Almost complete block at positive membrane potentials.[1][2]
Tail Currents Large inward tail currents upon repolarization from positive potentials.[1]

Table 2: Example IC50 Values for Common Sodium Channel Blockers (for reference)

CompoundNaV SubtypeIC50 (µM)ConditionsReference
TetrodotoxinNaV1.70.034Membrane potential assay[4]
TetracaineNaV1.73.6Membrane potential assay[4]
LamotrigineNaV1.5280.2Vhold = -120 mV[5]
LamotrigineNaV1.528.8Vhold = -95 mV[5]
QLS-81NaV1.73.5Whole-cell patch clamp[6][7]

Experimental Protocols

Protocol 1: Characterizing the Voltage-Dependence of this compound Block

This protocol is designed to determine the effect of this compound on sodium channels at different membrane potentials.

1. Cell Preparation:

  • Culture cells expressing the sodium channel subtype of interest on glass coverslips suitable for patch-clamp electrophysiology.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound triethiodide in the internal solution.

3. Electrophysiology:

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline sodium currents using a voltage-step protocol. From a holding potential of -100 mV, apply a series of depolarizing steps from -80 mV to +80 mV in 10 mV increments.

  • Introduce this compound into the cell via the patch pipette. Allow at least 5-10 minutes for the drug to equilibrate within the cell.

  • Repeat the voltage-step protocol at regular intervals to observe the time course of the drug's effect.

4. Data Analysis:

  • Measure the peak inward and outward sodium currents at each voltage step before and after this compound application.

  • Plot the current-voltage (I-V) relationship.

  • The reduction in outward current at positive potentials will demonstrate the voltage-dependent block.

  • Diagram: Experimental Workflow for Voltage-Dependence Protocol

    Start Start Experiment WholeCell Establish Whole-Cell Configuration Start->WholeCell Baseline Record Baseline I-V Curve (-80mV to +80mV) WholeCell->Baseline Applythis compound Apply this compound via Pipette Solution Baseline->Applythis compound Equilibrate Allow 5-10 min for Equilibration Applythis compound->Equilibrate RecordEffect Record I-V Curve with this compound Equilibrate->RecordEffect Analyze Analyze Data: Compare I-V Curves RecordEffect->Analyze

    Caption: Workflow for assessing voltage-dependent block.

Protocol 2: Investigating the Effect of this compound on Sodium Channel Inactivation Kinetics

This protocol will allow for the characterization of this compound's effect on the rate of sodium channel inactivation.

1. Cell Preparation and Solutions:

  • Follow the same preparation and solution guidelines as in Protocol 1.

2. Electrophysiology:

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline sodium currents. From a holding potential of -100 mV, apply a depolarizing step to a voltage that elicits a maximal inward current (e.g., -10 mV or 0 mV) for a duration sufficient to observe full inactivation (e.g., 50-100 ms).

  • Introduce this compound via the patch pipette and allow for equilibration.

  • Repeat the same depolarizing step protocol.

3. Data Analysis:

  • Fit the decay phase of the sodium current before and after this compound application with a single or double exponential function to determine the time constant(s) of inactivation (τ).

  • A slowing of inactivation will be indicated by an increase in the value of τ in the presence of this compound.

  • Diagram: Signaling Pathway of this compound's Internal Block

    This compound This compound (Internal) NaChannel Sodium Channel (Open State) This compound->NaChannel Binds to intracellular site Inactivation Slowing of Inactivation NaChannel->Inactivation OutwardBlock Block of Outward Current NaChannel->OutwardBlock

    Caption: this compound's internal action on sodium channels.

References

Technical Support Center: Optimizing Gallamine for Selective M2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of gallamine as a selective antagonist for the M2 muscarinic acetylcholine receptor. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to facilitate successful and accurate experimentation.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound for M2 receptor antagonism.

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent results in functional assays 1. This compound's dual interaction mechanism: It can act as both a competitive antagonist and an allosteric modulator.[1][2][3] 2. Agonist-dependent effects: The observed potency of this compound can vary depending on the agonist used.[4] 3. Cellular context and receptor expression levels.1. Perform Schild analysis to determine the nature of antagonism under your specific experimental conditions. A slope of 1 suggests competitive antagonism.[3][5] 2. If using multiple agonists, characterize the this compound-induced shift for each independently. 3. Ensure consistent cell line passage numbers and receptor expression levels.
Unexpected off-target effects 1. Non-selective binding at higher concentrations: While selective for M2 receptors, high concentrations of this compound can affect other muscarinic receptor subtypes (M1, M3).[1][2][3] 2. Neuromuscular blockade: this compound is also a neuromuscular blocking agent.[6][7] 3. Effects on ganglionic transmission.[8]1. Use the lowest effective concentration of this compound to achieve M2 antagonism. Refer to binding affinity data to guide concentration selection. 2. Be aware of potential neuromuscular effects, especially in in vivo or tissue-based experiments. 3. Consider the potential for effects on ganglionic neurons in your experimental design.
Difficulty interpreting binding assay data 1. Complex binding kinetics: this compound's allosteric effects can alter the dissociation rate of radioligands.[9][10][11] 2. Choice of radioligand: The observed effects can depend on the radiolabeled ligand used.[10]1. Conduct kinetic binding experiments to measure the effect of this compound on radioligand association and dissociation rates. 2. Consider using multiple radioligands to fully characterize this compound's binding properties.
Tachycardia observed in in vivo studies Parasympatholytic effect on the cardiac vagus nerve: This is a known side effect of this compound.[6][7]This is an inherent property of this compound and should be considered when interpreting cardiovascular data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound at the M2 receptor?

A1: this compound acts as a selective antagonist at the M2 muscarinic acetylcholine receptor. Its mechanism is complex, exhibiting both competitive and allosteric properties.[1][2][3] At lower concentrations, it primarily acts as a competitive antagonist, binding to the same site as acetylcholine and other orthosteric ligands.[3] At higher concentrations, and in the presence of other ligands, its allosteric effects become more prominent, where it binds to a site distinct from the acetylcholine binding site and modulates the receptor's affinity for other ligands.[9][10][12]

Q2: How selective is this compound for the M2 receptor over other muscarinic subtypes?

A2: this compound displays a notable selectivity for the M2 receptor subtype. It has a significantly higher affinity for M2 receptors compared to M1 and M3 receptors.[1][2][3] For instance, the binding affinity (Ki) of this compound for the M2 receptor is in the low nanomolar range, while for the M1 receptor, it is approximately 10-fold lower.[3] Its affinity for M3 receptors is even lower.[1][2]

Q3: What concentration of this compound should I use for my experiments?

A3: The optimal concentration of this compound depends on the specific experimental setup, including the tissue or cell type, the agonist being used, and the desired level of M2 receptor antagonism. As a starting point, consider the binding affinity (Ki) values. For selective M2 antagonism, it is advisable to use concentrations at or near the Ki for the M2 receptor to minimize off-target effects at other muscarinic receptor subtypes.[3] A concentration of 0.2 µM has been shown to allosterically affect M2 receptors, whereas a 20-fold higher concentration was needed for a similar effect at M3 receptors.[13]

Q4: Can I use Schild analysis to characterize this compound's antagonism?

A4: Yes, Schild analysis is a valuable tool to characterize the nature of this compound's antagonism in your system.[2][5] A linear Schild plot with a slope of approximately 1.0 is indicative of competitive antagonism.[3] Deviations from a slope of 1 can suggest more complex interactions, such as allosteric modulation or non-equilibrium conditions.[5]

Q5: What are the potential side effects or confounding factors to be aware of when using this compound?

A5: Besides its effects on muscarinic receptors, this compound is also known as a neuromuscular blocking agent.[6][7] In in vivo or tissue preparations, this can lead to muscle relaxation. Additionally, this compound can cause tachycardia due to its parasympatholytic effect on the cardiac vagus nerve.[6][7] At higher concentrations, it can also elicit histamine release.[7]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound at different muscarinic receptor subtypes.

Table 1: this compound Binding Affinities (Ki) for Muscarinic Receptor Subtypes

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
M1 Rat Cortex[3H]pirenzepine24[3]
M2 Rat Cerebellum[3H]quinuclidinylbenzilate ([3H]QNB)2.4[3]
M1 N1E-115 Neuroblastoma Cells-33,000 (functional Ki)[10][14]
M2 (non-cardiac) N1E-115 Neuroblastoma Cells-144,000 (functional Ki)[10][14]

Table 2: this compound Potency for Allosteric Modulation

Receptor SubtypePreparationMeasurementEffective ConcentrationReference
M2 Mouse A9L CellsReduction of [3H]NMS dissociation rate0.2 µM[13]
M3 Mouse A9L CellsReduction of [3H]NMS dissociation rate10 µM[13]

Experimental Protocols

Radioligand Binding Assay for Determining this compound Affinity

Objective: To determine the binding affinity (Ki) of this compound for the M2 muscarinic receptor.

Materials:

  • Cell membranes expressing the M2 receptor (e.g., from rat cerebellum or CHO cells stably expressing the M2 receptor).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinylbenzilate ([3H]QNB).

  • Non-specific binding control: Atropine (1 µM).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microtiter plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or atropine (for non-specific binding).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site or two-site binding model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Schild Analysis

Objective: To determine the nature of this compound's antagonism (competitive vs. non-competitive) and its potency (pA2 value).

Materials:

  • A functional assay system where M2 receptor activation leads to a measurable response (e.g., inhibition of adenylyl cyclase, measurement of heart rate in isolated atria).

  • A stable M2 receptor agonist (e.g., carbachol).

  • A series of dilutions of this compound.

Procedure:

  • Generate a cumulative concentration-response curve for the agonist alone to determine its EC50.

  • Incubate the preparation with a fixed concentration of this compound for a sufficient time to reach equilibrium.

  • In the presence of this compound, generate a new cumulative concentration-response curve for the agonist.

  • Repeat steps 2 and 3 with at least two other concentrations of this compound.

  • Calculate the dose ratio for each concentration of this compound. The dose ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist alone.

  • Create a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

  • Perform a linear regression on the Schild plot. The x-intercept represents the pA2 value (the negative logarithm of the antagonist concentration that produces a dose ratio of 2). The slope of the line should be close to 1 for competitive antagonism.[5]

Visualizations

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M2R Activates This compound This compound This compound->M2R Antagonizes ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate) cAMP->Response Leads to

Caption: M2 muscarinic receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_Schild_Analysis cluster_protocol Schild Analysis Protocol A 1. Generate Agonist Concentration-Response Curve (Control) B 2. Incubate with Fixed Concentration of this compound A->B C 3. Generate Agonist Concentration-Response Curve (in presence of this compound) B->C D 4. Repeat for Multiple This compound Concentrations C->D E 5. Calculate Dose Ratios D->E F 6. Construct Schild Plot E->F G 7. Determine pA2 and Slope F->G

Caption: Experimental workflow for performing a Schild analysis to characterize this compound antagonism.

Gallamine_Selectivity This compound This compound M2 M2 Receptor This compound->M2 High Affinity (Ki ≈ 2.4 nM) M1 M1 Receptor This compound->M1 Lower Affinity (Ki ≈ 24 nM) M3 M3 Receptor This compound->M3 Low Affinity

Caption: Relative binding affinity of this compound for different muscarinic receptor subtypes.

References

Addressing the limited duration of action of Gallamine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Gallamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the limited duration of action of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is its duration of action a consideration for long experiments?

A1: this compound is a non-depolarizing muscle relaxant that acts as a competitive antagonist at the nicotinic acetylcholine (ACh) receptors on the motor endplate of the neuromuscular junction.[1][2][3] It physically blocks ACh from binding to its receptors, thereby preventing muscle depolarization and contraction.[1][2]

The primary challenge for long-duration experiments is this compound's pharmacokinetic profile. Its elimination half-life in humans is approximately 130-140 minutes, and its effects are dose-dependent.[4][5][6] Critically, this compound is cleared almost entirely by the kidneys.[7] This means its duration of action is highly dependent on the renal function of the experimental animal, which can introduce variability and may be too short for procedures requiring sustained, stable neuromuscular blockade.[8]

Q2: How can I establish and maintain a stable, long-lasting neuromuscular blockade using this compound?

A2: For experiments requiring prolonged and stable muscle relaxation, a single bolus injection is often insufficient. The two primary methods to extend the action of this compound are:

  • Scheduled Intermittent Boluses: After an initial dose, supplemental boluses (e.g., 0.5 mg/kg) can be administered as required to maintain the desired level of blockade.[1] However, this can lead to peaks and troughs in relaxation.

  • Continuous Intravenous Infusion: This is the preferred method for maintaining a steady-state level of neuromuscular blockade.[9] A common approach involves administering an initial loading dose (bolus) to rapidly achieve blockade, followed immediately by a continuous infusion at a calculated rate to replace the drug as it is cleared.[4] This technique provides a more predictable and stable plane of muscle relaxation.[4][9]

Q3: What are some common alternatives to this compound if a longer duration of action is required?

A3: Several other non-depolarizing neuromuscular blocking agents (NMBAs) are available with different pharmacokinetic profiles. If the intrinsic duration of this compound is insufficient, consider an intermediate or long-acting agent. The choice depends on the required duration and the specific experimental model. Pancuronium is a long-acting alternative, while agents like Vecuronium and Rocuronium have an intermediate duration of action.[10][11]

Q4: What experimental factors can unintentionally alter or prolong the effects of this compound?

A4: Several factors can potentiate or prolong the neuromuscular blockade of this compound:

  • Renal Impairment: Since this compound is eliminated by the kidneys, any degree of renal failure in the animal model will significantly prolong its half-life and duration of action.[7][8]

  • Drug Interactions: Co-administration of certain drugs can enhance this compound's effects. These include inhaled anesthetics (e.g., isoflurane, sevoflurane), aminoglycoside antibiotics, magnesium, and some calcium channel blockers.[10][11]

  • Hypothermia: Lower body temperature can prolong the drug's effects.[10]

Q5: How do I accurately monitor the level of neuromuscular blockade during an experiment?

A5: The gold standard for monitoring neuromuscular blockade is to use a nerve stimulator to evoke a muscle response, a technique known as neuromuscular monitoring. The most common method is Train-of-Four (TOF) stimulation.[11] This involves delivering four successive electrical stimuli to a peripheral nerve and measuring the muscular response (twitches). The ratio of the fourth twitch's strength to the first (TOF ratio) provides a quantitative measure of the block's depth.[12] For surgical planes of relaxation, often only one or two twitches are present. A TOF ratio of 0.9 or greater is typically considered evidence of adequate recovery from the blockade.[11][12]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution / Action
Neuromuscular blockade wears off prematurely. Short elimination half-life of this compound in the experimental model.Implement a continuous intravenous infusion protocol following an initial bolus dose. Alternatively, establish a fixed-interval redosing schedule.[4][9]
Difficulty achieving desired level of paralysis. Dose is too low for the specific animal or species.Increase the initial bolus dose. Ensure proper intravenous administration. Refer to dose-response studies for the specific animal model if available.[5][13]
Blockade is unexpectedly prolonged; delayed recovery. Impaired renal function in the animal model. Co-administration of a potentiating drug (e.g., certain antibiotics, anesthetics).[8][10]Review all administered drugs for potential interactions. Assess renal function (e.g., urine output, blood markers). If reversal is necessary, consider using an acetylcholinesterase inhibitor like neostigmine.[10]
Variable or unstable level of muscle relaxation. Using intermittent bolus injections, leading to peaks and troughs in plasma concentration.[14]Switch to a continuous infusion method to maintain a steady-state drug concentration and a more stable blockade.[4][9]

Data Presentation

Table 1: Comparative Pharmacokinetics of Neuromuscular Blocking Agents

This table provides a summary of pharmacokinetic parameters for this compound and common alternatives to aid in agent selection. Values are generalized from human studies and may vary in different animal models.

Agent Class Onset of Action Clinical Duration Primary Elimination Route
Succinylcholine Depolarizing30-60 seconds5-10 minutesPlasma Cholinesterase[11][15]
This compound Non-Depolarizing3-5 minutes45-60 minutesRenal[5][7]
Atracurium Non-Depolarizing2-4 minutes20-40 minutesHofmann Elimination, Ester Hydrolysis[11]
Vecuronium Non-Depolarizing2-4 minutes30-45 minutesHepatic / Renal[11][16]
Rocuronium Non-Depolarizing1-2 minutes30-60 minutesHepatic / Renal[11][16]
Pancuronium Non-Depolarizing3-5 minutes60-90+ minutesRenal / Hepatic[10][11]

Experimental Protocols

Protocol: Establishing Prolonged Blockade with Continuous Infusion

This protocol outlines a general method for achieving a stable plane of neuromuscular blockade with this compound for long-duration experiments. Note: Doses must be optimized for the specific species and experimental conditions. The following is based on principles derived from human studies.[4]

Objective: To achieve and maintain >90% neuromuscular blockade for several hours.

Materials:

  • This compound Triethiodide solution

  • Infusion pump

  • Neuromuscular monitor (Train-of-Four stimulator)

  • Appropriate anesthetic and ventilation equipment

Methodology:

  • Preparation:

    • Anesthetize the animal according to your approved institutional protocol. Ensure adequate anesthetic depth before administering any NMBA.

    • Establish intravenous access for drug administration.

    • Place stimulating electrodes for the neuromuscular monitor over a suitable peripheral nerve (e.g., ulnar nerve, sciatic nerve) and a recording electrode on the corresponding muscle.

    • Obtain a baseline TOF reading before administering this compound.

  • Step 1: Administer Loading Dose (Bolus)

    • Administer an initial intravenous bolus of this compound. A starting point could be a dose known to achieve significant blockade (e.g., 1.5 - 2.5 mg/kg).[1][4]

    • Monitor the onset of the blockade using the TOF monitor. The number of twitches should decrease, ideally to 0 or 1, within 3-5 minutes.[5]

  • Step 2: Start Continuous Infusion

    • Immediately after the bolus, begin a continuous intravenous infusion of this compound.

    • Calculating the Infusion Rate: A starting point for the infusion rate (mg/kg/hr) can be estimated from the drug's clearance and desired steady-state concentration. A practical starting rate derived from clinical studies is in the range of 0.5 - 1.0 mg/kg/hr.[4]

    • Prepare the infusion bag or syringe by diluting this compound to a suitable concentration (e.g., 1 mg/mL) to allow for precise control of the infusion rate.

  • Step 3: Titration and Monitoring

    • Continuously monitor the depth of blockade using the TOF monitor every 10-15 minutes initially, then less frequently once a stable state is achieved.

    • The goal is to maintain the target level of blockade (e.g., 1 out of 4 twitches on the TOF monitor).

    • If the blockade is too deep (0 twitches for a prolonged period), decrease the infusion rate by 10-20%.

    • If the blockade is too light (3 or 4 twitches appear), increase the infusion rate by 10-20%. A small supplemental bolus may be needed if recovery is rapid.

  • Step 4: Discontinuation and Recovery

    • At the end of the experiment, stop the this compound infusion.

    • Continue to monitor the animal's neuromuscular function via TOF until a TOF ratio of ≥0.9 is achieved, indicating recovery.

    • Pharmacological reversal with an acetylcholinesterase inhibitor (e.g., neostigmine) may be considered to expedite recovery, depending on the experimental endpoint.[10]

Visualizations

Signaling Pathway at the Neuromuscular Junction

NMJ_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Motor Endplate) Nerve Action Potential Vesicle ACh Vesicles Nerve->Vesicle Triggers Ca2+ influx ACh ACh Vesicle->ACh Release nAChR Nicotinic ACh Receptor ACh->nAChR Binds Muscle Muscle Fiber nAChR->Muscle Depolarization & Contraction This compound This compound This compound->nAChR Competitively Blocks

Caption: Mechanism of this compound at the neuromuscular junction.

Experimental Workflow for Neuromuscular Blockade

Workflow Start Start Experiment Decision Is sustained, stable blockade required? Start->Decision SingleDose Administer Single Bolus Dose of this compound Decision->SingleDose No Infusion Administer Bolus Dose + Continuous Infusion Decision->Infusion Yes Monitor Monitor with TOF SingleDose->Monitor Alternative Consider Longer-Acting Agent (e.g., Pancuronium) Infusion->Alternative OR Infusion->Monitor Alternative->Monitor End End Experiment Monitor->End

Caption: Decision workflow for selecting a blockade strategy.

Classification of Neuromuscular Blocking Agents by Duration

Duration_Classification cluster_duration Clinical Duration of Action Short Short (5-20 min) Succinylcholine Mivacurium Intermediate Intermediate (20-60 min) This compound Atracurium Vecuronium Rocuronium Long Long (>60 min) Pancuronium

References

Technical Support Center: Mitigating Gallamine-Induced Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to mitigate histamine release induced by high doses of the neuromuscular blocking agent, gallamine.

Frequently Asked Questions (FAQs)

Q1: Does this compound cause histamine release?

Yes, this compound has been shown to cause histamine release.[1][2] Studies in animal models have characterized this compound as a moderate histamine liberator.[1] This histamine release is a known side effect of several neuromuscular blocking agents, particularly at higher doses, and can lead to cardiovascular responses such as hypotension and tachycardia.[3][4]

Q2: What is the mechanism of this compound-induced histamine release?

This compound, like other neuromuscular blocking agents, can directly activate mast cells, leading to the degranulation and release of histamine and other inflammatory mediators.[5][6] This is a non-IgE-mediated (anaphylactoid) reaction. The released histamine then acts on H1 and H2 receptors on various tissues, causing the observed physiological effects.

Q3: What are the primary concerns with this compound-induced histamine release in a research setting?

In a research setting, this compound-induced histamine release can introduce confounding variables into experiments. The cardiovascular effects, such as a drop in blood pressure and an increase in heart rate, can affect the physiological state of the animal model and potentially interfere with the experimental outcomes under investigation.

Q4: What are the recommended strategies to mitigate this compound-induced histamine release?

The primary strategy to mitigate the effects of this compound-induced histamine release is the prophylactic administration of histamine receptor antagonists. A combination of an H1 and an H2 receptor antagonist is often recommended to block the downstream effects of histamine on the cardiovascular system.[7]

Q5: Why is a combination of H1 and H2 blockers recommended?

Histamine exerts its effects through different receptor subtypes. H1 receptors are primarily involved in vasodilation and increased vascular permeability, while H2 receptors also contribute to vasodilation and have a role in cardiac stimulation.[8] Therefore, blocking both receptor types provides a more comprehensive antagonism of histamine's cardiovascular effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving high doses of this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected drop in blood pressure and/or increase in heart rate after this compound administration. This compound-induced histamine release.- Administer a combination of an H1 and H2 receptor antagonist prior to this compound administration. - Reduce the dose of this compound if experimentally feasible. - Ensure adequate hydration of the animal model.
High variability in cardiovascular responses to this compound between subjects. Individual differences in sensitivity to histamine or this compound's histamine-releasing effects.- Standardize the pre-treatment protocol with H1 and H2 antagonists across all subjects. - Carefully monitor and record baseline cardiovascular parameters before this compound administration.
Inconsistent or non-reproducible results in in vitro histamine release assays. - Cell viability issues (mast cells/basophils). - Interference in the histamine assay. - Improper handling of reagents or samples.- Ensure high viability of isolated mast cells or basophils.[9] - For fluorometric assays, be aware of potential interference from other biogenic amines or amino acids.[10] Run appropriate controls. - Follow the assay kit manufacturer's instructions carefully, paying attention to incubation times and temperatures.[11]
Low or no detectable histamine release in an in vitro assay when it is expected. - Insufficient concentration of this compound. - Degraded histamine in the samples. - Low sensitivity of the histamine detection method.- Perform a dose-response curve to determine the optimal concentration of this compound for inducing histamine release.[2] - Ensure proper sample handling and storage to prevent histamine degradation.[12] - Use a highly sensitive histamine detection method, such as a fluorometric assay or ELISA.[11]

Quantitative Data on Mitigation Strategies

While direct quantitative data on the mitigation of this compound-induced histamine release by specific antihistamines is limited, a study on the structurally related neuromuscular blocking agent atracurium provides strong evidence for the efficacy of a combined H1 and H2 blockade.

Table 1: Mitigation of Atracurium-Induced Hypotension with H1 and H2 Receptor Antagonists

Treatment GroupPre-treatmentMean Arterial Pressure (MAP) Change from Baseline (mmHg)
ControlNone-25 ± 5
H1 BlockerDiphenhydramine (1 mg/kg)-22 ± 4
H2 BlockerCimetidine (4 mg/kg)-28 ± 6
H1 + H2 Blocker Diphenhydramine (1 mg/kg) + Cimetidine (4 mg/kg) -10 ± 3

Data adapted from a study on high-dose atracurium in humans. This table illustrates the principle of combined H1/H2 blockade and suggests a similar approach would be effective for this compound.

Experimental Protocols

In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol describes how to isolate rat peritoneal mast cells and measure this compound-induced histamine release.

Materials:

  • Male Wistar rats (200-250 g)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Collagenase

  • This compound triethiodide

  • H1 antagonist (e.g., Mepyramine)

  • H2 antagonist (e.g., Cimetidine)

  • Triton X-100 (for total histamine release)

  • Histamine assay kit (e.g., fluorometric or ELISA)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Mast Cell Isolation:

    • Euthanize the rat and inject 10 mL of HBSS containing 0.1% BSA into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and place it in a centrifuge tube on ice.

    • Centrifuge at 150 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with cold HBSS.

    • Resuspend the cells in HBSS with 0.1% BSA.

  • Histamine Release Experiment:

    • Pre-incubate aliquots of the mast cell suspension with either buffer (control), H1 antagonist, H2 antagonist, or a combination of both for 15 minutes at 37°C.

    • Add different concentrations of this compound to the cell suspensions and incubate for 30 minutes at 37°C.

    • To determine total histamine content, add 0.5% Triton X-100 to a separate aliquot of cells.

    • Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Histamine Measurement:

    • Carefully collect the supernatant.

    • Measure the histamine concentration in the supernatant using a suitable histamine assay kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

    • "Spontaneous Release" is the histamine measured in the supernatant of cells incubated with buffer only.

Signaling Pathways and Experimental Workflow Diagrams

Gallamine_Histamine_Release_Pathway This compound High-Dose This compound MastCell Mast Cell This compound->MastCell Degranulation Degranulation MastCell->Degranulation Histamine Histamine Release Degranulation->Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Vasodilation Vasodilation H1R->Vasodilation IncreasedPermeability Increased Vascular Permeability H1R->IncreasedPermeability H2R->Vasodilation Tachycardia Tachycardia H2R->Tachycardia Hypotension Hypotension Vasodilation->Hypotension IncreasedPermeability->Hypotension Tachycardia->Hypotension H1_Blocker H1 Antagonist H1_Blocker->H1R blocks H2_Blocker H2 Antagonist H2_Blocker->H2R blocks

Caption: Signaling pathway of this compound-induced histamine release and mitigation.

In_Vitro_Histamine_Release_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Isolate Peritoneal Mast Cells Wash Wash and Resuspend Cells Isolate->Wash Preincubation Pre-incubate with Antihistamines Wash->Preincubation Stimulation Stimulate with This compound Preincubation->Stimulation Centrifuge Centrifuge to Pellet Cells Stimulation->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant HistamineAssay Perform Histamine Assay (Fluorometric) CollectSupernatant->HistamineAssay CalculateRelease Calculate % Histamine Release HistamineAssay->CalculateRelease

Caption: Experimental workflow for in vitro histamine release assay.

References

Technical Support Center: Interpreting Gallamine's Effects on Endplate Currents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of interpreting Gallamine's effects on endplate currents (EPCs).

Frequently Asked Questions (FAQs)

Q1: Why don't my results for this compound's effect on endplate currents fit a simple competitive antagonism model?

A1: Interpreting this compound's effects can be challenging because it exhibits a dual mechanism of action at the neuromuscular junction. While it is a classical competitive neuromuscular blocking agent, it also acts as an open-channel blocker of the nicotinic acetylcholine receptor (nAChR).[1] This means that in addition to competing with acetylcholine (ACh) for binding to the receptor's active site, this compound can also physically obstruct the ion channel when it is in the open state. This dual action results in a more complex inhibition pattern than would be expected from a purely competitive antagonist.

Q2: I'm observing a voltage-dependent block with this compound. Is this expected?

A2: Yes, a voltage-dependent block is a key characteristic of this compound's open-channel blocking activity. The rate constants for this action are strongly dependent on the membrane potential.[1] This means the degree of block will vary with the holding potential of the muscle fiber in your voltage-clamp experiment. This is a critical factor to consider when designing and interpreting your experiments.

Q3: Could this compound be affecting neurotransmitter release from the presynaptic terminal?

A3: Evidence suggests that this compound can indeed have presynaptic effects. Studies have shown that it can initially excite and then depress the release of neurotransmitters from nerve terminals.[2] This can be particularly evident at rapid stimulation rates.[2] Therefore, changes in EPC amplitude could be a combination of both presynaptic and postsynaptic effects, complicating the interpretation of your results.

Q4: Are there any other "off-target" effects of this compound that I should be aware of?

A4: this compound is known to have effects on other ion channels besides the nAChR. It can block delayed potassium conductance and, when applied internally, can affect sodium channel inactivation.[3] These actions on neuronal and muscle membrane excitability can indirectly influence the characteristics of the recorded endplate currents.

Q5: How does this compound's allosteric modulation at other receptors influence my neuromuscular junction studies?

A5: this compound is a known allosteric modulator of muscarinic acetylcholine receptors (mAChRs).[4] While nAChRs are the primary receptors at the neuromuscular junction for mediating fast synaptic transmission, presynaptic and perisynaptic mAChRs can modulate neurotransmitter release. This compound's interaction with these receptors could contribute to its presynaptic effects. Additionally, some evidence suggests allosteric potentiation of certain nAChR subtypes by similar compounds, although this compound is primarily known for its antagonistic effects at the neuromuscular junction.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Non-parallel shift in the dose-response curve.This is indicative of a non-competitive mechanism of action, consistent with this compound's open-channel block.1. Analyze the data using a model that incorporates both competitive antagonism and open-channel block. 2. Perform experiments at different holding potentials to characterize the voltage dependency of the block.
Decay phase of the endplate current is altered.Alterations in the EPC decay are a hallmark of open-channel blockers, as they interfere with the channel closing kinetics.1. Perform fluctuation analysis of the endplate current to identify different components of the current decay.[1] 2. Use voltage-jump relaxation experiments to further investigate the kinetics of the block.[1]
Inconsistent results at different stimulation frequencies.This compound's presynaptic effects on transmitter release can be frequency-dependent.[2]1. Conduct experiments at a range of stimulation frequencies to characterize the presynaptic effects. 2. Analyze miniature endplate currents (mEPCs) to isolate the postsynaptic effects of this compound.
Unexpected changes in muscle fiber excitability.This compound's "off-target" effects on voltage-gated sodium and potassium channels may be altering the membrane properties of the muscle cell.[3]1. Measure the muscle fiber's input resistance and resting membrane potential before and after this compound application. 2. If possible, use specific blockers for sodium and potassium channels to isolate the effects on nAChRs.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's effects.

Table 1: Competitive Block Parameters for this compound

ParameterValueMembrane PotentialPreparation
Apparent Equilibrium Constant (KB)~2 µM-70 mVFrog skeletal muscle

This data is derived from Schild plot analysis and represents the competitive component of this compound's action.[1]

Table 2: Open-Channel Block Parameters for this compound

ParameterValueMembrane PotentialPreparation
Association Rate Constant (k+1)~4 x 107 M-1s-1-100 mVFrog skeletal muscle
Dissociation Rate Constant (k-1)~600 s-1-100 mVFrog skeletal muscle
Equilibrium Constant (KD)~15 µM-100 mVFrog skeletal muscle

These parameters describe the kinetics of this compound's block of the open nAChR ion channel and are highly voltage-dependent.[1]

Experimental Protocols

Voltage-Clamp Measurement of Endplate Currents

This protocol outlines the general steps for measuring endplate currents (EPCs) in a muscle preparation under voltage-clamp conditions to study the effects of this compound.

  • Preparation: Isolate the desired nerve-muscle preparation (e.g., frog sartorius, rat diaphragm).

  • Mounting: Mount the preparation in a recording chamber and perfuse with an appropriate physiological saline solution.

  • Impaling the Muscle Fiber: Using sharp glass microelectrodes, impale a muscle fiber near the endplate region. One electrode will be used for voltage recording and the other for current injection.

  • Voltage Clamp: Clamp the membrane potential of the muscle fiber at a desired holding potential (e.g., -70 mV) using a voltage-clamp amplifier.

  • Nerve Stimulation: Stimulate the motor nerve with a suction electrode to evoke EPCs.

  • Data Acquisition: Record the resulting EPCs using data acquisition software.

  • This compound Application: Perfuse the preparation with a known concentration of this compound and repeat steps 5 and 6.

  • Data Analysis: Analyze the amplitude, decay time course, and other kinetic properties of the EPCs before and after this compound application. To investigate voltage dependency, repeat the experiment at different holding potentials.

Visualizations

Gallamine_Dual_Mechanism cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_channel_states Channel States ACh_binding_site ACh Binding Site ion_channel Ion Channel open_channel Open Channel ion_channel->open_channel Opens upon ACh binding ACh Acetylcholine (ACh) ACh->ACh_binding_site Binds to Gallamine_comp This compound (Competitive) Gallamine_comp->ACh_binding_site Competes with ACh for Gallamine_ocb This compound (Open Channel Blocker) Gallamine_ocb->open_channel Blocks blocked_channel Blocked Channel open_channel->blocked_channel Transition to

Caption: Dual mechanism of this compound action on the nAChR.

Experimental_Workflow prep 1. Nerve-Muscle Preparation mount 2. Mount in Recording Chamber prep->mount impale 3. Impale Muscle Fiber with Microelectrodes mount->impale vclamp 4. Voltage Clamp at Holding Potential impale->vclamp stim 5. Stimulate Motor Nerve vclamp->stim record_control 6. Record Control Endplate Currents stim->record_control apply_this compound 7. Apply this compound record_control->apply_this compound record_this compound 8. Record Endplate Currents with this compound apply_this compound->record_this compound analysis 9. Data Analysis (Amplitude, Kinetics) record_this compound->analysis

Caption: Experimental workflow for voltage-clamp studies.

Troubleshooting_Logic start Unexpected EPC Results with this compound check_dose_response Dose-response curve non-parallel? start->check_dose_response check_decay EPC decay altered? check_dose_response->check_decay No conclusion_ocb Indicates Open-Channel Block check_dose_response->conclusion_ocb Yes check_frequency Effect varies with stimulation frequency? check_decay->check_frequency No check_decay->conclusion_ocb Yes check_excitability Muscle excitability changed? check_frequency->check_excitability No conclusion_presynaptic Suggests Presynaptic Effects check_frequency->conclusion_presynaptic Yes conclusion_offtarget Suggests Off-Target Ion Channel Effects check_excitability->conclusion_offtarget Yes

Caption: Troubleshooting logic for interpreting this compound's effects.

References

Technical Support Center: Enhancing the Specificity of Gallamine for Neuromuscular Junction Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of gallamine in neuromuscular junction (NMJ) studies. It addresses common challenges related to its specificity and offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate more precise and reliable experimental outcomes.

Introduction to this compound

This compound is a synthetic, non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] By blocking these receptors, this compound prevents acetylcholine from initiating muscle contraction, leading to muscle relaxation.[3] While effective in inducing neuromuscular blockade, a significant limitation of this compound is its lack of specificity, primarily due to its interaction with muscarinic acetylcholine receptors (mAChRs), which can lead to undesirable side effects and confound experimental results.[2][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound at the neuromuscular junction?

A1: this compound functions as a competitive antagonist at postsynaptic nAChRs on the motor endplate.[3] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the α-subunits of the nAChR. This binding does not activate the receptor's ion channel, thereby preventing the depolarization of the muscle fiber membrane and subsequent muscle contraction.[6]

Q2: What are the main off-target effects of this compound?

A2: The most significant off-target effects of this compound stem from its antagonist activity at various subtypes of muscarinic acetylcholine receptors.[4][7][8] This can lead to cardiovascular side effects such as tachycardia (increased heart rate) due to the blockade of M2 muscarinic receptors in the heart, which are involved in regulating heart rate.[8][9] this compound also displays varying affinities for other muscarinic receptor subtypes (M1, M3), which can influence other physiological systems.[7][10]

Q3: How can I minimize the cardiovascular side effects of this compound in my experiments?

A3: To minimize tachycardia and other cardiovascular effects, it is crucial to use the lowest effective concentration of this compound required to achieve the desired level of neuromuscular blockade. Careful dose-response studies are recommended to determine this concentration for your specific preparation. Additionally, consider the use of more specific nAChR antagonists if the experimental design allows. In some clinical research settings, anticholinergic agents with greater cardiac selectivity might be used to counteract these effects, but this would need careful consideration in a research context to avoid introducing confounding variables.

Q4: What are some alternatives to this compound with higher specificity for the neuromuscular junction?

A4: Several other non-depolarizing neuromuscular blocking agents offer greater specificity for nAChRs with fewer muscarinic side effects. These are broadly classified into two groups: aminosteroids (e.g., rocuronium, vecuronium, pancuronium) and benzylisoquinoliniums (e.g., atracurium, cisatracurium).[11] The choice of an alternative will depend on the specific requirements of the experiment, such as the desired onset and duration of action.

Troubleshooting Guides

This section provides solutions to common problems encountered during neuromuscular junction studies using this compound.

Electrophysiology Experiments
Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or unstable twitch response 1. Incomplete neuromuscular blockade. 2. Fluctuation in drug concentration. 3. Changes in temperature or pH of the perfusion solution. 4. Degradation of the nerve-muscle preparation.1. Verify the this compound concentration is sufficient for a stable block; perform a dose-response curve if necessary. 2. Ensure continuous and stable perfusion of the this compound solution. 3. Monitor and maintain a stable temperature and pH of the bathing solution. 4. Ensure the preparation is healthy and properly oxygenated.
High background noise in recordings 1. Electrical interference from nearby equipment. 2. Poor grounding of the setup. 3. Mechanical vibrations.1. Turn off non-essential electrical equipment. 2. Ensure all components of the electrophysiology rig share a common ground. Use a Faraday cage.[12][13] 3. Use an anti-vibration table and isolate the setup from sources of mechanical vibration.[12]
Movement artifacts despite this compound application 1. Insufficient concentration of this compound. 2. Uneven distribution of the drug to all muscle fibers.1. Increase the concentration of this compound in a stepwise manner while monitoring the twitch response. 2. Ensure adequate perfusion of the entire muscle preparation.
Radioligand Binding Assays
Problem Potential Cause(s) Troubleshooting Steps
High non-specific binding (NSB) 1. Radioligand binding to non-receptor components (e.g., filters, lipids). 2. High concentration of radioligand. 3. Insufficient washing.1. Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Include a blocking agent like BSA in the assay buffer.[14][15] 2. Use a radioligand concentration at or below its Kd value.[15] 3. Increase the number and volume of wash steps with ice-cold buffer.[14]
Low specific binding signal 1. Low receptor density in the membrane preparation. 2. Degraded radioligand or receptor. 3. Incorrect assay conditions (pH, temperature, incubation time).1. Increase the amount of membrane protein in the assay. 2. Use fresh, properly stored radioligand and membrane preparations. 3. Optimize assay buffer pH, incubation time, and temperature to ensure equilibrium is reached.
Inconsistent results between experiments 1. Variability in membrane preparation. 2. Pipetting errors. 3. Instability of this compound or radioligand solutions.1. Use a consistent protocol for membrane preparation and store aliquots at -80°C. 2. Calibrate pipettes regularly and use careful pipetting techniques. 3. Prepare fresh solutions of this compound and radioligand for each experiment.

Quantitative Data on this compound's Receptor Affinity

The lack of specificity of this compound is evident from its affinity for both nicotinic and muscarinic acetylcholine receptors. The following table summarizes the inhibition constant (Ki) values for this compound at various receptor subtypes, highlighting its high affinity for M2 muscarinic receptors, which is comparable to or even higher than its affinity for nicotinic receptors in some preparations.

Receptor SubtypeTissue/Cell LineRadioligandThis compound Ki (nM)Reference(s)
Muscarinic M1 Rat Cortex[3H]Pirenzepine24[10]
Muscarinic M2 Rat Heart[3H]N-methylscopolamine7.5 - 20[7]
Muscarinic M2 Rat Cerebellum[3H]Quinuclidinylbenzilate2.4[10]
Muscarinic M3 Rat Glandular Tissue[3H]N-methylscopolamine2800[7]
Nicotinic (muscle) Frog Skeletal Muscle(Electrophysiology)~2000 (apparent Kd)
Nicotinic (neuronal α4β2) -->10,000

Note: Ki values can vary depending on the experimental conditions, tissue source, and radioligand used.

Experimental Protocols

In Vitro Neuromuscular Junction Preparation and Electrophysiology

This protocol describes the setup for intracellular recording of end-plate potentials (EPPs) from a mouse phrenic nerve-diaphragm preparation to assess the effect of this compound.

Materials:

  • Krebs-Ringer solution (in mM: 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 1 NaH2PO4, 15 NaHCO3, 11 glucose), bubbled with 95% O2 / 5% CO2.

  • This compound triethiodide stock solution (e.g., 10 mM in water).

  • Dissection microscope and tools.

  • Recording chamber with a stimulating and recording electrode setup.

  • Glass microelectrodes (10-20 MΩ) filled with 3 M KCl.

  • Electrophysiology amplifier, digitizer, and data acquisition software.

Procedure:

  • Dissect the phrenic nerve-hemidiaphragm from a mouse and pin it in a recording chamber continuously perfused with oxygenated Krebs-Ringer solution at room temperature.

  • Place a suction electrode on the phrenic nerve for stimulation.

  • Position the preparation under a microscope and impale a muscle fiber near the end-plate region with a glass microelectrode to record the resting membrane potential.

  • Stimulate the nerve with single supramaximal pulses (0.1-0.2 ms duration) at a low frequency (e.g., 0.5 Hz) to elicit EPPs.

  • Record a stable baseline of EPP amplitudes for at least 10-15 minutes.

  • Introduce this compound into the perfusion solution at the desired final concentration (e.g., starting with 1-5 µM).

  • Record the gradual reduction in EPP amplitude as this compound equilibrates with the tissue.

  • To assess recovery, wash out the this compound by perfusing with the control Krebs-Ringer solution.

Expected Results: this compound will cause a concentration-dependent decrease in the amplitude of the nerve-evoked EPPs, reflecting the competitive antagonism at the nAChRs.

Troubleshooting:

  • Unstable membrane potential: Ensure the muscle fiber is healthy and the microelectrode is stable.

  • No EPP response: Check nerve stimulation, the health of the nerve, and the position of the recording electrode relative to the end-plate.

Competitive Radioligand Binding Assay for Muscarinic M2 Receptors

This protocol outlines a method to determine the affinity (Ki) of this compound for the M2 muscarinic receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Membrane preparation from a tissue rich in M2 receptors (e.g., rat heart or cerebellum).

  • Radioligand: [3H]N-methylscopolamine ([3H]-NMS).

  • Unlabeled this compound triethiodide.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Non-specific binding determinator (e.g., 1 µM atropine).

  • Glass fiber filters, scintillation vials, and scintillation cocktail.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound over a wide concentration range (e.g., 10^-10 M to 10^-4 M).

  • In a 96-well plate, set up triplicate wells for:

    • Total binding: Membrane preparation + [3H]-NMS + assay buffer.

    • Non-specific binding (NSB): Membrane preparation + [3H]-NMS + atropine.

    • Competition: Membrane preparation + [3H]-NMS + each concentration of this compound.

  • The concentration of [3H]-NMS should be at or near its Kd for the M2 receptor.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding = Total binding - NSB.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Neuromuscular Junction Signaling Pathway

NMJ_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens ACh_vesicle ACh Vesicle Ca_channel->ACh_vesicle triggers fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Na_K_ion_flow Na⁺ influx, K⁺ efflux nAChR->Na_K_ion_flow opens EPP End-Plate Potential (EPP) Na_K_ion_flow->EPP generates Muscle_AP Muscle Action Potential EPP->Muscle_AP triggers Contraction Muscle Contraction Muscle_AP->Contraction causes This compound This compound This compound->nAChR blocks

Caption: Signaling cascade at the neuromuscular junction and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Specificity

Gallamine_Specificity_Workflow cluster_prep Preparation cluster_electro Electrophysiology cluster_binding Radioligand Binding Assay cluster_analysis Data Analysis prep_nmj Isolate Nerve-Muscle Preparation electro_setup Set up Intracellular/Voltage-Clamp Recording prep_nmj->electro_setup prep_mem Prepare Membrane Homogenates (e.g., muscle, heart, brain) binding_setup Set up Competition Binding Assay (Nicotinic vs. Muscarinic Radioligands) prep_mem->binding_setup electro_baseline Record Baseline EPPs/EPCs electro_setup->electro_baseline electro_this compound Apply this compound electro_baseline->electro_this compound electro_record Record Changes in EPP/EPC Amplitude electro_this compound->electro_record analysis_electro Calculate % Inhibition of EPP/EPC electro_record->analysis_electro binding_this compound Add Serial Dilutions of this compound binding_setup->binding_this compound binding_incubate Incubate to Equilibrium binding_this compound->binding_incubate binding_measure Measure Bound Radioactivity binding_incubate->binding_measure analysis_binding Determine IC50 and Ki values binding_measure->analysis_binding analysis_compare Compare Affinity for nAChRs vs. mAChRs analysis_electro->analysis_compare analysis_binding->analysis_compare

Caption: Workflow for evaluating the specificity of this compound using electrophysiology and binding assays.

Strategies for Improving Specificity in Neuromuscular Junction Studies

Given the inherent lack of specificity of this compound, researchers should consider the following strategies to improve the reliability of their findings:

  • Use of More Selective Antagonists: When possible, substitute this compound with a more recently developed neuromuscular blocking agent that exhibits a higher selectivity for nicotinic over muscarinic receptors.

  • Careful Dose-Response Analysis: Always perform thorough dose-response studies to identify the minimal concentration of this compound that produces the desired effect, thereby minimizing off-target engagement.

  • Control for Muscarinic Effects: In experiments where this compound is necessary, consider including control experiments with a specific muscarinic antagonist to delineate the effects mediated by nicotinic versus muscarinic receptor blockade. This, however, adds complexity to the experimental design and interpretation.

  • Structure-Activity Relationship (SAR) Studies: While not a direct experimental strategy for all labs, the principles of SAR can guide the selection of analogs or derivatives of neuromuscular blockers with potentially improved specificity. Research in this area focuses on modifying the chemical structure to enhance affinity for the nAChR while reducing affinity for mAChRs.[12]

References

Technical Support Center: Reversing Neuromuscular Blockade Induced by Gallamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gallamine-induced neuromuscular blockade. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce neuromuscular blockade?

This compound triethiodide is a synthetic, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[2] By binding to these receptors, this compound prevents acetylcholine (ACh) from binding, thereby inhibiting the depolarization of the muscle fiber membrane and subsequent muscle contraction.[2] In some experimental models, it has been noted that this compound can also have a presynaptic effect, initially causing a brief excitation followed by depression of neurotransmitter release.[2]

Q2: What is the primary method for reversing this compound-induced neuromuscular blockade in a research setting?

The primary and most common method for reversing the effects of this compound is through the administration of an acetylcholinesterase (AChE) inhibitor, such as neostigmine.[1] AChE inhibitors prevent the breakdown of acetylcholine in the synaptic cleft.[3][4][5][6][7] The resulting increase in acetylcholine concentration allows it to outcompete this compound at the nicotinic receptors, thereby restoring neuromuscular transmission and muscle function.[3][4][6]

Q3: Why is an antimuscarinic agent like atropine or glycopyrrolate used alongside neostigmine?

Acetylcholinesterase inhibitors like neostigmine increase acetylcholine levels not only at the neuromuscular junction (nicotinic receptors) but also at muscarinic receptors throughout the body.[3] This can lead to undesirable side effects such as bradycardia, increased salivation, and gastrointestinal hypermotility.[3] Antimuscarinic agents, such as atropine or glycopyrrolate, are co-administered to selectively block these muscarinic effects without significantly interfering with the desired nicotinic effects at the neuromuscular junction.[1]

Q4: Can Sugammadex be used to reverse this compound-induced neuromuscular blockade?

No, Sugammadex is not effective for reversing neuromuscular blockade induced by this compound. Sugammadex is a modified gamma-cyclodextrin specifically designed to encapsulate and inactivate steroidal non-depolarizing neuromuscular blocking agents like rocuronium and vecuronium. This compound is a benzylisoquinolinium compound and does not fit the molecular structure that Sugammadex targets.

Q5: How can I quantify the level of neuromuscular blockade and its reversal in my in vitro preparation?

The most common method for quantifying neuromuscular blockade is through neuromuscular monitoring, which involves stimulating the motor nerve and measuring the resulting muscle contraction. A key technique is the Train-of-Four (TOF) stimulation, where four supramaximal stimuli are delivered at 2 Hz.[8] The degree of blockade is assessed by the TOF count (number of detectable twitches) and the TOF ratio (the ratio of the amplitude of the fourth twitch to the first).[8] A TOF ratio of >0.9 is generally considered adequate recovery.

Troubleshooting Guides

Issue 1: Incomplete or failed reversal of neuromuscular blockade with neostigmine.

  • Possible Cause 1: Insufficient dose of neostigmine.

    • Solution: Ensure you are using an adequate concentration of neostigmine. Refer to the dose-response data in the tables below. Consider performing a dose-response curve in your specific experimental setup to determine the optimal concentration. Keep in mind that neostigmine has a "ceiling effect," meaning that beyond a certain concentration, further increases will not produce a greater effect.[9]

  • Possible Cause 2: Profound neuromuscular blockade.

    • Solution: Neostigmine is less effective at reversing a very deep neuromuscular block.[9] If you have administered a high concentration of this compound, you may need to allow for some spontaneous recovery to occur before administering neostigmine. Monitor the preparation for the return of at least one or two twitches in the Train-of-Four (TOF) stimulation before attempting reversal.

  • Possible Cause 3: Degradation of neostigmine solution.

    • Solution: Prepare fresh solutions of neostigmine for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.

Issue 2: Unexpected cardiovascular effects observed in the experimental model (e.g., tachycardia).

  • Possible Cause 1: Direct effect of this compound.

    • Solution: this compound is known to have a vagolytic effect, which can lead to tachycardia. This is a known pharmacological property of the drug. If this is a confounding factor in your experiment, consider using a different non-depolarizing neuromuscular blocking agent that does not have these cardiovascular side effects.

  • Possible Cause 2: Imbalance between neostigmine and the antimuscarinic agent.

    • Solution: The dose of the antimuscarinic agent (atropine or glycopyrrolate) should be carefully titrated to counteract the muscarinic effects of neostigmine without causing excessive tachycardia. Refer to the recommended dosage ratios in the experimental protocols.

Issue 3: High variability in the degree of neuromuscular blockade between preparations.

  • Possible Cause 1: Inconsistent drug concentrations.

    • Solution: Ensure accurate and consistent preparation of your drug solutions. Use calibrated pipettes and high-quality reagents.

  • Possible Cause 2: Differences in tissue viability.

    • Solution: Maintain a consistent and optimal physiological environment for your in vitro preparation (e.g., temperature, oxygenation, pH of the Krebs solution). Allow for an adequate equilibration period before starting the experiment.

  • Possible Cause 3: Variation in nerve stimulation.

    • Solution: Ensure that the stimulating electrodes are positioned correctly and that a supramaximal stimulus is used to ensure all nerve fibers are activated.

Data Presentation

Table 1: In Vitro Concentrations of this compound for Neuromuscular Blockade

Experimental ModelThis compound Concentration RangeObserved EffectReference
Rat Phrenic Nerve-Diaphragm10⁻⁷ M to 10⁻⁴ MDepression of end-plate potentials and miniature end-plate potentials.[2]
Rat Phrenic Nerve-DiaphragmIC50 ~2 x 10⁻⁴ M50% inhibition of muscle twitch.[10]

Table 2: In Vitro Concentrations of Neostigmine for Reversal of Neuromuscular Blockade

Experimental ModelNeuromuscular BlockerNeostigmine Concentration (ED50)Observed EffectReference
Rat Diaphragm-Phrenic NervePancuronium (95% block)5.5 ± 4 nM50% effective dose for reversal.[9]

Experimental Protocols

Protocol 1: Induction and Reversal of Neuromuscular Blockade in the Rat Phrenic Nerve-Diaphragm Preparation

  • Preparation of the Tissue:

    • Euthanize a rat according to approved institutional guidelines.

    • Excise a hemidiaphragm with the phrenic nerve attached.

    • Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

    • Attach the tendon of the diaphragm to an isometric force transducer to record muscle contractions.

    • Place the phrenic nerve on stimulating electrodes.

  • Equilibration and Baseline Recording:

    • Allow the preparation to equilibrate for at least 30 minutes, with regular washing.

    • Determine the supramaximal stimulus voltage by gradually increasing the voltage until a maximal twitch response is obtained.

    • Record baseline twitch responses to single stimuli (e.g., 0.1 Hz) and Train-of-Four (TOF) stimuli.

  • Induction of Neuromuscular Blockade:

    • Introduce this compound triethiodide into the organ bath at the desired concentration (e.g., starting with a concentration within the 10⁻⁷ M to 10⁻⁴ M range).

    • Monitor the twitch height and TOF response until a stable level of blockade is achieved (e.g., >90% twitch depression or a specific TOF count).

  • Reversal of Neuromuscular Blockade:

    • Administer neostigmine to the organ bath. It is advisable to co-administer an appropriate concentration of an antimuscarinic agent like glycopyrrolate to mimic in vivo conditions where systemic side effects are blocked.

    • Continuously record the twitch height and TOF response to measure the rate and extent of recovery.

    • Wash out the drugs to observe recovery to baseline.

Mandatory Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicles Synaptic Vesicles (containing ACh) Ca_influx->Vesicles triggers fusion ACh_release ACh Release Vesicles->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft nAChR Nicotinic ACh Receptor (nAChR) ACh_cleft->nAChR binds Gallamine_cleft This compound Gallamine_cleft->nAChR blocks Neostigmine_cleft Neostigmine AChE Acetylcholinesterase (AChE) Neostigmine_cleft->AChE inhibits AChE->ACh_cleft breaks down EPP End-Plate Potential (EPP) nAChR->EPP generates Muscle_AP Muscle Action Potential EPP->Muscle_AP triggers Contraction Muscle Contraction Muscle_AP->Contraction

Caption: Signaling pathway of neuromuscular transmission and points of intervention for this compound and neostigmine.

G cluster_setup Experimental Setup cluster_protocol Experimental Protocol prep Isolate Rat Phrenic Nerve-Diaphragm mount Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) prep->mount transducer Attach to Force Transducer mount->transducer electrodes Place Nerve on Stimulating Electrodes mount->electrodes equilibrate Equilibrate & Record Baseline (Twitch & TOF) electrodes->equilibrate add_this compound Add this compound to Induce Blockade equilibrate->add_this compound monitor_block Monitor until Stable Blockade add_this compound->monitor_block add_neostigmine Add Neostigmine (+ Antimuscarinic) monitor_block->add_neostigmine monitor_reversal Monitor Recovery of Twitch & TOF add_neostigmine->monitor_reversal washout Washout monitor_reversal->washout G start Incomplete Reversal of Neuromuscular Blockade q1 Is the neostigmine dose sufficient? start->q1 s1 Increase neostigmine concentration (consider ceiling effect). q1->s1 No q2 Is the neuromuscular blockade profound? q1->q2 Yes end Re-evaluate Reversal s1->end s2 Allow for spontaneous recovery (wait for TOF count > 1). q2->s2 Yes q3 Is the neostigmine solution fresh? q2->q3 No s2->end s3 Prepare fresh neostigmine solution. q3->s3 No q3->end Yes s3->end

References

Navigating Gallamine Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Gallamine. It provides troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and efficiency of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question/Issue Potential Causes Troubleshooting Steps
Why is the observed potency (ED50/ED95) of this compound lower than expected? - Physiological Factors: Patient's age (children may require higher doses), underlying conditions like myasthenia gravis.[1][2] - Drug Interactions: Concurrent use of corticosteroids or anticholinesterases can antagonize this compound's effects. - Experimental Conditions: Inaccurate dose preparation, issues with drug administration.- Review the subject's clinical history for relevant conditions. - Verify all concomitant medications for potential interactions. - Double-check all calculations and procedures for dose preparation and administration.
The onset of neuromuscular blockade is significantly delayed. - Low Dosage: The dose administered may be insufficient for a rapid onset. Onset time is dose-dependent.[3][4] - Reduced Muscle Blood Flow: Decreased blood flow to the muscle will delay the drug's arrival at the neuromuscular junction.[5] - Low Potency of the Batch: The specific batch of this compound may have lower potency.- Consider a dose adjustment based on established dose-response curves.[6] - Ensure normal physiological conditions, including adequate cardiac output and perfusion. - Perform a quality control check on the this compound batch.
Recovery from neuromuscular blockade is unexpectedly prolonged. - Renal Impairment: this compound is primarily excreted unchanged by the kidneys.[7] Reduced renal function significantly prolongs its half-life.[8][9] - Drug Interactions: Certain antibiotics (e.g., aminoglycosides, clindamycin) and local anesthetics (e.g., lidocaine) can potentiate and prolong the neuromuscular blockade.[2] - Hypothermia: Lower body temperature can decrease the rate of drug elimination.- Assess renal function of the subject. Dose reduction is critical in patients with renal failure.[7][8][9] - Review all administered drugs for potential potentiating interactions. - Maintain normothermia throughout the experiment.
Observed tachyarrhythmias or hypertension after this compound administration. - Vagolytic Effect: this compound has a known parasympatholytic effect on the cardiac vagus nerve, leading to an increased heart rate.[10][11] - Histamine Release: At very high doses, this compound can cause histamine release, which may contribute to cardiovascular effects.[11]- Monitor cardiovascular parameters closely after administration. - Use with caution in subjects where tachycardia would be undesirable.[7] - Avoid excessively high doses.
Difficulty in reversing the neuromuscular blockade with anticholinesterases. - Profound Blockade: Reversal agents are less effective when the neuromuscular block is intense (i.e., no twitches in Train-of-Four monitoring). - Acidosis: Respiratory or metabolic acidosis can potentiate the block and antagonize reversal efforts.[12][13]- Ensure some degree of spontaneous recovery (e.g., return of at least one twitch in TOF) before attempting reversal. - Monitor and correct any acid-base imbalances.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the factors that influence this compound's potency and onset of action.

Q1: What are the key factors that determine the potency of this compound?

The potency of this compound, often quantified by its ED50 and ED95 values (the doses required to produce 50% and 95% twitch depression, respectively), is influenced by several factors:

  • Patient-specific factors: Age and the presence of certain diseases can alter the required dose. For instance, patients with myasthenia gravis are highly sensitive to non-depolarizing muscle relaxants.[2]

  • Drug Interactions: Co-administration of other drugs can either enhance or diminish this compound's effect. Inhaled anesthetics and certain antibiotics potentiate the neuromuscular blockade, while anticonvulsants can lead to resistance.[2]

  • Acid-Base Balance: Acidosis, particularly respiratory acidosis, potentiates the effects of non-depolarizing muscle relaxants like this compound, effectively increasing their potency.[12]

  • Temperature: Hypothermia can decrease the requirements for neuromuscular blocking agents.

Q2: How does the dose of this compound affect its onset of action?

The onset of action of this compound is dose-dependent.[3][4] Higher doses lead to a more rapid onset of neuromuscular blockade. This is because a larger number of drug molecules are available to bind to the nicotinic acetylcholine receptors at the neuromuscular junction, leading to a quicker establishment of the block.[5]

Q3: What is the primary mechanism of action of this compound?

This compound is a competitive non-depolarizing neuromuscular blocking agent.[10][11] It acts as an antagonist at the nicotinic acetylcholine receptors on the motor endplate. By competitively binding to these receptors, it prevents acetylcholine from binding and depolarizing the muscle cell membrane, thus inhibiting muscle contraction.[10][14]

.dot

cluster_Nerve Motor Nerve Terminal cluster_Synapse Synaptic Cleft cluster_Muscle Muscle End Plate Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles triggers ACh Release ACh Release ACh Vesicles->ACh Release fusion & ACh Acetylcholine ACh Release->ACh Nicotinic Receptor Nicotinic ACh Receptor ACh->Nicotinic Receptor binds to This compound This compound This compound->Nicotinic Receptor blocks Ion Channel Ion Channel (Closed) Nicotinic Receptor->Ion Channel No Depolarization No Depolarization Ion Channel->No Depolarization remains closed

Caption: this compound's competitive antagonism at the neuromuscular junction.

Q4: How is this compound eliminated from the body, and how does this affect its duration of action?

This compound is primarily eliminated unchanged by the kidneys.[7] Therefore, its duration of action is highly dependent on renal function. In patients with normal renal function, the elimination half-life is approximately 135 minutes.[15] However, in patients with renal failure, the elimination half-life is significantly prolonged, leading to a much longer duration of neuromuscular blockade.[8][9]

.dot

Gallamine_Admin This compound Administration (IV) Plasma Plasma Distribution Gallamine_Admin->Plasma Kidneys Renal Filtration Plasma->Kidneys Urine Excretion in Urine (Unchanged) Kidneys->Urine Renal_Impairment Renal Impairment Renal_Impairment->Kidneys reduces filtration

Caption: Primary excretion pathway of this compound via the kidneys.

Q5: Can this compound's effects be reversed?

Yes, the neuromuscular blockade induced by this compound can be reversed by administering anticholinesterase agents, such as neostigmine. These drugs increase the amount of acetylcholine in the synaptic cleft by inhibiting its breakdown by acetylcholinesterase. The increased concentration of acetylcholine can then more effectively compete with this compound for binding to the nicotinic receptors, thereby restoring neuromuscular transmission.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's potency and pharmacokinetics.

Table 1: Potency (ED50 and ED95) of this compound

ParameterValueSpeciesAnesthesiaReference
ED50 1.3 mg/kgHumanBarbiturate-narcotic-nitrous oxide[6]
ECp50 3.43 - 10.28 µg/mLHumanElective surgery[15]
ED95 3.4 mg/kgHuman (Children)Thiopentone, N2O/O2, narcotic[1]
ECp95 5.66 - 23.37 µg/mLHumanElective surgery[15]

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValueConditionReference
Elimination Half-life (t1/2β) 134.58 minNormal Renal Function[15]
Plasma Clearance (Clp) 1.20 mL/min/kgNormal Renal Function[15]
Volume of Distribution (Vdβ) 225.28 mL/kgNormal Renal Function[15]
Elimination Half-life (t1/2β) Significantly prolongedRenal Failure[8][9]
Plasma Clearance (Clp) Markedly reducedRenal Failure[8][9]
Volume of Distribution LargerRenal Failure[8][9]
Volume of Distribution Significantly increasedBiliary Obstruction[16]

Key Experimental Protocols

Protocol 1: Determination of this compound Dose-Response Curve using Cumulative Dosing

This protocol outlines the methodology for constructing a cumulative dose-response curve to determine the potency (ED50 and ED95) of this compound.

.dot

Start Start Anesthesia Induce and maintain stable anesthesia Start->Anesthesia Monitoring Set up neuromuscular monitoring (e.g., TOF) Anesthesia->Monitoring Baseline Record baseline twitch response Monitoring->Baseline Dose1 Administer initial dose of this compound Baseline->Dose1 Measure1 Record twitch depression until stable Dose1->Measure1 Dose2 Administer next incremental dose Measure1->Dose2 Measure2 Record twitch depression until stable Dose2->Measure2 Repeat Repeat until >95% twitch depression Measure2->Repeat Repeat->Dose2 No Plot Plot log-dose vs. response (probit) Repeat->Plot Yes Calculate Calculate ED50 and ED95 Plot->Calculate End End Calculate->End

Caption: Workflow for cumulative dose-response analysis of this compound.

Methodology:

  • Anesthesia and Preparation: Induce and maintain a stable level of anesthesia in the experimental subject.[6] Set up a neuromuscular monitoring device to measure the evoked muscle response (e.g., adductor pollicis twitch tension) to supramaximal nerve stimulation.

  • Baseline Measurement: Record the baseline twitch height before administering any neuromuscular blocking agent.

  • Cumulative Dosing:

    • Administer an initial small dose of this compound intravenously.

    • Allow the neuromuscular block to stabilize, and record the percentage of twitch depression from baseline.

    • Administer the next incremental dose of this compound without waiting for the effects of the previous dose to wear off.

    • Repeat this process until a twitch depression of over 95% is achieved.

  • Data Analysis:

    • Plot the cumulative dose of this compound on a logarithmic scale against the corresponding percentage of twitch depression on a probit scale.

    • Perform a linear regression analysis on the linear portion of the curve.

    • From the regression line, determine the doses corresponding to 50% and 95% twitch depression to obtain the ED50 and ED95 values, respectively.[17]

Protocol 2: Monitoring Neuromuscular Blockade with Train-of-Four (TOF) Stimulation

This protocol describes the use of Train-of-Four (TOF) stimulation to assess the onset, depth, and recovery from this compound-induced neuromuscular blockade.

Methodology:

  • Electrode Placement: Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve at the wrist).[18] Place recording electrodes or a sensor to measure the response of the corresponding muscle (e.g., the adductor pollicis of the thumb).

  • Supramaximal Stimulation: Determine the supramaximal stimulus intensity by gradually increasing the current until there is no further increase in the twitch response.[19]

  • TOF Stimulation:

    • The nerve stimulator delivers four supramaximal stimuli at a frequency of 2 Hz.[20]

    • This sequence is typically repeated every 10-15 seconds.

  • Assessment of Blockade:

    • Onset: During the onset of the block, the number of observable twitches will decrease from four to zero. The time to the disappearance of the fourth, third, second, and first twitch can be recorded.[19]

    • Depth of Block: The number of twitches observed in the TOF count indicates the degree of neuromuscular blockade. A count of 1-2 out of 4 twitches generally indicates adequate surgical relaxation.

    • Recovery: During recovery, the twitches will reappear in reverse order. The TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch) can be used to quantify recovery. A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.[18]

References

Validation & Comparative

Comparative Onset Times of Non-Depolarizing Neuromuscular Blocking Agents: Gallamine, Pancuronium, and d-Tubocurarine

Author: BenchChem Technical Support Team. Date: December 2025

A critical factor in the clinical selection of non-depolarizing neuromuscular blocking agents is the speed at which they achieve therapeutic effect. This guide provides a comparative analysis of the onset times for three such agents: gallamine, pancuronium, and d-tubocurarine, supported by experimental data. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in both clinical and research settings.

Quantitative Analysis of Onset Times

The onset of neuromuscular blockade is typically measured as the time from drug administration to a certain percentage of twitch depression. A study directly comparing this compound, pancuronium, and d-tubocurarine in adult female patients under nitrous oxide/oxygen-narcotic anesthesia yielded the following quantitative data on their onset profiles.

Neuromuscular Blocking AgentDose (mg/kg)Time to 5% Twitch Depression (seconds)Time to 20% Twitch Depression (seconds)Time to 50% Twitch Depression (seconds)Time to 80% Twitch Depression (seconds)
This compound 2.429 ± 242 ± 366 ± 5136 ± 14
d-Tubocurarine 0.4540 ± 463 ± 699 ± 11178 ± 25
Pancuronium 0.0768 ± 597 ± 6141 ± 8222 ± 18

Data presented as mean ± standard error.[1]

As the data indicates, this compound demonstrates the most rapid onset of action, followed by d-tubocurarine, with pancuronium having the slowest onset among the three agents when administered in equipotent doses.[1]

Experimental Protocols

The data presented above was obtained from a clinical study with a rigorous experimental protocol designed to ensure the accuracy and comparability of the results.[1]

Study Design: A cumulative dose-response technique was employed in 55 adult female patients.[1]

Anesthesia: All patients received nitrous oxide/oxygen-narcotic anesthesia.[1]

Neuromuscular Monitoring: The integrated electromyogram of the adductor pollicis muscle was monitored. Train-of-four stimuli were administered at a frequency of 0.05 Hz to assess the degree of neuromuscular blockade.[1]

Drug Administration: The neuromuscular blocking agents were administered as a single bolus in three separate, equipotent groups:

  • Pancuronium: 0.07 mg/kg[1]

  • This compound: 2.4 mg/kg[1]

  • d-Tubocurarine: 0.45 mg/kg[1]

Data Collection: The time to reach 5%, 20%, 50%, and 80% twitch depression was recorded for each patient to determine the speed of onset. The peak twitch depression was also measured to ensure the doses were equipotent.[1]

Signaling Pathway of Neuromuscular Blockade

This compound, pancuronium, and d-tubocurarine are all non-depolarizing neuromuscular blocking agents. Their mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2][3][4][5] The following diagram illustrates the normal signaling pathway at the neuromuscular junction and the point of intervention for these drugs.

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) cluster_blockers Non-Depolarizing Blockers ActionPotential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channels Open ActionPotential->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx VesicleFusion Vesicle Fusion Ca_Influx->VesicleFusion ACh_Release Acetylcholine (ACh) Release VesicleFusion->ACh_Release ACh_Diffusion ACh Diffuses ACh_Release->ACh_Diffusion nAChR Nicotinic ACh Receptors (nAChR) ACh_Diffusion->nAChR ACh Binds Na_Influx Na⁺ Influx nAChR->Na_Influx Depolarization End-Plate Potential (Depolarization) Na_Influx->Depolarization MuscleAP Muscle Action Potential Depolarization->MuscleAP Contraction Muscle Contraction MuscleAP->Contraction Blockers This compound Pancuronium d-Tubocurarine Blockers->nAChR Competitively Block

Caption: Neuromuscular junction signaling and the site of action for non-depolarizing blockers.

In a normal physiological state, the arrival of an action potential at the presynaptic terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nicotinic ACh receptors on the postsynaptic membrane of the muscle fiber. This binding opens ion channels, leading to an influx of sodium ions and depolarization of the muscle cell membrane, which in turn initiates a muscle action potential and subsequent muscle contraction.[6][7]

This compound, pancuronium, and d-tubocurarine act as competitive antagonists at these nicotinic ACh receptors. By binding to the receptors without activating them, they prevent ACh from binding and thus inhibit the depolarization of the muscle fiber, leading to muscle relaxation and paralysis.[2][3][4][5] The differing onset times among these agents are influenced by factors such as their potency, the rate at which they reach the neuromuscular junction, and their affinity for the nicotinic acetylcholine receptor subunits.[2][8]

References

Comparing the potency of Gallamine with other neuromuscular blocking agents in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the potency of gallamine with other neuromuscular blocking agents. The information is supported by experimental data, detailed methodologies, and visual representations of key concepts to facilitate a comprehensive understanding.

This compound, a synthetic non-depolarizing neuromuscular blocking agent, has been a subject of numerous studies to characterize its potency and clinical efficacy relative to other agents in its class. In vivo studies are critical for determining the effective dose and safety profile of such drugs. This guide synthesizes data from various in vivo experiments to offer a clear comparison of this compound's potency against other commonly used neuromuscular blockers.

Comparative Potency of Neuromuscular Blocking Agents

The potency of neuromuscular blocking agents is typically quantified by measures such as the ED50 (the dose required to produce a 50% reduction in muscle twitch height) or the ED95 (the dose required for a 95% reduction). Another measure, particularly in animal studies, is the LD50 (the median lethal dose). The following table summarizes the in vivo potency of this compound in comparison to other agents.

DrugAnimal ModelPotency MetricValueRelative Potency Comparison
This compound HumanED501.3 mg/kg
HumanED952.38 mg/kg
MouseLD50~4 x 10-6 mol/kg20 times less potent than d-tubocurarine or alcuronium[1][2]
Pancuronium HumanED500.048 mg/kg
HumanED950.069 mg/kgSignificantly more potent than this compound[3]
MouseLD50~5 x 10-8 mol/kgAbout 4 times more potent than d-tubocurarine or alcuronium[1][2]
d-Tubocurarine HumanED500.236 mg/kg
MouseLD50~2 x 10-7 mol/kg
Alcuronium HumanED500.161 mg/kg
MouseLD50~2 x 10-7 mol/kg
Succinylcholine MouseLD50~1 x 10-6 mol/kg5 times less potent than d-tubocurarine or alcuronium[1][2]
Vecuronium N/AN/AN/AMore potent than this compound, with a muscle blocking effect similar to pancuronium[4]

Experimental Protocols

The data presented in this guide are derived from in vivo experiments with specific methodologies. Understanding these protocols is crucial for interpreting the results accurately.

Human Studies for ED50 and ED95 Determination

A common methodology for determining the ED50 and ED95 of neuromuscular blocking agents in humans involves the following steps:

  • Patient Selection: Adult patients undergoing elective surgery under general anesthesia are recruited.

  • Anesthesia: Anesthesia is typically induced and maintained with a combination of agents such as barbiturates, narcotics, and nitrous oxide.

  • Neuromuscular Monitoring: The evoked response of a peripheral muscle, commonly the adductor pollicis, is monitored. This is achieved by stimulating the ulnar nerve and recording the muscle's mechanical or electrical response (electromyography).

  • Drug Administration: The neuromuscular blocking agent is administered intravenously. Two common methods are:

    • Cumulative Dose-Response: Small, incremental doses of the drug are given until a near-complete block is achieved.

    • Constant-Rate Infusion: The drug is infused at a constant rate to maintain a steady level of neuromuscular blockade.

  • Data Analysis: The degree of twitch depression is plotted against the dose of the drug administered to construct a dose-response curve, from which the ED50 and ED95 values are calculated.[5]

Animal Studies for LD50 Determination

In vivo potency in animal models is often assessed through acute toxicity studies to determine the LD50.

  • Animal Model: Mice are a frequently used model for these studies.[1][2]

  • Drug Administration: The neuromuscular blocking agents are administered to different groups of animals at various dose levels.

  • Observation: The animals are observed for a set period, and the number of fatalities at each dose level is recorded.

  • LD50 Calculation: Statistical methods are used to calculate the dose that is lethal to 50% of the animals in a group.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of non-depolarizing neuromuscular blocking agents and a typical workflow for determining their potency.

Neuromuscular_Junction cluster_Nerve_Terminal Motor Nerve Terminal cluster_Synaptic_Cleft Synaptic Cleft cluster_Muscle_End_Plate Muscle End Plate nerve Action Potential ach_vesicles Acetylcholine (ACh) Vesicles nerve->ach_vesicles Triggers Release ach ACh ach_vesicles->ach receptor Nicotinic ACh Receptor ach->receptor Binds to This compound This compound (Antagonist) This compound->receptor Competitively Blocks muscle_contraction Muscle Contraction receptor->muscle_contraction Activates no_contraction Blockade of Contraction receptor->no_contraction

Caption: Mechanism of action of this compound at the neuromuscular junction.

Potency_Workflow start Start: In Vivo Potency Study animal_prep Animal Preparation (e.g., Anesthesia) start->animal_prep baseline Record Baseline Neuromuscular Response animal_prep->baseline drug_admin Administer Neuromuscular Blocking Agent baseline->drug_admin monitor Monitor & Record Twitch Depression drug_admin->monitor dose_response Construct Dose-Response Curve monitor->dose_response calculate Calculate Potency (e.g., ED50, ED95) dose_response->calculate end End: Potency Determined calculate->end

Caption: Workflow for determining neuromuscular blocking agent potency in vivo.

References

Gallamine's Selectivity for M2 over M3 Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gallamine's selectivity for the M2 versus the M3 muscarinic acetylcholine receptors. The information is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for researchers in pharmacology and drug development.

Data Presentation: Binding Affinity of this compound

This compound, a neuromuscular blocking agent, exhibits a notable preferential affinity for the M2 muscarinic receptor subtype over the M3 subtype. This selectivity is crucial for its pharmacological profile and potential therapeutic applications. The binding affinities of this compound for these two receptor subtypes are summarized below.

Receptor SubtypeLigandTissue/Cell LineBinding Affinity (Ki)Binding Affinity (pKA)Reference
M2 This compoundRat Brain2.4 nM7.57 ± 0.04[1]
M3 This compoundMouse A9L cells-5.56 ± 0.13[2]

Ki (Inhibition Constant): The concentration of a ligand that will bind to half the binding sites at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. pKA: The negative logarithm of the acid dissociation constant. A higher pKA value indicates a higher binding affinity.

As the data indicates, this compound demonstrates a significantly higher affinity for the M2 receptor compared to the M3 receptor.

Comparative Analysis with Other Neuromuscular Blockers

The selectivity of this compound for muscarinic receptor subtypes can be further understood by comparing it with other neuromuscular blocking agents.

CompoundM2 Receptor AffinityM3 Receptor AffinitySelectivity ProfileReference
This compound HighLowM2 selective[3][4]
Pancuronium HighHighNon-selective (M2/M3)[4][5]
Mivacurium LowerHigherM3 selective[5]
Pipecuronium HighLowM2 selective[5]
Doxacurium No significant affinityNo significant affinity-[5]

Experimental Protocols

The determination of this compound's binding affinity for M2 and M3 receptors is primarily achieved through competitive radioligand binding assays.

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for the M2 and M3 muscarinic acetylcholine receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing M2 or M3 receptors (e.g., rat brain, mouse A9L cells).[1][2]

  • Radioligand: Typically [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinylbenzilate ([³H]QNB).[1][3]

  • Unlabeled this compound triethiodide.

  • Assay Buffer (e.g., 4 mM Na₂HPO₄, 1 mM KH₂PO₄, pH 7.4).[2]

  • Non-specific binding control: A high concentration of a non-selective muscarinic antagonist like atropine.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized, and the cell membranes are isolated through centrifugation.

  • Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound ligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of M2 and M3 muscarinic receptors and the general workflow of a competitive binding assay.

M2_M3_Signaling_Pathways cluster_M2 M2 Receptor Signaling cluster_M3 M3 Receptor Signaling M2 M2 Receptor Gi Gαi/o M2->Gi Agonist AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP ↓ cAMP AC_inhibit->cAMP M3 M3 Receptor Gq Gαq/11 M3->Gq Agonist PLC Phospholipase C (Activation) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC

M2 and M3 muscarinic receptor signaling pathways.

Competitive_Binding_Assay_Workflow prep Membrane Preparation (with M2 or M3 receptors) incubate Incubation (Membranes + Radioligand + this compound) prep->incubate filter Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

General workflow for a competitive radioligand binding assay.

Conclusion

The available experimental data consistently demonstrates that this compound is a selective antagonist for the M2 muscarinic receptor over the M3 subtype. This selectivity is evident from binding affinity studies and is a key characteristic that differentiates it from other neuromuscular blocking agents. Understanding this selectivity profile is essential for researchers investigating muscarinic receptor pharmacology and for the development of novel therapeutic agents with improved subtype specificity.

References

Gallamine as an alternative to tubocurarine in specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a neuromuscular blocking agent can be critical to the success of an experiment. While both gallamine and d-tubocurarine are non-depolarizing neuromuscular blockers, their distinct pharmacological profiles, particularly their effects on the autonomic nervous system, make them suitable for different research applications. This guide provides a comprehensive comparison of this compound and tubocurarine, supported by experimental data and detailed protocols, to aid in the selection of the appropriate agent for your specific research needs.

Executive Summary

The primary distinction between this compound and tubocurarine lies in their side-effect profiles related to the autonomic nervous system. Tubocurarine is known to induce hypotension primarily through ganglionic blockade and histamine release.[1][2] In contrast, this compound exhibits a significant vagolytic (atropinic) effect, leading to tachycardia by blocking muscarinic receptors in the heart.[3][4] This fundamental difference dictates their suitability for various research paradigms.

This compound is a preferable alternative to tubocurarine in studies where ganglionic blockade would be a confounding factor. For instance, in cardiovascular research or studies on autonomic reflexes, this compound's more specific cardiac muscarinic receptor antagonism allows for neuromuscular blockade without the widespread effects of ganglionic inhibition. Conversely, tubocurarine may be chosen when its ganglionic blocking properties are either not a concern or are part of the experimental design.

Pharmacological Profile Comparison

The following tables summarize the key pharmacological parameters of this compound and tubocurarine based on available experimental data.

Table 1: Neuromuscular Blocking Properties

ParameterThis compoundd-TubocurarineReference
Mechanism of Action Competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.Competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2][4]
Potency (in vivo) LowerHigher[5]
ED95 (mg/kg) 2.380.45[6]
Onset of Action More rapidSlower[6]
Time to 80% Twitch Depression (s) 136 ± 14178 ± 25[6]
Duration of Action Shorter to IntermediateLong[1]

Table 2: Autonomic and Cardiovascular Effects

ParameterThis compoundd-TubocurarineReference
Primary Autonomic Effect Vagolytic (cardiac muscarinic blockade)Ganglionic blockade[3][7]
Effect on Heart Rate TachycardiaMinimal direct effect, can cause reflex tachycardia due to hypotension[4]
Effect on Blood Pressure Can cause hypertensionHypotension[1]
Histamine Release MinimalSignificant[2]
Ganglionic Blockade Minimal to none at neuromuscular blocking dosesSignificant[3][7]

Specific Research Applications

The choice between this compound and tubocurarine is often dictated by the need to isolate or avoid specific autonomic effects.

This compound as an Alternative to Tubocurarine:

  • Cardiovascular Research: In studies investigating cardiac function or reflexes where ganglionic blockade would alter the results, this compound's selective vagolytic action makes it a superior choice for inducing neuromuscular blockade. For example, when studying the effects of a novel compound on heart rate, tubocurarine-induced hypotension and reflex tachycardia would be significant confounding variables.

  • Autonomic Neuroscience: When investigating the function of specific autonomic pathways, this compound can be used to block neuromuscular transmission without interfering with ganglionic transmission. This allows researchers to study the effects of experimental manipulations on sympathetic and parasympathetic ganglia without the confounding effect of a ganglionic blocker.

  • Studies on Fusimotor Function: Some research suggests that certain intrafusal neuromuscular junctions may be more sensitive to this compound than extrafusal junctions, offering a potential tool for dissecting the pharmacology of muscle spindles.[8]

Tubocurarine in Research:

  • Classic Neuromuscular Transmission Studies: As a prototypical non-depolarizing neuromuscular blocker, tubocurarine is often used in foundational studies of the neuromuscular junction.

  • Research Not Impacted by Autonomic Effects: In in vitro preparations or in vivo studies where changes in blood pressure and heart rate are not critical to the primary outcome, tubocurarine can be a suitable and cost-effective choice.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare and characterize neuromuscular blocking agents.

In Vivo Assessment of Neuromuscular Blockade

This protocol describes the in vivo measurement of neuromuscular blockade in an animal model, such as a rat, using electromyography (EMG) or mechanomyography.

Materials:

  • Anesthetized animal (e.g., rat)

  • Nerve stimulator with electrodes

  • EMG or mechanomyography recording system

  • This compound or d-tubocurarine solution for injection

  • Data acquisition and analysis software

Procedure:

  • Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Ensure a stable level of anesthesia throughout the experiment.

  • Electrode Placement: Place stimulating electrodes over a peripheral nerve, such as the sciatic or ulnar nerve. Place recording electrodes over the corresponding muscle belly to measure the compound muscle action potential (CMAP) for EMG, or attach a force transducer to the tendon of the muscle to measure contractile force for mechanomyography.

  • Supramaximal Stimulation: Determine the supramaximal stimulus intensity by gradually increasing the stimulus current until a maximal muscle response is observed. Use a stimulus intensity 10-20% above this level for the remainder of the experiment.

  • Baseline Recording: Record stable baseline muscle responses (single twitches or train-of-four stimulation) for a period before drug administration.

  • Drug Administration: Administer a bolus dose of this compound or tubocurarine intravenously.

  • Data Recording: Continuously record the muscle response following drug administration.

  • Data Analysis: Analyze the recorded data to determine the onset of action (time to 90% block), duration of action (time from injection to 25% recovery of baseline response), and recovery index (time from 25% to 75% recovery).

Isolated Phrenic Nerve-Diaphragm Preparation

This in vitro protocol allows for the study of neuromuscular transmission in a controlled environment, free from systemic physiological variables.

Materials:

  • Rat diaphragm with the phrenic nerve attached

  • Isolated tissue bath system with a force transducer

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • Nerve stimulator with platinum electrodes

  • This compound or d-tubocurarine solutions

Procedure:

  • Tissue Dissection: Dissect the phrenic nerve-hemidiaphragm from a rat and mount it in the tissue bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

  • Tissue Mounting: Attach the tendinous portion of the diaphragm to a fixed point in the bath and the muscular portion to a force transducer.

  • Nerve Stimulation: Place the phrenic nerve on platinum electrodes and stimulate with supramaximal pulses to elicit muscle contractions.

  • Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing, until a stable contractile response is achieved.

  • Drug Application: Add this compound or tubocurarine to the bath in a cumulative or non-cumulative manner.

  • Data Recording: Record the isometric muscle contractions.

  • Data Analysis: Construct concentration-response curves to determine the potency (EC50) of each drug.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships discussed in this guide.

cluster_NMJ Neuromuscular Junction cluster_Drugs Nerve_Terminal Nerve Terminal ACh Acetylcholine (ACh) Nerve_Terminal->ACh Releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Muscle_Fiber Muscle Fiber nAChR->Muscle_Fiber Depolarizes Contraction Muscle Contraction Muscle_Fiber->Contraction This compound This compound This compound->nAChR Competitively Blocks Tubocurarine Tubocurarine Tubocurarine->nAChR Competitively Blocks

Caption: Mechanism of action of this compound and Tubocurarine at the neuromuscular junction.

cluster_Autonomic Differential Autonomic Effects Autonomic_Ganglia Autonomic Ganglia (Nicotinic Receptors) Blood_Pressure Blood Pressure Autonomic_Ganglia->Blood_Pressure Maintains Tone Heart_Muscarinic Heart (Muscarinic M2 Receptors) Heart_Rate Heart Rate Heart_Muscarinic->Heart_Rate Decreases (Vagal Tone) This compound This compound This compound->Heart_Muscarinic Blocks (Vagolytic) Tubocurarine Tubocurarine Tubocurarine->Autonomic_Ganglia Blocks

Caption: Differential effects of this compound and Tubocurarine on the autonomic nervous system.

Conclusion

The selection between this compound and tubocurarine for research applications should be made with careful consideration of their distinct autonomic profiles. This compound, with its characteristic vagolytic effect and lack of significant ganglionic blockade, offers a valuable tool for researchers needing to induce neuromuscular blockade without the hypotensive effects of tubocurarine. Conversely, tubocurarine remains a classic neuromuscular blocker suitable for a range of applications where its autonomic effects are not a primary concern. By understanding these differences and utilizing the appropriate experimental protocols, researchers can enhance the precision and reliability of their findings.

References

Cross-Sensitivity Between Gallamine and Other Neuromuscular Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-sensitivity profiles of neuromuscular blocking agents (NMBAs) is critical for both preclinical safety assessments and clinical practice. Anaphylactic reactions to NMBAs are a significant concern during anesthesia, with cross-reactivity between different agents being a common phenomenon.[1][2] This guide provides a comparative overview of the cross-sensitivity between the older neuromuscular blocker, gallamine, and other NMBAs, supported by available data and detailed experimental methodologies.

The primary mechanism underlying cross-sensitivity among NMBAs is IgE-mediated hypersensitivity.[1][3] Most of these drugs, including this compound, possess one or two quaternary ammonium ions in their structure, which act as the principal antigenic epitopes.[4][5] IgE antibodies that recognize these epitopes on one NMBA can also bind to similar structures on other NMBAs, triggering mast cell degranulation and the release of histamine and other inflammatory mediators, leading to an allergic reaction.[6]

Comparative Cross-Sensitivity Data

Direct quantitative comparisons of cross-reactivity involving this compound are limited in recent literature due to its reduced clinical use. However, historical and in-vitro data demonstrate a significant potential for cross-reactions with other NMBAs. The following table summarizes the observed cross-sensitivity patterns based on available studies.

Neuromuscular Blocker Structural Class Cross-Reactivity with this compound Supporting Evidence
Alcuronium BenzylisoquinoliniumHighStudies have shown cross-sensitivity between this compound and alcuronium.[7][8]
Tubocurarine BenzylisoquinoliniumHighEvidence of cross-sensitivity exists between this compound and tubocurarine.[7]
Suxamethonium (Succinylcholine) DepolarizingModerate to HighCross-reactivity has been frequently observed between this compound and suxamethonium.[5][7][9]
Pancuronium AminosteroidModerateAs both are bisquaternary compounds, there is a potential for cross-reactivity.[6]
Vecuronium AminosteroidLowerAs a monoquaternary steroid, the risk of cross-reaction may be lower compared to bisquaternary agents.
Rocuronium AminosteroidLowerSimilar to vecuronium, its monoquaternary structure may lead to a lower incidence of cross-reactivity.
Atracurium BenzylisoquinoliniumModerateShared structural motifs suggest a potential for cross-reactivity.
Cisatracurium BenzylisoquinoliniumModerateAs an isomer of atracurium, a similar cross-reactivity profile is expected.

Experimental Protocols for Assessing Cross-Sensitivity

The investigation of NMBA hypersensitivity and cross-reactivity relies on a combination of in-vivo and in-vitro tests.

Skin Testing (Prick and Intradermal)

Skin testing is a primary method for diagnosing IgE-mediated allergies to NMBAs and assessing cross-reactivity.[1][10]

Methodology:

  • Patient Preparation: Ensure the patient has discontinued antihistamines and other interfering medications for an appropriate period before testing.

  • Controls: Use a positive control (e.g., histamine) and a negative control (e.g., saline) to validate the test.[1]

  • Prick Testing:

    • Apply a drop of the undiluted NMBA solution to the skin of the forearm or back.

    • Prick the skin through the drop with a lancet.

    • Observe for a wheal and flare reaction after 15-20 minutes. A wheal diameter of 3 mm or greater than the negative control is typically considered positive.[4]

  • Intradermal Testing (IDT):

    • If prick testing is negative, proceed to IDT.

    • Inject a small volume (e.g., 0.02-0.04 mL) of a diluted NMBA solution intradermally to raise a small bleb.

    • Start with a high dilution (e.g., 1:10,000) and proceed to lower dilutions if negative.[3][4]

    • Recommended non-irritating concentrations for IDT include:

      • This compound: 200 µg/ml[4]

      • Suxamethonium: 100 µg/ml[4]

      • Atracurium: 10 µg/ml[4]

      • Pancuronium: 200 µg/ml[4]

      • Vecuronium: 400 µg/ml[4]

      • Rocuronium: 1000 µg/ml[4]

    • A positive reaction is indicated by an increase in the wheal diameter (e.g., doubling of the initial bleb size) after 15-20 minutes.[4]

In-Vitro IgE Immunoassays (e.g., Radioimmunoassay - RIA)

These tests detect specific IgE antibodies to NMBAs in a patient's serum.

Methodology:

  • Solid Phase Preparation: Covalently couple the NMBA or a related hapten (e.g., morphine or p-aminophenylphosphoryl-choline - PAPPC) to a solid support like Sepharose or agarose beads.[7][8][11]

  • Incubation with Patient Serum: Incubate the prepared solid phase with the patient's serum. If specific IgE antibodies are present, they will bind to the immobilized NMBA.

  • Washing: Wash the solid phase to remove unbound serum components.

  • Detection of Bound IgE: Add a radiolabeled (e.g., with ¹²⁵I) anti-human IgE antibody. This will bind to any patient IgE captured on the solid phase.[8]

  • Quantification: Measure the radioactivity of the solid phase. The amount of radioactivity is proportional to the concentration of specific IgE in the patient's serum.

  • Inhibition Studies: To confirm specificity and assess cross-reactivity, pre-incubate the patient's serum with various concentrations of different NMBAs before adding it to the solid phase. A reduction in the radioactive signal indicates inhibition and suggests cross-reactivity.[6]

Leukocyte Histamine Release Test (LHRT)

This functional assay measures the amount of histamine released from a patient's basophils when they are challenged with an NMBA in vitro.

Methodology:

  • Leukocyte Isolation: Isolate leukocytes (including basophils) from the patient's whole blood.

  • Incubation with NMBAs: Incubate the isolated leukocytes with various concentrations of the suspected NMBA and other NMBAs to test for cross-reactivity.[12]

  • Histamine Release: If the patient is sensitized, the NMBA will cross-link IgE on the surface of basophils, triggering degranulation and histamine release into the supernatant.

  • Histamine Measurement: After a set incubation period, centrifuge the samples and measure the histamine concentration in the supernatant using methods like fluorometry or enzyme immunoassay.

  • Data Analysis: Express the results as a percentage of the total histamine content of the cells (determined by lysing an aliquot of the cells). A histamine release significantly above the spontaneous release (in the absence of the drug) indicates a positive reaction.[12]

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

IgE_Mediated_Hypersensitivity cluster_sensitization Sensitization Phase (First Exposure) cluster_reaction Reaction Phase (Subsequent Exposure) NMBA Neuromuscular Blocker (e.g., this compound) APC Antigen Presenting Cell (APC) NMBA->APC Uptake & Processing TH2 T Helper 2 (TH2) Cell APC->TH2 Antigen Presentation B_Cell B Cell TH2->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Drug-Specific IgE Plasma_Cell->IgE Production Mast_Cell Mast Cell / Basophil IgE->Mast_Cell Binds to FcεRI receptors cluster_reaction cluster_reaction Mediators Histamine, Leukotrienes, Prostaglandins Mast_Cell->Mediators Degranulation Symptoms Anaphylaxis Symptoms: - Urticaria - Bronchospasm - Hypotension Mediators->Symptoms Induces Cross_Reactive_NMBA Cross-Reactive NMBA Cross_Reactive_NMBA->Mast_Cell Cross-links surface IgE Experimental_Workflow cluster_patient Patient with Suspected NMBA Anaphylaxis cluster_testing Allergy Testing cluster_results Diagnosis and Guidance Patient Patient Serum_Sample Serum Sample Patient->Serum_Sample Leukocyte_Sample Leukocyte Sample Patient->Leukocyte_Sample Skin_Test Skin Testing (Prick & Intradermal) Patient->Skin_Test RIA Radioimmunoassay (RIA) Serum_Sample->RIA LHRT Leukocyte Histamine Release Test (LHRT) Leukocyte_Sample->LHRT Diagnosis Identify Culprit NMBA Skin_Test->Diagnosis RIA->Diagnosis LHRT->Diagnosis Cross_Reactivity Assess Cross-Reactivity Profile Diagnosis->Cross_Reactivity Guidance Provide Guidance for Future Anesthesia Cross_Reactivity->Guidance

References

A Comparative Clinical Guide: Gallamine vs. Alcuronium in Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical anesthetic properties of two non-depolarizing neuromuscular blocking agents, Gallamine and Alcuronium. While both have been largely succeeded by newer agents with improved side-effect profiles, a comparative understanding of their pharmacokinetics, pharmacodynamics, and clinical efficacy remains valuable for research and development in neuromuscular pharmacology. This document summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes their mechanism of action.

Quantitative Data Summary

The following tables provide a structured comparison of the key pharmacokinetic and pharmacodynamic parameters of this compound and Alcuronium based on clinical data.

Table 1: Pharmacokinetic Properties
ParameterThis compoundAlcuronium
Half-life (t½β) 134.58 min[1]~198.75 min
Plasma Clearance (Clp) 1.20 ml/min/kg[1]~90.22 ml/min
Volume of Distribution (Vdβ) 225.28 ml/kg[1]~24.26 L
Table 2: Pharmacodynamic Properties
ParameterThis compoundAlcuronium
ED95 2.38 mg/kg[2]0.25 mg/kg
Onset of Action (for 80% twitch depression) 136 ± 14 s[2]Slower than this compound
Clinical Duration (Time to 25% recovery) Dose-dependent[3]62 ± 25 min (at 0.3 mg/kg)[4]
Initial Intubating Dose 1.8 mg/kg[5]0.3 mg/kg[5]
Table 3: Cardiovascular Effects & Histamine Release
ParameterThis compoundAlcuronium
Effect on Heart Rate Significant increase (Tachycardia)[6]Minimal changes[5]
Effect on Blood Pressure Can lead to increased arterial pressure[7]Minimal changes[5]
Histamine Release No significant release[6]No significant release

Mechanism of Action: Signaling Pathway

Both this compound and Alcuronium are competitive antagonists at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. They block the binding of acetylcholine, thereby preventing depolarization of the muscle fiber and subsequent contraction.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx ACh_release ACh Release Ca_influx->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Gallamine_Alcuronium This compound / Alcuronium Gallamine_Alcuronium->nAChR Blocks Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Na_K_Flux Na⁺ Influx / K⁺ Efflux Ion_Channel_Opening->Na_K_Flux Depolarization Depolarization Na_K_Flux->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Experimental Workflow for Comparative Study Patient_Recruitment Patient Recruitment (ASA I/II, Elective Surgery) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_this compound Group A: this compound (2.4 mg/kg) Randomization->Group_this compound Group_Alcuronium Group B: Alcuronium (0.3 mg/kg) Randomization->Group_Alcuronium Anesthesia_Induction Anesthesia Induction & Stabilization Group_this compound->Anesthesia_Induction Group_Alcuronium->Anesthesia_Induction Baseline_Monitoring Baseline Neuromuscular & Cardiovascular Monitoring Anesthesia_Induction->Baseline_Monitoring Drug_Administration IV Bolus Administration Baseline_Monitoring->Drug_Administration Data_Collection Data Collection (Pharmacodynamics & Cardiovascular) Drug_Administration->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Comparative Efficacy & Safety Profile Data_Analysis->Conclusion

References

Unveiling the Allosteric Dance: A Comparative Guide to Gallamine's Interaction with Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of allosteric modulation is paramount for designing selective and effective therapeutics. This guide provides a comprehensive comparison of gallamine's allosteric interaction at muscarinic acetylcholine receptors (mAChRs) with other notable allosteric modulators. We present supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

This compound, initially characterized as a neuromuscular blocking agent, has been pivotal in the study of allosteric modulation at G protein-coupled receptors (GPCRs), particularly muscarinic receptors.[1] Unlike orthosteric ligands that bind to the same site as the endogenous agonist, acetylcholine (ACh), allosteric modulators bind to a topographically distinct site, thereby altering the receptor's conformation and modulating the binding and/or efficacy of the orthosteric ligand.[1][2] This guide delves into the experimental validation of this compound's allosteric properties and contrasts them with other modulators, offering a clear perspective on its unique profile.

Comparative Analysis of Allosteric Modulators

The allosteric effects of this compound and other modulators are often quantified by their binding affinity (KB) for the allosteric site and the cooperativity factor (α), which describes the extent to which the allosteric modulator affects the binding of an orthosteric ligand. A value of α > 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), α < 1 signifies negative cooperativity (inhibition of orthosteric ligand binding), and α = 1 denotes neutral cooperativity.[3]

Below is a summary of the binding affinities and cooperativity factors for this compound and other selected allosteric modulators at different muscarinic receptor subtypes.

ModulatorReceptor SubtypeBinding Affinity (KB or Ki)Cooperativity (α) with NMSReference
This compound M124 nM (Ki)-[4]
M22.4 nM (Ki)Negative (α = 31)[4][5]
M3Low AffinityNegative (α = 3)[5][6]
Alcuronium M2High AffinityPositive[3][5]
M3Low AffinityNegative[5]
Verapamil Cardiac Muscarinic Receptors5.3 µM (Ki for (-)-verapamil)Modulates dissociation rates[4][7]
W-84 M2High AffinityNegative with AF-DX 384[1]

Experimental Validation: Methodologies in Focus

The allosteric nature of this compound and other modulators is validated through a series of binding and functional assays. Here, we outline the key experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are fundamental in characterizing the interaction of allosteric modulators with receptors. These assays can determine the binding affinity of the modulator and its effect on the binding of a radiolabeled orthosteric ligand.

1. Equilibrium Competition Binding Assays:

  • Objective: To determine the inhibitory constant (Ki) of the allosteric modulator.

  • Protocol:

    • Prepare cell membranes expressing the muscarinic receptor subtype of interest.

    • Incubate the membranes with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).[3]

    • Add increasing concentrations of the unlabeled allosteric modulator (e.g., this compound).

    • Incubate to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid vacuum filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

2. Radioligand Dissociation Kinetic Assays:

  • Objective: To assess the effect of the allosteric modulator on the dissociation rate of an orthosteric ligand, a hallmark of allosteric interaction.[3]

  • Protocol:

    • Pre-incubate cell membranes with the radiolabeled orthosteric ligand to allow for receptor binding to reach equilibrium.

    • Initiate dissociation by adding a saturating concentration of an unlabeled orthosteric antagonist (e.g., atropine) in the presence or absence of the allosteric modulator.

    • At various time points, filter aliquots of the incubation mixture to separate bound and free radioligand.

    • Measure the radioactivity remaining on the filters.

    • Plot the natural logarithm of the specific binding against time and determine the dissociation rate constant (koff) from the slope of the line. A change in koff in the presence of the modulator indicates an allosteric interaction.

Functional Assays

Functional assays measure the downstream signaling consequences of receptor activation and are crucial for understanding how allosteric modulators affect receptor function.

1. Calcium Mobilization Assay:

  • Objective: To measure the effect of the allosteric modulator on agonist-induced intracellular calcium release, a downstream event of M1 and M3 receptor activation.[8]

  • Protocol:

    • Culture cells expressing the M1 or M3 receptor subtype.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Add the allosteric modulator at various concentrations.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol).

    • Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

    • Analyze the data to determine the effect of the modulator on the agonist's potency (EC50) and efficacy (Emax).

2. Inositol Phosphate (IP) Accumulation Assay:

  • Objective: To quantify the production of inositol phosphates, a second messenger generated upon M1, M3, and M5 receptor activation.[8]

  • Protocol:

    • Label cells expressing the relevant receptor subtype with [3H]-myo-inositol.

    • Pre-incubate the cells with the allosteric modulator.

    • Stimulate the cells with a muscarinic agonist in the presence of LiCl (to inhibit inositol monophosphatase).

    • Lyse the cells and separate the inositol phosphates using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted fractions.

    • Analyze the data to assess the modulator's effect on agonist-stimulated IP accumulation.

Visualizing the Molecular Interactions

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Allosteric_Modulation cluster_receptor Muscarinic Receptor cluster_ligands Ligands Receptor Receptor G_Protein G_Protein Receptor->G_Protein Activates Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site Allosteric_Site->Orthosteric_Site Modulates Affinity/Efficacy Agonist Acetylcholine (ACh) Agonist->Orthosteric_Site Binds Allosteric_Modulator This compound Allosteric_Modulator->Allosteric_Site Binds Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Activates/Inhibits Second_Messenger Second Messenger (e.g., IP3, cAMP) Effector->Second_Messenger Generates/Reduces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Allosteric modulation of a muscarinic receptor signaling pathway.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A1 Prepare Cell Membranes A2 Add Radioligand ([3H]-NMS) A1->A2 A3 Add Allosteric Modulator A2->A3 B1 Incubate to Equilibrium A3->B1 C1 Rapid Vacuum Filtration B1->C1 C2 Scintillation Counting C1->C2 D1 Determine Ki / Koff C2->D1

References

A Comparative Analysis of Gallamine's Effects on Amphibian and Mammalian Nerve Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacological effects of gallamine triethiodide on amphibian and mammalian peripheral nerve fibers. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the species-specific actions of this neuromuscular blocking agent. The data presented is compiled from electrophysiological and receptor binding studies.

Executive Summary

This compound triethiodide, clinically known as Flaxedil, is widely utilized for its neuromuscular blocking properties. However, its effects extend beyond the neuromuscular junction, directly impacting the electrical properties of nerve fibers. This guide highlights the differential actions of this compound on ion channels in amphibian versus mammalian myelinated nerves, providing key quantitative data, detailed experimental methodologies, and illustrative diagrams to elucidate these differences.

Quantitative Data Comparison

The following table summarizes the key quantitative differences in the effects of this compound on amphibian and mammalian nerve fibers based on available experimental data.

ParameterAmphibian (Rana pipiens)Mammalian (Rat)Citation
Potassium Conductance (gK) Blockade ~5 times more potent than tetraethylammonium (TEA)~5 times more potent than tetraethylammonium (TEA)[1][2]
External this compound Concentration for gK Block 0.1 - 10.0 mM0.1 - 10.0 mM[1]
Effect on Sodium Conductance (gNa) (External Application) UnaffectedUnaffected[1][2]
Effect on Sodium Inactivation (Internal Application) SlowedSlowed, with a significant fraction of Na+ channels failing to inactivate[1][2]
Occlusion of Na+ Channels (Internal Application at positive potentials) Present, almost eliminating outward sodium currentsPresent, almost eliminating outward sodium currents[1][2]
Apparent Equilibrium Constant for 'Competitive' Block at NMJ (Frog) ~2 µM (at -70 mV)Not directly comparable[3]
Open Ion Channel Block at NMJ (Frog) - Association Rate Constant ~4 x 10^7 M^-1s^-1 (at -100 mV)Not directly comparable[3]
Open Ion Channel Block at NMJ (Frog) - Dissociation Rate Constant ~600 s^-1 (at -100 mV)Not directly comparable[3]
Open Ion Channel Block at NMJ (Frog) - Equilibrium Constant ~15 µM (at -100 mV)Not directly comparable[3]

Experimental Protocols

Voltage-Clamp Studies on Myelinated Nerve Fibers

Detailed methodologies for investigating the effects of this compound on ion channels in isolated myelinated nerve fibers from amphibians and mammals are crucial for interpreting the comparative data.

Preparation:

  • Amphibian: Single myelinated nerve fibers were dissected from the sciatic nerve of the frog (Rana pipiens).[1]

  • Mammalian: Single myelinated nerve fibers were obtained from the sciatic nerve of rats.[1]

Procedure: The voltage-clamp technique was employed to measure transmembrane ionic currents. The nerve fiber was mounted in a chamber that allowed for separate perfusion of the node of Ranvier. The membrane potential was held at a steady level, and then stepped to various depolarizing and hyperpolarizing potentials. The resulting ionic currents (primarily sodium and potassium currents) were recorded. This compound was applied either externally to the bathing solution or internally via the cut ends of the nerve fiber.

Workflow Diagram:

G cluster_prep Nerve Fiber Preparation cluster_exp Voltage-Clamp Experiment cluster_drug Drug Application cluster_analysis Data Analysis Amphibian Isolate single myelinated nerve fiber (Rana pipiens sciatic nerve) Mount Mount fiber in recording chamber Amphibian->Mount Mammalian Isolate single myelinated nerve fiber (Rat sciatic nerve) Mammalian->Mount Perfuse Perfuse node of Ranvier Mount->Perfuse VoltageClamp Apply voltage-clamp protocol (Hold and step membrane potential) Perfuse->VoltageClamp RecordCurrents Record ionic currents (Na+ and K+) VoltageClamp->RecordCurrents External External application of this compound RecordCurrents->External Internal Internal application of this compound RecordCurrents->Internal Compare Compare current characteristics (Amplitude, kinetics) External->Compare Internal->Compare

Fig. 1: Experimental workflow for voltage-clamp studies.
Neuromuscular Junction (NMJ) Studies in Rat

Investigations into this compound's mechanism at the mammalian neuromuscular junction provide insights into its effects on neurotransmitter release and postsynaptic receptors.

Preparation: Phrenic nerve-diaphragm preparations were dissected from rats.[4]

Procedure: Intracellular recordings were made from the muscle fibers near the end-plate region using glass microelectrodes. The phrenic nerve was stimulated to evoke end-plate potentials (EPPs), and spontaneous miniature end-plate potentials (MEPPs) were also recorded. This compound was added to the bathing solution at concentrations ranging from 10⁻⁷ M to 10⁻⁴ M. Changes in the amplitude and frequency of EPPs and MEPPs were analyzed to determine the pre- and postsynaptic effects of the drug.[4]

Comparative Effects and Mechanisms of Action

Direct Effects on Nerve Fiber Ion Channels

Voltage-clamp studies have revealed direct actions of this compound on the ion channels of both amphibian and mammalian myelinated nerve fibers, independent of its effects at the neuromuscular junction.

  • Potassium Channels: When applied externally, this compound blocks the delayed potassium conductance (gK) in both amphibian and mammalian nerves with similar potency, being approximately five times more potent than tetraethylammonium (TEA).[1][2] This action can prolong the action potential duration. The sodium conductance is not affected by external application in either species.[1][2]

  • Sodium Channels: Internal application of this compound reveals more pronounced differences. In both amphibian and mammalian fibers, it slows the inactivation of sodium channels.[1] However, in rat fibers, a significant portion of sodium channels fails to inactivate, leading to large inward sodium "tail" currents upon repolarization.[1] Furthermore, at positive membrane potentials, internally applied this compound can enter and occlude the sodium channels in both species, which nearly eliminates the outward sodium current.[1][2]

Signaling Pathway Diagram:

G cluster_external External this compound Application cluster_internal Internal this compound Application Gallamine_ext This compound Block_K Blockade Gallamine_ext->Block_K No_Effect_Na_ext No Effect Gallamine_ext->No_Effect_Na_ext K_Channel Delayed Rectifier K+ Channel Block_K->K_Channel Na_Channel_ext Voltage-gated Na+ Channel No_Effect_Na_ext->Na_Channel_ext Gallamine_int This compound Slow_Inactivation Slows Inactivation Gallamine_int->Slow_Inactivation Occlusion Occlusion (at +Vm) Gallamine_int->Occlusion Na_Channel_int Voltage-gated Na+ Channel Slow_Inactivation->Na_Channel_int Incomplete_Inactivation Incomplete Inactivation (Mammalian) Slow_Inactivation->Incomplete_Inactivation Occlusion->Na_Channel_int

Fig. 2: Direct effects of this compound on nerve fiber ion channels.
Effects at the Neuromuscular Junction

  • Amphibian (Frog): In the frog neuromuscular junction, this compound acts as a classical competitive antagonist at nicotinic acetylcholine receptors.[3] However, it also exhibits a non-competitive action by blocking the open ion channel of the receptor, a mechanism that is strongly dependent on the membrane potential.[3]

  • Mammalian (Rat): In the rat phrenic nerve-diaphragm preparation, this compound initially excites and then depresses the release of acetylcholine from the nerve terminal.[4] It also acts as a postsynaptic antagonist, reducing the amplitude of miniature end-plate potentials by blocking the acetylcholine receptors.[4] The primary cause of muscle twitch reduction is the failure of end-plate potentials to trigger a muscle action potential.[4]

Conclusion

The effects of this compound on peripheral nerves exhibit notable species-specific differences, particularly concerning the internal actions on sodium channels. While the external blockade of potassium channels is comparable between amphibians and mammals, the incomplete inactivation of sodium channels in mammalian nerves represents a significant distinction. These findings underscore the importance of considering species variability in pharmacological and toxicological studies. The detailed mechanisms, particularly the kinetics of ion channel block in amphibians and the dual pre- and postsynaptic effects in mammals, provide a nuanced understanding of this compound's multifaceted actions. This comparative guide serves as a valuable resource for researchers investigating neuromuscular function and the development of novel therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Gallamine Triethiodide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Gallamine triethiodide, a neuromuscular blocking agent, requires careful handling and adherence to specific disposal protocols to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound triethiodide, ensuring the protection of laboratory personnel and the surrounding environment.

The cornerstone of proper disposal for any chemical, including this compound triethiodide, is the determination of its classification as hazardous or non-hazardous waste, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3][4] This classification dictates the required disposal pathway.

Step 1: Hazardous Waste Determination

Before disposal, laboratory personnel must ascertain whether the this compound triethiodide waste is considered hazardous. This determination is based on two main criteria: whether the chemical is specifically "listed" by the EPA as a hazardous waste, or if it exhibits any "characteristic" of hazardous waste.[1][3][4]

Listed Wastes: The EPA maintains lists of specific chemical wastes, known as P-list (acutely hazardous) and U-list (toxic) wastes.[2][3][5] As of the latest information, this compound triethiodide is not explicitly found on the EPA's P or U lists. However, regulations are subject to change, and it is imperative to consult the most current federal and state regulations.

Characteristic Wastes: Even if not specifically listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:[1][3][4][6]

  • Ignitability: The ability to create fire under certain conditions.

  • Corrosivity: The ability to corrode metal containers.

  • Reactivity: The tendency to explode or release toxic gases when mixed with other substances.

  • Toxicity: The potential to be harmful or fatal when ingested or absorbed.

Based on available Safety Data Sheets (SDS), this compound triethiodide is harmful if swallowed.[7][8][9][10][11] This toxicity characteristic may classify it as hazardous waste. A formal Toxicity Characteristic Leaching Procedure (TCLP) may be required to make a definitive determination.

Step 2: Segregation and Labeling

Proper segregation and labeling of chemical waste are paramount to prevent accidental mixing of incompatible substances and to ensure correct disposal.

  • Dedicated Waste Container: Use a designated, leak-proof container compatible with this compound triethiodide.

  • Clear Labeling: The container must be clearly labeled with "Hazardous Waste" (if applicable), the full chemical name "this compound Triethiodide," and the associated hazards (e.g., "Toxic").

Step 3: Personal Protective Equipment (PPE)

When handling this compound triethiodide for disposal, personnel should always wear appropriate PPE as outlined in the substance's SDS.[7][8][10]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas.

Step 4: Disposal Procedures

The disposal path for this compound triethiodide hinges on its classification as hazardous or non-hazardous waste.

Scenario A: this compound Triethiodide is Determined to be RCRA Hazardous Waste

If this compound triethiodide is classified as a RCRA hazardous waste, it must be managed by a licensed hazardous waste disposal service.[12][13]

  • Accumulation: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13][14]

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office for pickup and disposal. EHS is responsible for ensuring compliance with all federal, state, and local regulations for hazardous waste disposal.[12][13]

  • Manifesting: A hazardous waste manifest will be used to track the waste from its point of generation to its final disposal facility.[15]

Scenario B: this compound Triethiodide is Determined to be Non-Hazardous Waste

If it is definitively determined that the this compound triethiodide waste is not a RCRA hazardous waste, it may be managed as a non-hazardous pharmaceutical waste.[7][9][11][16] However, many states have specific regulations for non-hazardous pharmaceutical waste, often requiring incineration.[7][10]

  • Segregation: Keep non-hazardous pharmaceutical waste separate from regular trash and hazardous waste.[9]

  • Containerization: Use a designated container, often color-coded (e.g., blue or white bins), and clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."[9][11]

  • Disposal Vendor: Arrange for disposal through a qualified vendor that handles non-hazardous pharmaceutical waste, typically via incineration.[10][11][16] This is the recommended best practice to prevent the entry of pharmaceuticals into the environment.[7][11]

Under no circumstances should this compound triethiodide be disposed of down the drain or in the regular trash. [7][13] The EPA has enacted a nationwide sewer ban for all hazardous waste pharmaceuticals.[17]

Logical Flow for this compound Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound triethiodide.

Gallamine_Disposal_Workflow cluster_start cluster_determination Step 1: Waste Classification cluster_hazardous_path Scenario A: Hazardous Waste cluster_nonhazardous_path Scenario B: Non-Hazardous Waste start Start: this compound Waste Generated determination Is the waste a RCRA hazardous waste? start->determination hazardous_container Segregate in a labeled 'Hazardous Waste' container determination->hazardous_container  Yes nonhazardous_container Segregate in a labeled 'Non-Hazardous Pharmaceutical Waste' container for incineration determination->nonhazardous_container No saa Store in Satellite Accumulation Area (SAA) hazardous_container->saa ehs_contact Contact Environmental Health & Safety (EHS) for pickup saa->ehs_contact licensed_disposal Disposal by licensed hazardous waste vendor ehs_contact->licensed_disposal vendor_contact Arrange pickup with a qualified pharmaceutical waste vendor nonhazardous_container->vendor_contact incineration Disposal via incineration vendor_contact->incineration

This compound Disposal Decision Workflow

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound triethiodide, upholding their commitment to safety and environmental stewardship. Always consult your institution's specific waste management policies and your local EHS department for guidance.

References

Safeguarding Your Research: A Guide to Handling Gallamine Triethiodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Gallamine triethiodide, a neuromuscular blocking agent. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

This compound triethiodide is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Understanding and implementing the correct handling and disposal protocols are fundamental to safe laboratory practice.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, a combination of engineering controls and personal protective equipment is required.

Control TypeSpecificationRationale
Engineering Controls Ensure adequate ventilation. Use in an area with appropriate exhaust ventilation. Provide an accessible safety shower and eye wash station.[4]Minimizes inhalation exposure and provides immediate decontamination facilities.
Eye Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust particles entering the eyes.[1][3]
Hand Protection Protective gloves. Gloves must be inspected prior to use.[1][4]Prevents skin contact and absorption.[1][5]
Skin and Body Protection Impervious clothing and a lab coat should be worn.[1][4]Protects against skin contact from spills or splashes.[1][4]
Respiratory Protection A suitable respirator, such as a dust mask type N95 (US), should be used.[4]Prevents inhalation of dust or aerosols, especially when handling the powder form.[1][2][5]
Operational Plan: From Handling to Disposal

A systematic approach to handling this compound triethiodide is crucial for safety and to maintain the integrity of your research.

1. Preparation and Handling:

  • Before handling, ensure all required PPE is correctly worn.

  • Work in a well-ventilated area, such as a chemical fume hood.[1][5]

  • Avoid the formation of dust and aerosols.[1][2][5]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Wash hands thoroughly after handling the substance.[1][4]

2. Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Protect from direct sunlight and moisture.[4]

3. Emergency Procedures:

EmergencyFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]
Skin Contact Remove contaminated clothing and wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2][3][4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[1][2][3]

4. Spill Response:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.[4]

  • Avoid breathing vapors, mist, or gas.[2][4]

  • Prevent further leakage or spillage if safe to do so.[4]

  • Contain the spill using an absorbent material like diatomite or universal binders.[4]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[2]

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[4]

5. Disposal Plan:

  • Dispose of this compound triethiodide and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[4]

  • The substance should be sent to an approved disposal site.[3] Do not let the product enter drains.[2]

Experimental Workflow for Safe Handling of this compound Triethiodide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) B Verify Fume Hood Operation A->B C Weigh/Measure this compound in Fume Hood B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces and Equipment D->E F Store this compound in a Sealed, Labeled Container E->F G Dispose of Waste in Accordance with Regulations F->G H Remove PPE G->H I Wash Hands Thoroughly H->I Spill Spill Spill->E Follow Spill Response Protocol Exposure Personal Exposure Exposure->I Follow First Aid Procedures & Seek Medical Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Gallamine
Reactant of Route 2
Reactant of Route 2
Gallamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.